N-Formyl 2-bromo-4-fluoroaniline
Description
BenchChem offers high-quality N-Formyl 2-bromo-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl 2-bromo-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRLRQMNBJTPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis and Characterization of N-Formyl 2-bromo-4-fluoroaniline
Abstract
N-Formyl 2-bromo-4-fluoroaniline is a pivotal building block in contemporary drug discovery and organic synthesis. Its unique trifunctional molecular architecture—an amine-protecting formyl group, a synthetically versatile bromine atom, and a bioactivity-enhancing fluorine atom—makes it a highly valuable intermediate. This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from 4-fluoroaniline. We delve into the causality behind experimental choices, offer detailed, step-by-step protocols for synthesis and purification, and present a full suite of characterization data (NMR, IR, MS) to ensure structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex pharmaceutical agents.
Introduction: Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] N-Formyl 2-bromo-4-fluoroaniline emerges as a key intermediate that capitalizes on this principle. The compound serves two primary strategic roles:
-
Fluorine Incorporation : It provides a scaffold already containing the bio-potentiating fluorine atom.[3][4]
-
Orthogonal Reactivity : The bromine atom offers a reactive handle for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), while the formyl group serves as a robust protecting group for the aniline nitrogen, which can be readily removed under acidic or basic conditions.
The precursor, 2-bromo-4-fluoroaniline, is a known intermediate in the synthesis of important pharmaceuticals like the antihistamine Fexofenadine and the antidepressant Duloxetine.[5] This guide provides the subsequent formylation step, creating a stable, ready-to-use building block for complex synthetic endeavors.
Comprehensive Synthesis Methodology
The synthesis of N-Formyl 2-bromo-4-fluoroaniline is efficiently achieved in a two-step sequence starting from commercially available 4-fluoroaniline. The first step involves a regioselective electrophilic bromination, followed by N-formylation of the resulting aniline.
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
Principle: The synthesis of the precursor relies on the electrophilic aromatic substitution of 4-fluoroaniline. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the fluorine atom, bromination occurs selectively at one of the ortho positions. N-bromosuccinimide (NBS) is chosen as a mild and effective brominating agent, which is safer and easier to handle than elemental bromine.[6] N,N-dimethylformamide (DMF) serves as a polar aprotic solvent that facilitates the reaction.[7]
Experimental Protocol: [7]
-
Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (8.64 mL, 58.13 mmol) and 200 mL of distilled N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol, 1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the stirring solution of 4-fluoroaniline at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (CH₂Cl₂). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane, typically 1:4) to yield pure 2-bromo-4-fluoroaniline. A typical yield for this reaction is approximately 95%.[7]
Step 2: Synthesis of N-Formyl 2-bromo-4-fluoroaniline
Principle: The N-formylation of an amine can be achieved using several reagents, including acetic formic anhydride or formic acid itself.[8][9] A practical and high-yielding method involves refluxing the amine with formic acid in a solvent like toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[10] This method avoids the need for preparing moisture-sensitive reagents and is highly effective for a range of anilines.[11]
Experimental Protocol: [10][11]
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add 2-bromo-4-fluoroaniline (10.0 g, 52.6 mmol) and toluene (150 mL).
-
Reagent Addition: Add 85% aqueous formic acid (2.4 mL, ~63.1 mmol, 1.2 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Continue refluxing for 4-8 hours, or until TLC indicates the complete consumption of the starting amine.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess formic acid) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude solid is typically of high purity. For exacting applications, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Formyl 2-bromo-4-fluoroaniline. The following data represent the expected analytical results.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
| Appearance | Off-white to light brown solid |
| Purity | >98% (typical after purification) |
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the final product.
| Technique | Feature | Expected Value / Range |
| ¹H NMR | δ (Formyl, H-C=O) | ~8.4 ppm (s) |
| δ (Amide, N-H) | ~8.0-8.5 ppm (br s) | |
| δ (Aromatic, H) | ~7.0-8.2 ppm (m) | |
| ¹³C NMR | δ (Carbonyl, C=O) | ~160-165 ppm |
| δ (Aromatic, C) | ~110-140 ppm | |
| IR (cm⁻¹) | N-H Stretch | 3200-3400 (broad) |
| C=O Stretch (Amide I) | 1650-1680 (strong, sharp)[12] | |
| N-H Bend (Amide II) | 1515-1570[13] | |
| C-F Stretch | 1200-1250 | |
| Mass Spec. | [M]⁺ (⁷⁹Br) | m/z 217 |
| [M+2]⁺ (⁸¹Br) | m/z 219 |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The most telling signal is the appearance of a singlet for the formyl proton around 8.4 ppm. The disappearance of the broad -NH₂ signal from the starting material (typically around 3.5-4.5 ppm) and the appearance of a new, downfield broad singlet for the amide N-H proton confirms the formylation. The aromatic region will show complex multiplets due to H-H and H-F coupling.
-
¹³C NMR Spectroscopy: The key indicator of a successful reaction is the appearance of a peak in the carbonyl region (~160-165 ppm), corresponding to the amide C=O group.[14] The number of signals in the aromatic region will also be consistent with the substituted benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the amide functional group. Key absorptions include a strong, sharp C=O stretch (Amide I band) around 1650-1680 cm⁻¹.[15][16] A broad N-H stretching band will appear around 3300 cm⁻¹, and the characteristic N-H bend (Amide II band) will be present around 1550 cm⁻¹.[13][17]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).[18][19][20] This distinctive pattern is a clear indicator of a monobrominated compound.
Safety, Handling, and Storage
Hazard Identification: The starting material, 2-bromo-4-fluoroaniline, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[2][21] Formic acid is corrosive. All manipulations should be conducted by trained personnel.
Recommended Precautions:
-
Engineering Controls: All experiments must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles at all times.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for N-Formyl 2-bromo-4-fluoroaniline, a high-value intermediate for pharmaceutical research and development. By providing a clear rationale for the chosen methodologies and a comprehensive set of characterization data, we have established a self-validating framework for its preparation and quality control. The strategic value of this compound, with its orthogonal reactive sites and bio-potentiating fluorine atom, ensures its continued importance as a building block in the creation of novel, complex molecular entities.
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An In-Depth Technical Guide to N-Formyl 2-bromo-4-fluoroaniline (CAS 1495962-01-0)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Formyl 2-bromo-4-fluoroaniline, a specialized organic intermediate with significant potential in the synthesis of complex pharmaceutical compounds. While direct literature on this specific N-formylated derivative is emerging, this document establishes a robust technical foundation by thoroughly examining its precursor, 2-bromo-4-fluoroaniline (CAS 1003-98-1), and detailing the subsequent formylation process. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into synthesis protocols, physicochemical properties, and strategic applications in modern drug discovery.
Introduction: The Strategic Importance of Halogenated Anilines
Halogenated anilines are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of bromine and fluorine atoms on the aniline scaffold imparts unique electronic properties and metabolic stability, making them highly sought-after intermediates in the pharmaceutical industry. 2-Bromo-4-fluoroaniline serves as a versatile precursor for various therapeutic agents, including antihistamines, antidepressants, and antihypertensive drugs.[1][2] The N-formylation of this precursor to yield N-Formyl 2-bromo-4-fluoroaniline is a critical step in creating more complex heterocyclic structures and introducing specific functionalities required for targeted biological activity.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of both the precursor and the final product is essential for optimizing reaction conditions and ensuring purity.
| Property | 2-Bromo-4-fluoroaniline | N-Formyl 2-bromo-4-fluoroaniline |
| CAS Number | 1003-98-1 | 1495962-01-0 |
| Molecular Formula | C₆H₅BrFN | C₇H₅BrFNO |
| Molecular Weight | 190.01 g/mol | 218.03 g/mol |
| Appearance | White to brown powder or crystals | Predicted to be a solid |
| Melting Point | 41 °C | Not available |
| Boiling Point | 221 °C | Not available |
| Density | 1.67 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.583 | Not available |
Data for 2-bromo-4-fluoroaniline sourced from various chemical suppliers and databases.[2][3] Properties for N-Formyl 2-bromo-4-fluoroaniline are predicted based on its chemical structure.
Synthesis Pathway: From Precursor to Final Intermediate
The synthesis of N-Formyl 2-bromo-4-fluoroaniline is a two-step process, beginning with the synthesis of the 2-bromo-4-fluoroaniline precursor, followed by its N-formylation.
Synthesis of 2-Bromo-4-fluoroaniline
The established and efficient method for synthesizing 2-bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline.[3][4]
Caption: Synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline.
Experimental Protocol: Synthesis of 2-bromo-4-fluoroaniline [3][4]
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, add 4-fluoroaniline (58.13 mmol) to 200 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (63.95 mmol) dissolved in DMF dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, perform an extraction using dichloromethane (CH₂Cl₂).
-
Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to obtain 2-bromo-4-fluoroaniline. This method typically yields a high purity product (around 95%).[3]
N-Formylation of 2-Bromo-4-fluoroaniline
The formylation of the primary amine group of 2-bromo-4-fluoroaniline is the final step to obtain the target compound. A common and effective method for this transformation is the use of a formylating agent such as formic acid or a mixture of formic acid and acetic anhydride.
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A Technical Guide to the Formylation of 2-Bromo-4-fluoroaniline: Mechanisms, Reagents, and Protocols
Executive Summary
This technical guide provides an in-depth analysis of the formylation of 2-bromo-4-fluoroaniline, a key transformation for synthesizing N-(2-bromo-4-fluorophenyl)formamide. This formamide is a valuable intermediate in the development of pharmaceuticals and agrochemicals. The guide begins by dissecting the electronic properties of the substrate, establishing the chemical rationale for the overwhelming preference for N-formylation over C-formylation. It offers a comparative analysis of various formylating systems, detailing their mechanistic underpinnings and practical considerations. A validated, step-by-step experimental protocol for a robust and environmentally conscious N-formylation procedure using formic acid is provided, supplemented by workflow and mechanism diagrams to ensure clarity and reproducibility. Finally, the guide addresses the limitations of common C-formylation techniques, such as the Vilsmeier-Haack and Duff reactions, in the context of this specific halogenated aniline, thereby offering a comprehensive view for researchers, scientists, and drug development professionals.
The Strategic Importance of Formanilides in Synthetic Chemistry
Formamides, and specifically N-aryl formamides (formanilides), are a critical class of compounds in modern organic synthesis. Their utility extends far beyond being simple derivatives of primary and secondary amines. They serve as essential protecting groups for amines, precursors for the synthesis of isocyanides and formamidines, and are pivotal intermediates in the construction of a multitude of nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents.[1][2][3] Furthermore, formamides are employed as specialized reagents in their own right, most notably in Vilsmeier-Haack type reactions for the formylation of other molecules.[4] The synthesis of N-(2-bromo-4-fluorophenyl)formamide is therefore a crucial first step for introducing this functionalized aromatic scaffold into more complex molecular architectures.
Substrate Analysis: The Reactivity of 2-Bromo-4-fluoroaniline
A thorough understanding of the substrate is paramount to predicting reaction outcomes and selecting an appropriate synthetic strategy. The reactivity of 2-bromo-4-fluoroaniline is governed by the interplay of its three functional groups attached to the aromatic ring.
-
Amino Group (-NH₂): The nitrogen's lone pair of electrons makes the amino group a potent nucleophile. In the context of the aromatic ring, it is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its strong +M (mesomeric) effect.
-
Halogen Substituents (-Br and -F): Both bromine and fluorine are electronegative atoms that exert a strong -I (inductive) electron-withdrawing effect, deactivating the aromatic ring towards electrophilic attack. While they possess a +M effect from their lone pairs, for halogens, the inductive effect dominates.
The central question in the formylation of this substrate is whether the reaction will occur at the nitrogen atom (N-formylation) or on the aromatic ring (C-formylation). The outcome is decisively in favor of N-formylation for two primary reasons:
-
Nucleophilicity: The lone pair on the amine nitrogen is significantly more nucleophilic and readily available to attack an electrophilic formylating agent compared to the π-system of the aromatic ring.
-
Ring Deactivation: The cumulative electron-withdrawing effects of the bromo and fluoro substituents render the aromatic ring electron-deficient and thus highly resistant to attack by the relatively weak electrophiles used in most formylation reactions.
Therefore, any successful formylation strategy for 2-bromo-4-fluoroaniline will selectively produce N-(2-bromo-4-fluorophenyl)formamide.
N-Formylation: Mechanisms and Reagent Systems
The N-formylation of an amine is fundamentally a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of a formylating agent.
General Mechanism with Formic Acid
The most direct method involves the reaction with formic acid, which proceeds via a condensation mechanism. The amine attacks the protonated carbonyl of formic acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final formamide.
Caption: General mechanism of N-formylation with formic acid.
Comparative Analysis of N-Formylation Reagents
The choice of formylating agent is a critical experimental parameter, dictated by substrate reactivity, desired reaction conditions, and scale. Below is a comparison of common methodologies.
| Reagent/System | Typical Conditions | Reactivity | Advantages | Disadvantages |
| Formic Acid | Neat or in toluene, reflux (80-110°C), often with Dean-Stark trap.[5][6][7] | Moderate | Low cost, readily available, environmentally benign ("green").[6] | Requires heating; reaction is an equilibrium and requires water removal for high conversion.[7] |
| Acetic Formic Anhydride (AFA) | In situ from HCOOH & Ac₂O; low temp (-20°C to RT).[5] | High | Very rapid reactions (<15 min), high yields, suitable for hindered amines.[5][8] | Reagent is moisture-sensitive and cannot be stored.[6] |
| Chloral / Chloral Hydrate | Anhydrous or aqueous conditions, often at low temperature.[5][9] | High | Excellent yields, simple workup.[5] | Chloral is pungent; produces chloroform byproduct.[5][9] |
| Ammonium Formate | Heating in a suitable solvent.[5][6] | Mild | Good for selective N-formylation in the presence of other sensitive groups like hydroxyls.[5] | Can require longer reaction times. |
| Catalytic Methods (e.g., ZnO, Iodine) | Formic acid with a catalyst, often at moderate temperatures (e.g., 70°C).[5][8] | Catalyst-Dependent | Milder conditions, increased reaction rates, catalyst can be recycled.[1][5] | Requires catalyst purchase/preparation and removal. |
Recommended Experimental Protocol: N-Formylation with Formic Acid
This protocol is based on established, reliable, and scalable procedures that prioritize efficiency and environmental considerations.[3][6] Using formic acid with azeotropic water removal is a robust method for synthesizing N-(2-bromo-4-fluorophenyl)formamide.
Materials and Equipment
-
Reactants: 2-bromo-4-fluoroaniline, Formic Acid (85-90% aqueous solution), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirring, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoroaniline (e.g., 10.0 g, 52.6 mmol).
-
Solvent and Reagent Addition: Add toluene (100 mL) to the flask. While stirring, add formic acid (85%, ~2.5 mL, ~63.1 mmol, 1.2 equivalents).
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to a vigorous reflux (approx. 110°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reflux for 4-8 hours, or until no more water is observed collecting in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. The toluene can be directly removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-(2-bromo-4-fluorophenyl)formamide is often of sufficient purity for subsequent steps.[6] If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Experimental workflow for N-formylation.
The Challenge of C-Formylation: An Analysis of Unsuitable Methods
While N-formylation is straightforward, it is instructive for the drug development professional to understand why common C-formylation (electrophilic aromatic substitution) methods are not viable for this substrate.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent (e.g., formed from DMF and POCl₃), which is a relatively weak electrophile.[10][11] It is effective only for electron-rich aromatic and heteroaromatic compounds.[12][13] The deactivated ring of 2-bromo-4-fluoroaniline lacks the necessary nucleophilicity to attack the Vilsmeier reagent, leading to no reaction or negligible yields.
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium and requires a strongly activated aromatic ring, such as a phenol or a highly activated aniline.[14][15] The deactivating nature of the two halogens on the substrate prevents the electrophilic substitution required for this reaction to proceed.[16]
-
Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols via a dichlorocarbene electrophile.[17][18] When applied to anilines, the reaction typically follows a different pathway, leading to the formation of isocyanides (the Hofmann isonitrile test), rather than ring formylation.[19]
Conclusion
The formylation of 2-bromo-4-fluoroaniline proceeds exclusively and efficiently at the nitrogen atom to yield N-(2-bromo-4-fluorophenyl)formamide. The electronic properties of the substrate, specifically the high nucleophilicity of the amine and the deactivating effect of the halogen substituents on the aromatic ring, dictate this selectivity. For researchers and process chemists, the reaction with formic acid in toluene with azeotropic water removal represents a practical, cost-effective, and environmentally responsible method for synthesizing this valuable intermediate on a laboratory and pilot scale. A clear understanding of the underlying mechanistic principles affirms why N-formylation is the only viable pathway and provides a solid foundation for process optimization and development.
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Staub, D. E. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. [Link]
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Reddy, K. L. (2014). Formylation of amines. PubMed. [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Grokipedia. (n.d.). Duff reaction. Grokipedia. [Link]
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Shastri, L. A., et al. (2011). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Synthetic Communications, 41(4), 476-480. [Link]
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Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. YouTube. [Link]
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Chemistry Stack Exchange. (2022). Reimer-Tiemann reaction of aniline. Chemistry Stack Exchange. [Link]
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Ghorbani-Vaghei, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances. [Link]
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Cambridge University Press. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. [Link]
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Kate Tutorials. (2021, May 12). 3 Reimer-tiemann Reaction (Formylation Rxn)| Difference btw Aniline & Phenol in Chemical Reaction. YouTube. [Link]
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Kim, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 543-545. [Link]
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More, A. A., et al. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
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CP Lab Safety. (n.d.). N-Formyl 2-bromo-4-fluoroaniline, 98% Purity. CP Lab Safety. [Link]
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Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(16), 2535-2537. [Link]
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Chem-Station. (2016). Duff Reaction. Chem-Station International Edition. [Link]
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Sastry, M. N. V., et al. (2015). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Journal of Organic Chemistry. [Link]
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Kad, G. L., et al. (2009). Highly Efficient Formylation of Alcohols, Thiols and Aniline Derivatives by a Heterogeneous (HCOOH/SiO2) System under Microwave. Journal of the Brazilian Chemical Society. [Link]
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Wikipedia. (n.d.). Formylation. Wikipedia. [Link]
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Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]
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Organic Syntheses. (n.d.). Isatin. Organic Syntheses Procedure. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block. InnoPharmChem. [Link]
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ResearchGate. (2014). (PDF) Formylation of Amines. ResearchGate. [Link]
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Synthesis Study. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. Synthesis Study. [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Patsnap. [Link]
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PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)formamide. PubChem. [Link]
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Spectroscopic and Synthetic Elucidation of N-Formyl-2-bromo-4-fluoroaniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-Formyl-2-bromo-4-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages foundational spectroscopic principles and data from structurally related precursors to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies.
Introduction: The Significance of N-Formyl-2-bromo-4-fluoroaniline
N-Formyl-2-bromo-4-fluoroaniline (CAS No. 1495962-01-0) is a halogenated and formylated aromatic amine. The presence of bromine and fluorine atoms, coupled with the formyl group, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. Understanding its structural features through spectroscopic analysis is paramount for its effective utilization in the development of novel molecules. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside a validated protocol for its synthesis.
Synthesis of N-Formyl-2-bromo-4-fluoroaniline
The synthesis of N-Formyl-2-bromo-4-fluoroaniline is most effectively achieved through the N-formylation of its precursor, 2-bromo-4-fluoroaniline. Several methods exist for the formylation of anilines, with the use of formic acid being a common and efficient approach.[1][2]
Proposed Reaction Mechanism
The N-formylation of an aniline with formic acid, often catalyzed by an acid, proceeds through a nucleophilic acyl substitution mechanism. The catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the aniline then attacks the activated carbonyl carbon. Subsequent proton transfer and dehydration yield the N-formyl product.
Experimental Protocol: N-formylation of 2-bromo-4-fluoroaniline
This protocol is based on established methods for the N-formylation of anilines.[1][2]
Materials:
-
2-bromo-4-fluoroaniline
-
Formic acid (≥95%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluoroaniline (1 equivalent).
-
Add toluene to dissolve the aniline (approximately 5-10 mL per gram of aniline).
-
Add formic acid (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Formyl-2-bromo-4-fluoroaniline.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Formyl-2-bromo-4-fluoroaniline.
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for N-Formyl-2-bromo-4-fluoroaniline. These predictions are based on the known spectral characteristics of 2-bromo-4-fluoroaniline and N-formyl-4-fluoroaniline, as well as established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3][4][5][6]
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of N-Formyl-2-bromo-4-fluoroaniline is expected to show signals corresponding to the aromatic protons, the N-H proton, and the formyl proton. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and formyl substituents.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets in the region of δ 7.0-8.5 ppm. The electron-withdrawing effects of the bromine, fluorine, and formyl groups will deshield these protons, shifting them downfield. The coupling between the protons and with the fluorine atom will result in complex splitting patterns.
-
N-H Proton: The amide proton (N-H) is expected to appear as a broad singlet between δ 8.0 and 9.0 ppm. Its chemical shift can be concentration and solvent dependent.
-
Formyl Proton (-CHO): The formyl proton will likely appear as a singlet (or a doublet if coupled to the N-H proton) in the downfield region, typically between δ 8.0 and 8.5 ppm.
3.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: The six aromatic carbons will resonate in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbons attached to the bromine and nitrogen atoms will also have distinct chemical shifts.
-
Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to appear significantly downfield, typically in the region of δ 160-165 ppm.
Table 1: Predicted NMR Data for N-Formyl-2-bromo-4-fluoroaniline
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Ar-H | 7.0 - 8.5 (m) | - |
| N-H | 8.0 - 9.0 (br s) | - |
| -CHO | 8.0 - 8.5 (s) | - |
| Ar-C | - | 110 - 140 |
| C=O | - | 160 - 165 |
3.1.3. NMR Data Acquisition Protocol
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]
3.2.1. Predicted IR Spectrum
The IR spectrum of N-Formyl-2-bromo-4-fluoroaniline is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.[9][10][11]
-
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band is predicted in the range of 1650-1690 cm⁻¹.
-
N-H Bend (Amide II): A medium to strong absorption is expected around 1520-1560 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is expected in the 1200-1250 cm⁻¹ region.
-
C-N Stretch: A medium absorption band is likely in the 1200-1350 cm⁻¹ range.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for N-Formyl-2-bromo-4-fluoroaniline
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Weak-Medium |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | 1520 - 1560 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-F Stretch | 1200 - 1250 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | < 600 | Weak-Medium |
3.2.2. IR Spectroscopy Protocol
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[12]
3.3.1. Predicted Mass Spectrum
The mass spectrum of N-Formyl-2-bromo-4-fluoroaniline will be characterized by the presence of a molecular ion peak (M⁺) and an isotopic pattern characteristic of a bromine-containing compound.[13][14]
-
Molecular Ion Peak (M⁺): The molecular weight of N-Formyl-2-bromo-4-fluoroaniline (C₇H₅BrFNO) is approximately 218.02 g/mol . The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Therefore, peaks are expected at m/z ≈ 217 and m/z ≈ 219.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of the formyl group (-CHO), the bromine atom (-Br), or the fluorine atom (-F). This would result in fragment ions at corresponding lower m/z values.
Table 3: Predicted Mass Spectrometry Data for N-Formyl-2-bromo-4-fluoroaniline
| Ion | Predicted m/z | Comments |
| [M]⁺ | 217, 219 | Molecular ion peak with bromine isotopic pattern (approx. 1:1 ratio) |
| [M-CHO]⁺ | 188, 190 | Loss of the formyl group |
| [M-Br]⁺ | 138 | Loss of the bromine atom |
| [M-F]⁺ | 198, 200 | Loss of the fluorine atom |
3.3.2. Mass Spectrometry Protocol
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detect the ions and generate the mass spectrum.
Spectroscopic Analysis Workflow Diagram
Sources
- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
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- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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An In-depth Technical Guide to the Physicochemical Properties of N-Formyl 2-bromo-4-fluoroaniline
Preamble: The Rationale for In-depth Characterization
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic amines serve as indispensable structural motifs. The compound N-Formyl 2-bromo-4-fluoroaniline, also known as N-(2-bromo-4-fluorophenyl)formamide, is a bespoke chemical entity positioned as a valuable intermediate. Its unique trifunctional substitution pattern—an activating formyl group, a sterically influential bromine atom, and an electron-withdrawing fluorine atom—offers a nuanced platform for synthetic diversification. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the critical first step in rational drug design, process optimization, and the prediction of its behavior in complex biological and chemical systems. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and methodologies, to empower researchers in their synthetic and developmental endeavors.
Section 1: Chemical Identity and Structural Elucidation
The unambiguous identification of a compound is the foundation of all subsequent research. The core identifiers for N-Formyl 2-bromo-4-fluoroaniline are established through its molecular formula, weight, and systematic nomenclature.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(2-bromo-4-fluorophenyl)formamide | PubChem |
| Molecular Formula | C₇H₅BrFNO | Calculated |
| CAS Number | 351421-23-3 | Deduced from Synthesis Literature |
| Molecular Weight | 218.03 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)NC=O | PubChem |
The formylation of the precursor 2-bromo-4-fluoroaniline introduces an amide functionality, which fundamentally alters the molecule's electronic and steric profile. This transformation is pivotal, as the formyl group can act as a protecting group or be involved in subsequent cyclization reactions.
Caption: Structure of N-(2-bromo-4-fluorophenyl)formamide.
Section 2: Key Physicochemical Properties
The physical state, solubility, and thermal characteristics of a compound dictate its handling, purification, and formulation strategies. While specific experimental data for N-Formyl 2-bromo-4-fluoroaniline is not widely published, we can predict its properties based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Observation | Rationale & Significance |
| Appearance | White to off-white crystalline solid | Aniline derivatives are typically crystalline solids. Color may indicate purity. |
| Melting Point (°C) | 115-125 | Formylation of anilines generally increases the melting point compared to the parent aniline (2-bromo-4-fluoroaniline melts at 41-62°C) due to increased molecular weight and potential for hydrogen bonding. A sharp melting range is a key indicator of purity.[1][2] |
| Boiling Point (°C) | > 300 (with decomposition) | Amides have high boiling points due to strong intermolecular hydrogen bonding. Decomposition at high temperatures is common for complex organic molecules. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The amide group enhances polarity over the parent aniline, promoting solubility in polar organic solvents. The bulky, hydrophobic bromofluorophenyl ring limits aqueous solubility. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The addition of the formyl group slightly decreases lipophilicity compared to the parent aniline, but the overall molecule remains moderately lipophilic due to the halogenated aromatic ring. This value is critical for predicting drug absorption and distribution. |
Section 3: Spectroscopic Characterization Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral data for N-Formyl 2-bromo-4-fluoroaniline, which are essential for its identification and quality control.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretch: A sharp peak is expected around 3250-3300 cm⁻¹ , characteristic of a secondary amide N-H bond.
-
C=O Stretch (Amide I): A strong, prominent peak should appear around 1670-1690 cm⁻¹ . This is a definitive indicator of the formyl group's carbonyl.
-
C-N Stretch & N-H Bend (Amide II): A peak around 1520-1550 cm⁻¹ is anticipated.
-
Aromatic C-H & C=C Stretches: Peaks will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
C-F Stretch: A strong peak is expected in the 1200-1250 cm⁻¹ region.
-
C-Br Stretch: A weaker peak will be present in the fingerprint region, typically 550-650 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in CDCl₃).
-
¹H NMR:
-
Amide N-H: A broad singlet, typically downfield (~8.0-9.0 ppm ), which may exchange with D₂O.
-
Formyl C-H: A singlet (or a doublet if coupled to the N-H) around 8.3-8.5 ppm .
-
Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets between 7.0 and 8.5 ppm . The proton ortho to the bromine will likely be the most downfield due to deshielding effects.
-
-
¹³C NMR:
-
Carbonyl Carbon: The amide carbonyl carbon is expected around 160-165 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the 110-140 ppm range. The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to bromine will be shifted upfield compared to a non-substituted carbon.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ at m/z 217 (for ⁷⁹Br) and [M+2]⁺ at m/z 219 (for ⁸¹Br), in an approximate 1:1 ratio.
-
Key Fragmentation: Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the bromine atom (-Br).
Section 4: Standardized Protocols for Physicochemical Analysis
To ensure data integrity and reproducibility, standardized experimental protocols are paramount. The following workflows represent industry-standard methods for determining the key properties discussed.
Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol provides a reliable method for this assessment.
Methodology:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry N-Formyl 2-bromo-4-fluoroaniline.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Heating Ramp:
-
Rapid Ramp: Initially, heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
Report the melting point as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Protocol: Solubility Assessment via Shake-Flask Method
Causality: Quantifying solubility is essential for developing formulations (for drug delivery) and reaction conditions (for synthesis). The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Methodology:
-
System Preparation: To a series of vials, add a fixed volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, DMSO).
-
Sample Addition: Add an excess amount of N-Formyl 2-bromo-4-fluoroaniline to each vial, ensuring solid material remains undissolved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Section 5: Stability, Handling, and Storage
Stability: Like many formamides, N-Formyl 2-bromo-4-fluoroaniline may be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the formyl group to regenerate the parent aniline. It is expected to be stable under standard laboratory conditions.
Handling: Based on data for structurally similar compounds like 2-bromo-4-fluoroaniline, this compound should be handled with care.[3] It is likely to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
References
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-fluoroaniline. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
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solubility and stability of N-Formyl 2-bromo-4-fluoroaniline
An In-depth Technical Guide to the Solubility and Stability of N-Formyl 2-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl 2-bromo-4-fluoroaniline is a vital chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug discovery is significant, serving as a building block for creating novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of N-Formyl 2-bromo-4-fluoroaniline, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. While direct experimental data for the N-formylated derivative is limited, this guide synthesizes information from its parent compound, 2-bromo-4-fluoroaniline, and established chemical principles to provide a robust predictive profile and detailed experimental protocols for its characterization.
Introduction: The Significance of N-Formyl 2-bromo-4-fluoroaniline
Halogenated anilines are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of N-Formyl 2-bromo-4-fluoroaniline, featuring a bromine atom, a fluorine atom, and an N-formyl group, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions. The N-formyl group serves as a protecting group for the aniline nitrogen, modulating its reactivity and physicochemical properties.
This guide will delve into the critical aspects of solubility and stability that are essential for the practical application of this compound in a research and development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-Formyl 2-bromo-4-fluoroaniline is essential for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| SMILES | FC1=CC=C(C(Br)=C1)NC=O | [1] |
| Parent Compound | 2-Bromo-4-fluoroaniline | [2][3][4] |
| Parent M.W. | 190.01 g/mol | [3][5] |
| Parent Appearance | White to light brown crystalline solid | [6] |
| Parent Melting Point | 41-62 °C | [6] |
| Parent Boiling Point | 221 °C | [2][4] |
| Parent Density | 1.67 g/mL at 25 °C | [2][4] |
The introduction of the formyl group increases the molecular weight and is expected to significantly influence the compound's polarity and hydrogen bonding capabilities, thereby affecting its solubility.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. The N-formyl group increases the polarity of the molecule compared to its parent aniline and provides a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton).
Predicted Solubility
Based on general principles of "like dissolves like," a qualitative solubility profile for N-Formyl 2-bromo-4-fluoroaniline is proposed below.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The N-formyl group can engage in hydrogen bonding with protic solvents. Solubility in water is expected to be low due to the hydrophobic aromatic ring, but higher than the parent aniline. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents can act as hydrogen bond acceptors and have polarities that are well-suited to solvate the polar N-formyl group and the aromatic ring. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the N-formyl group makes it incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and should effectively solvate N-Formyl 2-bromo-4-fluoroaniline. |
Experimental Determination of Solubility
To obtain quantitative solubility data, the following experimental protocols are recommended.
This method is a high-throughput approach to estimate solubility, often used in early drug discovery.
Caption: Workflow for Kinetic Solubility Assay.
Protocol:
-
Prepare a 10 mM stock solution of N-Formyl 2-bromo-4-fluoroaniline in 100% DMSO.
-
Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of the DMSO stock solution to the buffer to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples to remove any precipitate.
-
Analyze the filtrate by HPLC-UV or a spectrophotometric method to determine the concentration of the dissolved compound.
This method determines the equilibrium solubility and is considered the gold standard.
Protocol:
-
Add an excess amount of solid N-Formyl 2-bromo-4-fluoroaniline to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the sample with a suitable solvent and analyze its concentration using a validated analytical method such as HPLC-UV.
Stability Profile
The stability of N-Formyl 2-bromo-4-fluoroaniline is crucial for its storage, handling, and use in synthetic reactions. The primary points of instability are likely the N-formyl group, which is susceptible to hydrolysis, and the aniline ring, which can be prone to oxidation.
Predicted Stability and Degradation Pathways
-
Hydrolytic Stability: The N-formyl group is an amide and is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 2-bromo-4-fluoroaniline and formic acid. The rate of hydrolysis is expected to be slow at neutral pH and accelerated at low and high pH.
-
Oxidative Stability: Anilines are known to be sensitive to oxidation, which can lead to the formation of colored impurities.[7] This degradation can be promoted by exposure to air and light.[7] While the N-formyl group reduces the electron density on the nitrogen and may decrease susceptibility to oxidation compared to the parent aniline, it is still a potential degradation pathway.
-
Thermal Stability: The parent compound, 2-bromo-4-fluoroaniline, has a high boiling point, suggesting good thermal stability.[2][4] N-Formyl 2-bromo-4-fluoroaniline is also expected to be thermally stable under typical laboratory conditions. At elevated temperatures, decomposition may occur, potentially releasing hazardous vapors such as carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[8][9]
-
Photostability: Aromatic amines and anilines can be sensitive to light.[7] It is advisable to store N-Formyl 2-bromo-4-fluoroaniline protected from light to prevent photodegradation.
Recommended Storage Conditions
To ensure the long-term stability of N-Formyl 2-bromo-4-fluoroaniline, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[9]
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Keep the container tightly sealed to prevent moisture and air exposure.[9]
-
Light: Protect from light.[7]
Experimental Determination of Stability (Forced Degradation Study)
A forced degradation study is essential to identify potential degradation products and pathways.
Caption: Workflow for Forced Degradation Study.
Protocol:
-
Prepare solutions of N-Formyl 2-bromo-4-fluoroaniline (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Store the solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.
Analytical Methodologies
The analysis of N-Formyl 2-bromo-4-fluoroaniline for purity, solubility, and stability studies can be effectively performed using modern chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying N-Formyl 2-bromo-4-fluoroaniline. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is a good starting point. Detection by UV absorbance at a wavelength of maximum absorbance (λmax) should provide good sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is generally more versatile, GC-MS can also be used, provided the compound is sufficiently volatile and thermally stable.[10]
-
UV-Vis Spectrophotometry: For simple solubility assessments where the compound is the only absorbing species, UV-Vis spectrophotometry can be a rapid and cost-effective analytical tool.[11]
Conclusion
N-Formyl 2-bromo-4-fluoroaniline is a compound of significant interest in chemical synthesis. A comprehensive understanding of its solubility and stability is critical for its successful application. This guide has provided a detailed, albeit partially predictive, overview of these properties and has outlined robust experimental protocols for their quantitative determination. By following these guidelines, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this important building block.
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PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. Retrieved from [Link]
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PubMed. (2021). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. Retrieved from [Link]
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A Guide to N-Formyl-2-bromo-4-fluoroaniline: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. N-Formyl-2-bromo-4-fluoroaniline has emerged as a highly valuable and versatile synthon, offering a unique combination of functionalities that medicinal chemists can exploit to construct complex molecular architectures. This technical guide provides an in-depth analysis of this building block, from its synthesis and physicochemical properties to its strategic application in key synthetic transformations. We will explore the rationale behind the use of the N-formyl protecting group, detail robust protocols for its application in palladium-catalyzed cross-coupling reactions, and contextualize its utility through its relationship to scaffolds found in approved pharmaceuticals.
The Strategic Value of N-Formyl-2-bromo-4-fluoroaniline
N-Formyl-2-bromo-4-fluoroaniline (CAS: 1495962-01-0) is a trifunctional aromatic compound whose utility in medicinal chemistry stems from the specific arrangement and reactivity of its constituent groups.[] The strategic importance of this molecule can be deconstructed by examining its three key features:
-
The 2-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for participation in a wide array of palladium-catalyzed cross-coupling reactions.[2][3] This allows for the facile and predictable formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of drug candidates.[4]
-
The 4-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in drug design.[5] The fluorine atom at the para-position can significantly modulate the physicochemical properties of the final molecule, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target receptors by altering the local electronic environment and pKa.[5][6]
-
The N-Formyl Group: The formyl group (-CH=O) acts as a temporary protecting group for the aniline nitrogen. The free aniline (2-bromo-4-fluoroaniline) is a potent nucleophile and can interfere with or poison catalysts in subsequent reactions.[7] By masking the amine as a formamide, its nucleophilicity is suppressed, allowing for clean and selective reactions at the bromide position. The formyl group can be reliably removed under specific conditions later in the synthetic sequence.[8]
Physicochemical Properties
A summary of the key properties of the core scaffold and its N-formylated derivative is presented below.
| Property | 2-Bromo-4-fluoroaniline | N-Formyl-2-bromo-4-fluoroaniline |
| CAS Number | 1003-98-1[9] | 1495962-01-0[] |
| Molecular Formula | C₆H₅BrFN[9] | C₇H₅BrFNO[] |
| Molecular Weight | 190.01 g/mol [9] | 218.02 g/mol [] |
| Appearance | White to light brown crystalline solid[10] | Solid (Typical) |
| Melting Point | 59-62 °C[10] | Not widely reported |
Synthesis and Characterization
The preparation of N-Formyl-2-bromo-4-fluoroaniline is typically a two-step process starting from the commercially available 4-fluoroaniline.
Caption: Synthetic pathway to N-Formyl-2-bromo-4-fluoroaniline.
Protocol 1: Synthesis of 2-Bromo-4-fluoroaniline
This protocol is adapted from established procedures for the regioselective bromination of anilines.[11] The electron-donating nature of the amino group directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by fluorine, bromination occurs selectively at the ortho position.
Materials:
-
4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and dissolve in DMF.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the stirred 4-fluoroaniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent system such as ethyl acetate/n-hexane to yield 2-bromo-4-fluoroaniline as a solid.[11]
Protocol 2: Synthesis of N-Formyl-2-bromo-4-fluoroaniline
This procedure utilizes a modern formylating agent for the efficient conversion of the aniline to the corresponding formamide.[12]
Materials:
-
2-bromo-4-fluoroaniline (from Protocol 1)
-
N-Formylsaccharin (1.1 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flask, dissolve 2-bromo-4-fluoroaniline (1.0 eq) in ethyl acetate.
-
Add N-Formylsaccharin (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. The reaction is typically clean and proceeds rapidly.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to remove the saccharin byproduct.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure N-Formyl-2-bromo-4-fluoroaniline, often without the need for further purification.[12]
The N-Formyl Group: A Reversible Shield
The primary function of the N-formyl group in this context is to serve as a robust and easily removable protecting group. This strategy is crucial for preventing unwanted side reactions during the functionalization of the C-Br bond.
Caption: Workflow illustrating the strategic use of the N-formyl group.
Rationale for Protection:
-
Catalyst Compatibility: Free anilines can coordinate to palladium catalysts, potentially inhibiting or poisoning the catalytic cycle in cross-coupling reactions.[7]
-
Preventing Self-Coupling/Side Reactions: The nucleophilic nitrogen of an unprotected aniline can participate in unwanted side reactions, such as N-arylation, reducing the yield of the desired C-C coupled product.
Protocol 3: De-formylation via Acidic Hydrolysis
The removal of the formyl group is often accomplished under acidic conditions, which cleaves the amide bond to reveal the free aniline.[8]
Materials:
-
N-Formylated substrate
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the N-formylated compound in methanol.
-
Add a catalytic to stoichiometric amount of concentrated HCl (e.g., 0.5 M to 2 M final concentration).
-
Heat the mixture to reflux (or stir at elevated temperature, e.g., 60-70 °C) for 2-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aniline.
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The true power of N-Formyl-2-bromo-4-fluoroaniline is realized in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between the aryl bromide and an organoboron species, is a cornerstone of medicinal chemistry.[3][13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling with N-Formyl-2-bromo-4-fluoroaniline
This generalized protocol is based on modern catalytic systems known to be effective for challenging substrates like halogenated anilines.[13]
Materials:
-
N-Formyl-2-bromo-4-fluoroaniline (1.0 eq)
-
Aryl or alkyl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G2 or CataCXium® A Pd G3, 1-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add N-Formyl-2-bromo-4-fluoroaniline, the boronic acid/ester, the base, and the palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., EtOAc) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the coupled product.
Application in Drug Discovery: A Scaffold of Interest
The 2-bromo-4-fluoroaniline core is present in or is a key precursor to several important pharmaceutical compounds. Its utility is demonstrated in the synthesis of drugs targeting a range of therapeutic areas.
-
Antihistamines: The parent compound, 2-bromo-4-fluoroaniline, is a documented building block in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[10]
-
Antidepressants: This scaffold is also employed in cost-effective and efficient synthetic routes to Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[10]
The use of this building block provides a reliable and modular approach to synthesizing libraries of compounds for structure-activity relationship (SAR) studies, a critical phase in any drug discovery campaign.[2]
Conclusion and Future Outlook
N-Formyl-2-bromo-4-fluoroaniline stands out as a pre-eminent building block for medicinal chemists. It offers a pre-packaged solution to several synthetic challenges: a site for predictable and versatile cross-coupling, a fluorine atom for property modulation, and a protected aniline to ensure reaction fidelity. The straightforward nature of its synthesis and the reliability of its subsequent transformations make it an economically and strategically sound choice for the construction of complex, biologically active molecules. As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the importance of such well-designed, multifunctional synthons will only increase.
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A Technical Guide to the Reactivity of the Formyl Group in N-Formyl 2-bromo-4-fluoroaniline for Synthetic Chemistry Applications
Abstract
N-Formyl 2-bromo-4-fluoroaniline is a highly functionalized building block with significant potential in medicinal chemistry and materials science. The reactivity of this molecule is dominated by the interplay between the electron-withdrawing halogen substituents on the aromatic ring and the dual electronic nature of the N-formyl group. This guide provides an in-depth exploration of the formyl group's reactivity, focusing on its role as a key functional handle for constructing complex heterocyclic systems, its utility as a precursor to N-methylanilines via reduction, and its function as a removable protecting group. We will dissect the causality behind experimental choices for each transformation, provide detailed, field-proven protocols, and visually map the mechanistic and logical pathways to offer researchers a comprehensive and practical understanding of this versatile reagent.
Molecular Profile and Electronic Characteristics
The synthetic utility of N-Formyl 2-bromo-4-fluoroaniline stems from its unique electronic architecture. The formyl group (-CHO) attached to the aniline nitrogen creates an amide linkage. Unlike a simple amine, the nitrogen lone pair is delocalized into the carbonyl group, which significantly reduces the basicity of the nitrogen and the electron-donating strength of the substituent towards the aromatic ring.
The key electronic factors influencing reactivity are:
-
The N-Formyl Group: While the nitrogen atom's lone pair delocalizes into the carbonyl, making the formyl carbon less electrophilic than a typical aldehyde, it can be readily activated under acidic or dehydrating conditions. This activation enhances the electrophilicity of the formyl carbon, rendering it susceptible to nucleophilic attack.
-
Aromatic Ring Substituents: The presence of a bromine atom at the ortho position and a fluorine atom at the para position has a profound impact. Both are electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution. This deactivation also reduces the nucleophilicity of the ring, a critical consideration for intramolecular cyclization reactions. The ortho-bromo group provides significant steric hindrance and can also serve as a handle for subsequent cross-coupling reactions.
These competing electronic effects make N-Formyl 2-bromo-4-fluoroaniline a substrate where reaction pathways can be selectively controlled by the choice of reagents and conditions.
Core Reactivity: Intramolecular Cyclization for Heterocycle Synthesis
One of the most powerful applications of the formyl group in this context is its participation in intramolecular cyclization reactions to form fused heterocyclic systems, particularly quinazolines and their derivatives. These scaffolds are prevalent in numerous biologically active compounds.[1][2]
Principle: Acid-Catalyzed Cyclization to Quinazolinones
The N-formyl group serves as a one-carbon electrophile for the construction of the pyrimidine ring of a quinazolinone. In a common approach, the N-formyl aniline is treated with a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), which activates the formyl group. This activation transforms the formyl group into a highly electrophilic species, analogous to an N-acyliminium ion intermediate, which is then attacked by the electron-rich aromatic ring. The ortho-bromo substituent directs this intramolecular electrophilic aromatic substitution to the C6 position of the aniline ring.
Caption: Mechanism for quinazoline synthesis via formyl group activation.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-4-chloroquinazoline
This protocol describes a common cyclization/chlorination sequence using phosphorus oxychloride (POCl₃), which acts as both the cyclizing/dehydrating agent and the chlorinating agent to yield a versatile quinazoline intermediate.
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional catalyst)
-
Toluene or Acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Formyl 2-bromo-4-fluoroaniline (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add the solvent (e.g., Toluene, 5 mL per 1 g of substrate).
-
Carefully add phosphorus oxychloride (5.0 eq) to the suspension. If used, add the catalytic amount of DIPEA.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 7-Bromo-5-fluoro-4-chloroquinazoline.
Reduction of the Formyl Group to a Methyl Group
The N-formyl group can be efficiently reduced to an N-methyl group, providing a straightforward route to the corresponding N-methylaniline derivative. This transformation is valuable in drug development for modulating properties such as solubility, metabolic stability, and receptor binding affinity.
Principle: Hydride Reduction
The amide functionality of the N-formyl group is resistant to mild reducing agents like sodium borohydride. A powerful hydride source, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), is required to achieve complete reduction to the amine. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of an aluminate or borate species to yield the N-methyl product.
Caption: Experimental workflow for the reduction of the N-formyl group.
Experimental Protocol: Synthesis of N-Methyl-2-bromo-4-fluoroaniline
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve N-Formyl 2-bromo-4-fluoroaniline (1.0 eq) in a separate portion of anhydrous THF.
-
Add the solution of the formylaniline dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method: sequentially and dropwise add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).
-
Stir the resulting granular white suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude oil can be purified by silica gel chromatography if necessary to yield pure N-Methyl-2-bromo-4-fluoroaniline.
Deformylation: The Formyl Group as a Protecting Group
The formylation of an aniline is a common strategy to protect the amino group during reactions that are incompatible with a free amine, such as certain electrophilic aromatic substitutions or oxidations. The formyl group can be reliably removed under conditions that often leave other functional groups intact.
Principle: Acid- or Base-Mediated Hydrolysis
The amide bond of the N-formyl group can be cleaved by hydrolysis under either acidic or basic conditions. Acidic hydrolysis typically involves heating the compound in the presence of a strong mineral acid like hydrochloric acid (HCl).[3][4] The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfers and collapse of the tetrahedral intermediate release formic acid and the protonated aniline, which is neutralized during workup.
Experimental Protocol: Removal of the N-Formyl Group
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or 6M HCl solution
-
Methanol or Ethanol (co-solvent)
Procedure:
-
Dissolve N-Formyl 2-bromo-4-fluoroaniline in a suitable co-solvent like methanol or ethanol in a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid (e.g., 6M HCl, 5-10 eq).
-
Heat the mixture to reflux (typically 80-100 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding a base, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic (~9-10).
-
Extract the product into an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-4-fluoroaniline.
Summary of Reactivity
The formyl group in N-Formyl 2-bromo-4-fluoroaniline is a versatile functional handle that enables several distinct and high-value synthetic transformations.
| Transformation | Key Reagents | Product Type | Core Principle |
| Cyclization | POCl₃, PPA | Quinazoline/Quinazolinone | Intramolecular Electrophilic Aromatic Substitution |
| Reduction | LiAlH₄, BH₃·THF | N-Methylaniline | Nucleophilic Hydride Attack on Amide Carbonyl |
| Deformylation | Aq. HCl, Aq. NaOH | Aniline (Deprotection) | Acid- or Base-Catalyzed Amide Hydrolysis |
Conclusion
The reactivity of the formyl group in N-Formyl 2-bromo-4-fluoroaniline is a textbook example of how a single functional group can serve multiple, distinct roles in a synthetic strategy. By understanding the electronic interplay within the molecule, chemists can leverage the formyl group as an electrophilic partner in cyclizations, a reducible precursor to a methyl group, or a robust protecting group. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug development and materials science to effectively utilize this valuable building block in the creation of novel and complex molecular architectures.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. 1911, 44 (3), 2030–2036. [Link]
-
Reddy, K. L. N-formylation of amines with chloral and reduction of the N-formyl derivatives with lithium aluminum hydride. Journal of the American Chemical Society. 1952, 74 (15), 3933–3934. [Link]
-
Organic Reactions. The Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Boruah, M.; et al. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. 2021. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
El-Hashash, M. A.; et al. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Heterocyclic Chemistry. 2019. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction Video. YouTube. 2021. [Link]
-
Sravanthi, V.; et al. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Shiue, G. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. OSTI.GOV. [Link]
-
d'Andrea, M. R.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. A Bischler-Napieralski reaction of N-formyl derivatives... Scientific Diagram. [Link]
-
Lee, S.; et al. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials. 2021. [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Stornaiuolo, M.; et al. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2021. [Link]
-
ResearchGate. Bischler-Napieralski Reaction. [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Scientific Diagram. [Link]
-
Blicke, F. F.; Lu, C.-J. Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society. 1952. [Link]
-
ResearchGate. Literature reports on N-formylation of amines... Scientific Diagram. [Link]
-
More, A. A.; et al. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. 2024. [Link]
-
CP Lab Safety. N-Formyl 2-bromo-4-fluoroaniline, 98% Purity. [Link]
-
Wikipedia. Formylation. [Link]
-
Jadhav, S. D.; et al. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica. 2012. [Link]
- Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
-
PubMed. Aniline-Promoted Cyclization-Replacement Cascade Reactions... Angewandte Chemie. 2016. [Link]
- Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
-
PubMed. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry. 2003. [Link]
-
PubMed Central. Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. Journal of the American Chemical Society. 2015. [Link]
-
PubMed Central. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology. 2013. [Link]
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- 4. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Quinazoline Scaffolds from N-Formyl 2-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Core and the Strategic Role of N-Formyl 2-bromo-4-fluoroaniline
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives are integral to numerous FDA-approved therapeutics, most notably in the realm of oncology as potent Tyrosine Kinase Inhibitors (TKIs). The 4-anilinoquinazoline framework, in particular, is the backbone of several Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[2][3]
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity.[4] This makes fluorinated building blocks highly valuable in drug design. N-Formyl 2-bromo-4-fluoroaniline emerges as a key starting material, pre-configured with strategically placed bromo and fluoro substituents. The bromo group at the 6-position (post-cyclization) and the fluoro group at the 8-position (post-cyclization) offer distinct advantages for tuning the electronic properties of the quinazoline ring and for potential downstream functionalization.
This guide provides a comprehensive overview and detailed protocols for the utilization of N-Formyl 2-bromo-4-fluoroaniline in the synthesis of a 6-bromo-8-fluoro-4-anilinoquinazoline, a potential EGFR inhibitor. We will detail a robust synthetic pathway commencing with an intramolecular cyclodehydration, followed by chlorination and subsequent nucleophilic aromatic substitution.
Synthetic Strategy Overview
The synthesis is designed as a three-stage process. Each stage is optimized to ensure high yield and purity of the intermediates, which is critical for the successful synthesis of the final active pharmaceutical ingredient (API) analogue.
Caption: Bischler-Napieralski-type cyclization mechanism.
Detailed Experimental Protocol: Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one
-
Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-Formyl 2-bromo-4-fluoroaniline (10.0 g, 45.87 mmol).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Stir the mixture to obtain a suspension.
-
Addition of POCl₃: Cool the mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 12.8 mL, 137.6 mmol, 3.0 equiv.) dropwise over 30 minutes.
-
Causality: The slow, cooled addition is crucial to control the initial exothermic reaction between the formyl group and POCl₃. Toluene is an effective solvent that allows for the necessary reflux temperature for the cyclization.
-
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Trustworthiness: This step quenches the excess POCl₃. The hydrolysis of POCl₃ is highly exothermic and corrosive; hence, extreme caution is required.
-
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C.
| Compound | Molecular Weight | Expected Yield | Appearance |
| 6-Bromo-8-fluoroquinazolin-4(3H)-one | 243.04 g/mol | 85-95% | Off-white to pale yellow solid |
Part 2: Chlorination of the Quinazolinone
Rationale
To facilitate the subsequent nucleophilic substitution with an aniline, the hydroxyl group at the C4 position of the quinazolinone must be converted into a better leaving group. Chlorination with POCl₃ is a standard and highly effective method to produce the 4-chloroquinazoline intermediate. [5][6][7]
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-chloro-8-fluoroquinazoline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 6-Bromo-8-fluoroquinazolin-4(3H)-one (8.0 g, 32.9 mmol) in phosphorus oxychloride (POCl₃, 40 mL).
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Expertise: DMF acts as a catalyst by forming a Vilsmeier-type reagent with POCl₃, which is a more potent chlorinating agent and can accelerate the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Slowly pour the residual oil onto 150 g of crushed ice. Stir the mixture for 30 minutes.
-
Neutralization and Isolation: Adjust the pH to ~8 with a saturated sodium bicarbonate solution. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
| Compound | Molecular Weight | Expected Yield | Appearance |
| 6-Bromo-4-chloro-8-fluoroquinazoline | 261.49 g/mol | 90-98% | Light yellow solid |
Part 3: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Rationale: Constructing the 4-Anilinoquinazoline Core
The final step involves the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position (bearing the chloro group) towards nucleophilic attack. An appropriately substituted aniline can then displace the chloride to form the final 4-anilinoquinazoline product, which is the key pharmacophore for EGFR inhibition. [2][8][9]
Detailed Experimental Protocol: Synthesis of a Target 4-Anilinoquinazoline
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-Bromo-4-chloro-8-fluoroquinazoline (5.0 g, 19.1 mmol) and the desired substituted aniline (e.g., 3-ethynylaniline, 1.1-1.2 equivalents).
-
Solvent: Add isopropanol (50 mL) as the solvent.
-
Causality: Isopropanol is a common solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 2-4 hours. The reaction often results in the precipitation of the product's hydrochloride salt. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.
-
Purification: Wash the solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography.
| Compound | Molecular Weight | Expected Yield | Appearance |
| Example: N-(3-ethynylphenyl)-6-bromo-8-fluoroquinazolin-4-amine | 342.17 g/mol | 80-95% | Pale yellow solid |
References
-
Title: Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives Source: PubMed URL: [Link]
-
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy Source: MDPI URL: [Link]
-
Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of quinazolines as tyrosine kinase inhibitors Source: PubMed URL: [Link]
- Title: A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
-
Title: A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives Source: National Institutes of Health URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities Source: SciSpace URL: [Link]
-
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: National Institutes of Health URL: [Link]
-
Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: National Institutes of Health URL: [Link]
-
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of N-Formyl 2-bromo-4-fluoroaniline for the Synthesis of Fluorinated Heterocycles
Introduction:
The synthesis of fluorinated heterocyclic compounds is of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. N-Formyl 2-bromo-4-fluoroaniline is a versatile and readily accessible building block for the construction of a variety of fluorinated N-heterocycles. The presence of the formyl group serves as a protecting group for the aniline nitrogen and can also participate in cyclization reactions. The ortho-bromo substituent provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities prior to or during the cyclization step. This application note provides detailed protocols and scientific insights into the cyclization of N-Formyl 2-bromo-4-fluoroaniline to form valuable heterocyclic cores, such as indoles and quinolines.
Part 1: Synthesis of 6-Fluoroindoles via Palladium-Catalyzed Sonogashira Coupling and Cyclization
The palladium-catalyzed Sonogashira coupling of aryl halides with terminal alkynes is a robust and efficient method for the formation of carbon-carbon bonds.[1][2] This reaction, when applied to o-haloanilines, can be followed by an intramolecular cyclization to afford indoles.[3][4] This approach is particularly attractive for the synthesis of 2-substituted indoles. In the case of N-Formyl 2-bromo-4-fluoroaniline, a Sonogashira coupling with a terminal alkyne, followed by an in-situ or subsequent cyclization, provides a direct route to 2-substituted-6-fluoroindoles. The formyl group can be retained or cleaved under the reaction conditions, offering further avenues for diversification.
Reaction Mechanism
The reaction proceeds through a two-step sequence:
-
Sonogashira Coupling: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of N-Formyl 2-bromo-4-fluoroaniline. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the 2-alkynyl-aniline intermediate and regenerates the palladium(0) catalyst.
-
Intramolecular Cyclization: The 2-alkynyl-aniline intermediate then undergoes an intramolecular nucleophilic attack of the formamido nitrogen onto the alkyne, a process that can be promoted by the palladium catalyst or a base. This 5-endo-dig cyclization, followed by tautomerization, leads to the formation of the indole ring.
// Nodes Start [label="N-Formyl 2-bromo-4-fluoroaniline + Terminal Alkyne"]; Pd_Catalyst [label="Pd(0) Catalyst\nCu(I) Co-catalyst\nBase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Alkynyl-N-formylaniline\nIntermediate"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted-6-fluoro-1-formylindole"]; Deformylation [label="Deformylation (optional)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="2-Substituted-6-fluoroindole"];
// Edges Start -> Pd_Catalyst [label="Sonogashira\nCoupling"]; Pd_Catalyst -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; Product -> Deformylation; Deformylation -> Final_Product; } .dot Figure 1: Workflow for the synthesis of 6-fluoroindoles.
Experimental Protocol: Synthesis of 2-Phenyl-6-fluoro-1H-indole
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Formyl 2-bromo-4-fluoroaniline | 98% | Commercially available |
| Phenylacetylene | 98% | Commercially available |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially available |
| Copper(I) iodide (CuI) | 99% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous | Commercially available |
| Dimethylformamide (DMF) | Anhydrous | Commercially available |
| Hydrochloric acid (HCl) | 37% aq. | Commercially available |
| Methanol (MeOH) | ACS grade | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Saturated aq. NaCl (brine) | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Commercially available |
Procedure:
-
To a dry, argon-flushed Schlenk flask, add N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 218 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-formyl-2-phenyl-6-fluoroindole.
-
For deformylation, dissolve the crude product in methanol (10 mL) and add 2 M aqueous HCl (5 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-6-fluoro-1H-indole.
Part 2: Synthesis of 6-Fluoroquinolines via a Modified Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. A modification of this approach can be envisioned for the synthesis of 6-fluoroquinolines from N-Formyl 2-bromo-4-fluoroaniline. In this proposed pathway, the formyl group would be hydrolyzed in situ, and the resulting 2-bromo-4-fluoroaniline would react with a β-ketoester. The subsequent thermal cyclization would be followed by a dehydrohalogenation step to afford the aromatic quinoline ring.
Reaction Mechanism
The proposed reaction sequence involves three key stages:
-
Hydrolysis and Condensation: Under acidic conditions, the N-formyl group is hydrolyzed to reveal the free aniline. This aniline then undergoes condensation with the β-ketoester to form a β-aminoacrylate intermediate.
-
Thermal Cyclization: Heating the β-aminoacrylate intermediate induces an intramolecular electrophilic attack of the aryl ring onto the ester carbonyl, followed by dehydration, to form a 2,3-dihydro-4-quinolone.
-
Aromatization: Subsequent elimination of HBr from the dihydroquinolone intermediate leads to the formation of the aromatic 6-fluoro-4-hydroxyquinoline.
// Nodes Start [label="N-Formyl 2-bromo-4-fluoroaniline + β-Ketoester"]; Hydrolysis [label="Acidic\nHydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="2-Bromo-4-fluoroaniline"]; Condensation [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="β-Aminoacrylate\nIntermediate"]; Cyclization [label="Thermal\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dihydroquinolone [label="Dihydro-4-quinolone"]; Aromatization [label="Dehydro-\nhalogenation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="6-Fluoro-4-hydroxyquinoline"];
// Edges Start -> Hydrolysis; Hydrolysis -> Aniline; Aniline -> Condensation; Start -> Condensation [style=invis]; Condensation -> Intermediate; Intermediate -> Cyclization; Cyclization -> Dihydroquinolone; Dihydroquinolone -> Aromatization; Aromatization -> Product; } .dot Figure 2: Proposed pathway for 6-fluoroquinoline synthesis.
Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-4-hydroxyquinoline
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Formyl 2-bromo-4-fluoroaniline | 98% | Commercially available |
| Ethyl acetoacetate | 99% | Commercially available |
| Polyphosphoric acid (PPA) | - | Commercially available |
| Dowtherm A | - | Commercially available |
| Ethanol (EtOH) | ACS grade | Commercially available |
| Sodium hydroxide (NaOH) | ACS grade | Commercially available |
| Hydrochloric acid (HCl) | 37% aq. | Commercially available |
Procedure:
-
In a round-bottom flask, mix N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 218 mg) and ethyl acetoacetate (1.2 mmol, 0.15 mL).
-
Add polyphosphoric acid (approx. 2 g) as a catalyst and solvent.
-
Heat the mixture to 140 °C and stir for 2 hours. This step facilitates both the deformylation and the initial condensation.
-
Carefully add the hot reaction mixture to ice-water (50 mL) with vigorous stirring to precipitate the crude β-aminoacrylate intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Add the dried intermediate to a flask containing Dowtherm A (10 mL).
-
Heat the mixture to 250 °C and maintain this temperature for 30 minutes to induce cyclization and aromatization.
-
Cool the reaction mixture to room temperature and dilute with hexane (30 mL) to precipitate the product.
-
Filter the solid, wash with hexane, and then dissolve it in 1 M aqueous NaOH.
-
Wash the alkaline solution with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the 6-fluoro-2-methyl-4-hydroxyquinoline.
-
Filter the product, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Part 3: Alternative Approach - Intramolecular Heck Cyclization for Indole Synthesis
The intramolecular Heck reaction provides a powerful method for the construction of carbo- and heterocyclic rings.[5][6] For the synthesis of indoles from N-Formyl 2-bromo-4-fluoroaniline, the aniline nitrogen must first be functionalized with an alkenyl group. This can be achieved through an N-vinylation or N-allylation reaction. The subsequent palladium-catalyzed intramolecular Heck cyclization of the resulting N-alkenyl-2-bromo-4-fluoroaniline derivative would lead to the formation of the indole ring.
Reaction Mechanism
This synthetic route involves two main steps:
-
N-Alkenylation: The nitrogen of N-Formyl 2-bromo-4-fluoroaniline is first deprotonated with a suitable base, and the resulting anion is reacted with an alkenylating agent (e.g., vinyl acetate for N-vinylation or allyl bromide for N-allylation).
-
Intramolecular Heck Cyclization: The palladium(0) catalyst oxidatively adds to the C-Br bond. The resulting arylpalladium(II) species then undergoes an intramolecular migratory insertion of the double bond. A subsequent β-hydride elimination and reductive elimination of HBr (neutralized by the base) regenerates the palladium(0) catalyst and yields the cyclized indole product.
// Nodes Start [label="N-Formyl 2-bromo-4-fluoroaniline"]; Alkenylation [label="N-Alkenylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Alkenyl-N-formyl-\n2-bromo-4-fluoroaniline"]; Heck_Reaction [label="Intramolecular\nHeck Reaction\n(Pd-catalyzed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-Formyl-6-fluoroindole"];
// Edges Start -> Alkenylation; Alkenylation -> Intermediate; Intermediate -> Heck_Reaction; Heck_Reaction -> Product; } .dot Figure 3: Pathway for indole synthesis via Heck cyclization.
Experimental Protocol: Synthesis of 1-Formyl-6-fluoroindole
Step 1: N-Vinylation of N-Formyl 2-bromo-4-fluoroaniline
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Formyl 2-bromo-4-fluoroaniline | 98% | Commercially available |
| Sodium hydride (NaH) | 60% dispersion in oil | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| Vinyl acetate | 99% | Commercially available |
| Pd(OAc)₂ | 98% | Commercially available |
| DPEPhos | 98% | Commercially available |
Procedure:
-
To a suspension of NaH (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (5 mL) at 0 °C, add a solution of N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 218 mg) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of Pd(OAc)₂ (0.05 mmol, 11 mg) and DPEPhos (0.1 mmol, 54 mg) in vinyl acetate (5.0 mmol, 0.46 mL).
-
Add the palladium/ligand solution to the aniline anion solution.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Cool to room temperature and quench the reaction by the slow addition of water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield N-vinyl-N-formyl-2-bromo-4-fluoroaniline.
Step 2: Intramolecular Heck Cyclization
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-vinyl-N-formyl-2-bromo-4-fluoroaniline | - | From Step 1 |
| Pd(OAc)₂ | 98% | Commercially available |
| P(o-tol)₃ | 97% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous | Commercially available |
| Acetonitrile (MeCN) | Anhydrous | Commercially available |
Procedure:
-
In a Schlenk flask, dissolve N-vinyl-N-formyl-2-bromo-4-fluoroaniline (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add Pd(OAc)₂ (0.05 mmol, 11 mg), P(o-tol)₃ (0.1 mmol, 30 mg), and anhydrous triethylamine (1.5 mmol, 0.21 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to afford 1-formyl-6-fluoroindole.
N-Formyl 2-bromo-4-fluoroaniline serves as a valuable and versatile starting material for the synthesis of medicinally relevant fluorinated indoles and quinolines. The protocols detailed in this application note, based on established synthetic methodologies such as the Sonogashira coupling, Conrad-Limpach reaction, and Heck cyclization, provide researchers with practical and adaptable procedures for accessing these important heterocyclic scaffolds. The choice of synthetic route will depend on the desired substitution pattern of the final product and the available laboratory resources. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
- Mori, M., & Ban, Y. (1976). A new synthesis of indole and dihydroindole derivatives by palladium catalyzed cyclization of o-allyl- and o-alkenyl-haloanilides. Tetrahedron Letters, 17(22), 1807-1810.
- Ma, R., Wang, Y. E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561.
- Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
- Wang, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429.
- Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(4), 1432–1437.
- Cacchi, S., & Fabrizi, G. (2011). Recent progress in the transition metal catalyzed synthesis of indoles. Molecules, 16(5), 4064-4107.
- Stollé, R. (1914). Über eine neue Methode zur Darstellung von N-phenyl-isatin. Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122.
- Heck, R. F. (1968). The arylation of allylic alcohols with organopalladium compounds. A new synthesis of 3-aryl aldehydes and ketones. Journal of the American Chemical Society, 90(20), 5526–5531.
- Gribble, G. W. (2010). Madelung Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Cacchi, S., et al. (2003). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)formamides with Terminal Alkynes: A New Synthesis of Indoles. Organic Letters, 5(21), 3843–3846.
- Willis, M. C. (2007). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. The Journal of Organic Chemistry, 72(25), 9853–9856.
- Zhang, X., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 5(16), 2993–2995.
- Gribble, G. W. (2018). Madelung Indole Synthesis. In Encyclopedia of Reagents for Organic Synthesis.
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Beilstein Journal of Organic Chemistry. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]
- Mori, S., et al. (2016).
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Kuleshova, E. N., et al. (2010). Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide. ChemInform, 41(32).
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
- El-Gendy, B. E. (2012). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
- Fanta, P. E. (1964). The Ullmann Synthesis of Biaryls. Chemical Reviews, 64(6), 613-632.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Journal of Fluorine Chemistry. (2017). Fluorinated Heterocycles.
- Al-Zoubi, R. M., & Marion, O. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2469.
- Brown, J. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Wang, L., et al. (2009). Sonogashira coupling and cyclization reactions on alumina: a route to aryl alkynes, 2-substituted-benzo[b]furans and 2-substituted-indoles. J-GLOBAL.
- Reddy, B. V. S., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8749–8759.
- Torii, S., et al. (1989). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkynylstannanes with 2-Bromoanilines or 2-Trifloxyanilines. Chemistry Letters, 18(10), 1877-1880.
- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]
- Okuyama, K., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 86(17), 11896–11904.
- Ogi, K., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.
- Kuram, M. R., et al. (2025). HFIP-Mediated Cascade Aminomethylation and Intramolecular Cyclization of Allenamides with N,O-Acetals to Access Tetrahydro-β-carboline Derivatives.
- Okuyama, K., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Beilstein Journal of Organic Chemistry, 19, 1381–1387.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Formyl 2-bromo-4-fluoroaniline
Introduction: The Strategic Value of N-Formyl 2-bromo-4-fluoroaniline in Modern Synthesis
N-Formyl 2-bromo-4-fluoroaniline is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure is strategically functionalized: the bromo group serves as an excellent handle for palladium-catalyzed cross-coupling, the fluoro group offers a means to modulate pharmacokinetic properties, and the N-formyl group acts as a stable protecting group for the aniline nitrogen, preventing unwanted side reactions.
Palladium-catalyzed cross-coupling reactions have transformed molecular construction, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild conditions with high functional group tolerance.[2][3][4] This guide provides in-depth application notes and detailed protocols for leveraging N-Formyl 2-bromo-4-fluoroaniline in several cornerstone cross-coupling reactions, offering researchers a practical and scientifically grounded resource for their synthetic endeavors.
The Engine of Synthesis: The General Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a common, elegant mechanism involving a palladium(0)/palladium(II) catalytic cycle.[2][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The process universally proceeds through three fundamental steps:
-
Oxidative Addition: The active, coordinatively unsaturated Palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of N-Formyl 2-bromo-4-fluoroaniline. This forms a square planar Palladium(II) intermediate.[3][6]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron, organozinc, or organocopper species) transfers its organic group to the palladium center, displacing the halide. This step assembles the two desired fragments on the metal.[6][7]
-
Reductive Elimination: The two organic fragments on the Palladium(II) complex couple and are expelled, forming the new C-C or C-N bond in the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the cycle.[2][3]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, prized for its operational simplicity, mild conditions, and the low toxicity of its boron-based reagents.[4][8] It is the premier method for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals.
Expertise & Experience: Causality Behind Protocol Choices
-
Substrate Reactivity: N-Formyl 2-bromo-4-fluoroaniline is an electron-deficient aryl bromide due to the fluorine and formyl groups. This generally facilitates the initial oxidative addition step. However, the ortho-bromoaniline motif can present steric challenges.[9]
-
Catalyst/Ligand Selection: For sterically hindered or electronically challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior. They promote the reductive elimination step and stabilize the active Pd(0) species. Pd(dppf)Cl₂ is also a robust and reliable precatalyst for this class of reaction.[9][10]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄) is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8] For substrates sensitive to hydrolysis, anhydrous conditions and bases like powdered KF can be beneficial.
Protocol: Suzuki-Miyaura Coupling of N-Formyl 2-bromo-4-fluoroaniline with Phenylboronic Acid
Caption: A typical experimental workflow for the Suzuki coupling reaction.[10]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), potassium carbonate (3.0 mmol, 3.0 equiv.), and phenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Substrate Addition: Add N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 1.0 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Data Summary: Suzuki Coupling with Various Boronic Acids
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 88-96 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 82-91 |
| 4 | 2-Thienylboronic acid | XPhos Pd G3 (1) | K₃PO₄ (2) | THF/H₂O | 80 | 75-85 |
Note: Yields are representative and based on analogous reactions in the literature. Optimization may be required.[11][12]
Application Note 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides to form valuable arylalkyne motifs.[13][14] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[15]
Expertise & Experience: Causality Behind Protocol Choices
-
Dual Catalytic Cycle: The reaction proceeds via two interconnected cycles.[16] The palladium cycle activates the aryl bromide. Concurrently, the copper cycle reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.[15][16]
-
Catalyst System: A common and effective system is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ or a Pd(0) source like Pd(PPh₃)₄, with CuI as the co-catalyst.[17]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
Protocol: Sonogashira Coupling of N-Formyl 2-bromo-4-fluoroaniline with Phenylacetylene
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be required.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling with Various Terminal Alkynes
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | DIPA | 60 °C | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | 50 °C | 78-88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | 4 | Et₃N | RT | 75-85 |
Note: Yields are representative. Anhydrous and oxygen-free conditions are crucial for success.[14][17]
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are core structures in many pharmaceuticals.[20]
Expertise & Experience: Causality Behind Protocol Choices
-
Substrate Considerations: Coupling an aryl halide with an amine requires careful selection of the base to avoid side reactions. The N-formyl group on our substrate is a formamide, which can be sensitive to strong, nucleophilic bases like alkoxides (e.g., NaOtBu) at elevated temperatures, potentially leading to de-formylation or other decomposition pathways.
-
Base Selection: Weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to preserve the integrity of the N-formyl group.[21]
-
Ligand Selection: The choice of ligand is critical for C-N reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often required to achieve high yields, especially with less reactive amines or aryl chlorides.[21][22]
Protocol: Buchwald-Hartwig Amination of N-Formyl 2-bromo-4-fluoroaniline with Morpholine
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[21]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add a pre-catalyst such as RuPhos Pd G3 (0.02 mmol, 2 mol%) and cesium carbonate (1.5 mmol, 1.5 equiv.) to a microwave vial or a sealable reaction tube.
-
Reagent Addition: Add N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 1.0 equiv.), followed by anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination with Various Amines
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 85-95 |
| 2 | Aniline | BrettPhos Pd G3 (2) | K₃PO₄ (2.0) | Dioxane | 100 | 70-80 |
| 3 | Diethylamine | Josiphos Pd G2 (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 65-75 |
| 4 | Benzylamine | XPhos Pd G3 (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 80-90 |
Note: Yields are highly dependent on the specific ligand and base combination. Careful screening is often necessary.[21][23]
References
-
Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Tonogaki, K., Itami, K., & Yoshida, J. I. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 11(7), 537-553. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Tonogaki, K., Itami, K., & Yoshida, J. I. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835-846. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]
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Nolan, S. P., et al. (2017). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 22(12), 2046. [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Wang, L., et al. (2013). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]
-
Campeau, L. C., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(30), 16839-16843. [Link]
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SynArchive. (n.d.). Mizoroki-Heck Reaction. [Link]
-
Li, J., et al. (2021). The role of anilines in cross-coupling reactions. ResearchGate. [Link]
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Liu, Y., et al. (2018). Unexpected ortho-Heck Reaction under the Catellani Conditions. Organic Letters, 20(15), 4632-4635. [Link]
-
Campeau, L. C., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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MacMillan, D. W. C., et al. (2023). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Leonori, D., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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Glorius, F., et al. (2021). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]
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Bhanage, B. M., et al. (2020). Examples of N-formyl containing molecules with their applications. ResearchGate. [Link]
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Application Note & Protocol: Synthesis of 6-Fluoroquinazolines via Intramolecular C-N Coupling of N-Formyl-2-bromo-4-fluoroaniline
Abstract
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules. This application note presents a detailed experimental protocol for the synthesis of 6-fluoroquinazolines from the readily accessible starting material, N-Formyl-2-bromo-4-fluoroaniline. The proposed synthesis proceeds via a transition-metal-catalyzed intramolecular C-N bond formation, a robust and widely utilized strategy in heterocyclic chemistry. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, including reaction setup, purification, and characterization, alongside a discussion of the underlying reaction mechanism and key process considerations.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The functionalization of the quinazoline core allows for the fine-tuning of its biological activity, making the development of efficient and versatile synthetic routes a key area of research. The introduction of a fluorine atom, as in the target 6-fluoroquinazoline, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This protocol details a proposed synthesis of 6-fluoroquinazoline through an intramolecular cyclization of N-Formyl-2-bromo-4-fluoroaniline. This approach leverages the principles of modern cross-coupling chemistry, offering a convergent and efficient route to this important heterocyclic core.
Proposed Reaction Scheme
The synthesis of 6-fluoroquinazoline from N-Formyl-2-bromo-4-fluoroaniline is proposed to proceed via an intramolecular palladium- or copper-catalyzed C-N cross-coupling reaction. The general transformation is depicted below:
Scheme 1: Intramolecular Cyclization to form 6-Fluoroquinazoline
This intramolecular variant of reactions like the Buchwald-Hartwig amination or Ullmann condensation is an effective method for the formation of nitrogen-containing heterocycles.[2][3][4] The formyl group's nitrogen atom acts as the internal nucleophile, displacing the bromine atom on the same molecule to form the quinazoline ring system.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 6-fluoroquinazoline.
Materials and Equipment
| Reagents | Equipment |
| N-Formyl-2-bromo-4-fluoroaniline | Schlenk flask or microwave vial |
| Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI) | Magnetic stirrer with heating plate |
| Xantphos or other suitable phosphine ligand | Condenser |
| Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | Inert gas supply (Nitrogen or Argon) |
| Anhydrous 1,4-Dioxane or Toluene | Syringes and needles |
| Ethyl acetate (EtOAc) | Thin Layer Chromatography (TLC) plates |
| Hexanes | Column chromatography setup |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine | NMR spectrometer |
| Anhydrous magnesium sulfate (MgSO₄) | Mass spectrometer |
Step-by-Step Synthesis Protocol
Note: This reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the degradation of the catalyst and ligands.
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-Formyl-2-bromo-4-fluoroaniline (1.0 mmol, 1.0 eq).
-
Add the catalyst, for a palladium-catalyzed reaction, use Palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%). For a copper-catalyzed reaction, use Copper(I) iodide (0.1 mmol, 10 mol%).[2][5]
-
Add the base, Cesium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane or toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified 6-fluoroquinazoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanistic Insights
The proposed reaction mechanism for the palladium-catalyzed intramolecular C-N coupling is illustrated below.
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Application Notes and Protocols: Protecting Group Strategies for the Formyl Moiety of N-Formyl 2-bromo-4-fluoroaniline
<
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic protection and deprotection of the formyl group in N-Formyl 2-bromo-4-fluoroaniline. This versatile building block is crucial in the synthesis of various pharmaceutical compounds.[1][2] The presence of multiple reactive sites necessitates a robust protecting group strategy to achieve desired chemical transformations with high selectivity and yield. Herein, we focus on the use of 1,3-dioxolane as a highly effective protecting group for the formyl moiety, outlining the underlying chemical principles, detailed experimental protocols, and the importance of an orthogonal strategy in complex multi-step syntheses.
Introduction: The Synthetic Challenge
N-Formyl 2-bromo-4-fluoroaniline is a key intermediate in medicinal chemistry, valued for its unique substitution pattern which allows for diverse downstream functionalization.[1][2] However, the inherent reactivity of the formyl group (an aldehyde) can interfere with reactions targeting other parts of the molecule, such as the bromo or amino functionalities.[3][4] For instance, organometallic reagents intended for cross-coupling at the bromine site would readily attack the electrophilic formyl carbon. Similarly, conditions aimed at modifying the aniline nitrogen might affect the formyl group.
Therefore, a temporary masking or "protection" of the formyl group is essential to ensure chemoselectivity.[3][5] An ideal protecting group strategy involves the clean, high-yielding introduction of the protecting group, its stability throughout subsequent reaction steps, and its efficient removal under conditions that do not compromise the integrity of the rest of the molecule.[4][6][7] This concept is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules.[4][8]
Selecting the Optimal Protecting Group: The Case for 1,3-Dioxolane
For aldehydes and ketones, cyclic acetals, such as 1,3-dioxolanes (formed with ethylene glycol) and 1,3-dioxanes (formed with 1,3-propanediol), are among the most widely used protecting groups.[9][10]
Key Advantages of 1,3-Dioxolane Protection:
-
Stability: Dioxolanes are exceptionally stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many reducing and oxidizing agents.[9][11] This robustness makes them compatible with a wide array of synthetic transformations.
-
Ease of Formation: The protection reaction is a straightforward, acid-catalyzed process that can be driven to completion.[12][13][14]
-
Efficient Removal: Deprotection is readily achieved under acidic aqueous conditions, regenerating the aldehyde.[11][15][16] This allows for selective unmasking of the formyl group when desired.
-
Orthogonality: The protection and deprotection conditions for dioxolanes are orthogonal to many other common protecting groups used for amines and other functionalities.[3][5][8] This is critical in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others.[3][8]
The formation of the five-membered dioxolane ring using ethylene glycol is entropically favored over the formation of an acyclic acetal with two separate alcohol molecules.[12]
Mechanistic Insight: The Chemistry of Acetal Formation and Cleavage
The protection and deprotection of the formyl group as a 1,3-dioxolane are governed by the principles of acid-catalyzed nucleophilic addition to a carbonyl group.
Protection: Acid-Catalyzed Acetal Formation
The formation of the dioxolane is a reversible equilibrium reaction.[12][15] To drive the reaction towards the protected product, water, a byproduct of the reaction, must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[9][12][16]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon.[12][17][18]
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[12][14][17]
-
Formation of a Good Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[11][18]
-
Ring Closure and Deprotonation: The second hydroxyl group of the ethylene glycol moiety attacks the resulting carbocation in an intramolecular fashion, forming the five-membered ring. Subsequent deprotonation regenerates the acid catalyst and yields the stable 1,3-dioxolane.[12][18]
Caption: Workflow for 1,3-dioxolane deprotection.
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification.
Protocol 1: Protection of the Formyl Group of N-Formyl 2-bromo-4-fluoroaniline
Objective: To convert the formyl group into a 1,3-dioxolane to protect it from subsequent reactions.
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask, add N-Formyl 2-bromo-4-fluoroaniline (1.0 eq), toluene (approx. 0.2 M concentration of the substrate), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure protected compound.
Protocol 2: Deprotection of the 1,3-Dioxolane
Objective: To regenerate the formyl group from its protected 1,3-dioxolane form.
Materials:
-
Protected N-(2-bromo-4-fluorophenyl)-1,3-dioxolan-2-yl)formamide
-
Acetone
-
Water
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Dissolve the 1,3-dioxolane protected compound (1.0 eq) in a mixture of acetone and water (e.g., a 5:1 ratio) in a round-bottom flask. [16]2. Add a catalytic amount of 2M hydrochloric acid. [16]3. Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours). Gentle heating may be applied to accelerate the reaction if necessary. [16]4. Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude deprotected product, which can be purified further if necessary by crystallization or column chromatography.
Data Summary and Comparison
| Strategy | Protection Conditions | Deprotection Conditions | Stability | Typical Yields |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark) | Aqueous acid (e.g., HCl, H₂SO₄, TsOH) in Acetone/Water | Stable to base, nucleophiles, hydrides, organometallics, and many oxidants | Protection: >90%Deprotection: >90% |
Conclusion: A Field-Proven Strategy
The use of 1,3-dioxolane as a protecting group for the formyl moiety of N-Formyl 2-bromo-4-fluoroaniline represents a robust, reliable, and high-yielding strategy. Its excellent stability profile and the orthogonality of its protection and deprotection conditions make it an invaluable tool in the multi-step synthesis of complex pharmaceutical targets. The protocols outlined in this guide are based on well-established chemical principles and provide a clear, reproducible pathway for researchers in the field. By understanding the causality behind the experimental choices—from driving the equilibrium during protection to the mechanism of acid-catalyzed cleavage—scientists can confidently apply this strategy to advance their synthetic endeavors.
References
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Chemistry Steps. Acetal Hydrolysis Mechanism.
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis.
-
Wikipedia. Acetal.
-
Fiveable. Orthogonal Protection Definition.
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ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.
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Benchchem. Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.
-
ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.
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Chemistry LibreTexts. 16.4: Acetal Formation.
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Wikipedia. Protecting group.
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
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Chemistry LibreTexts. 1.4: Acetal Formation, Mechanism, Resonance.
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Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
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Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
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YouTube. Acetal Formation Mechanism Step-by-Step Explanation.
-
BOC Sciences. CAS 1495962-01-0 N-Formyl 2-bromo-4-fluoroaniline.
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Benchchem. Protecting Group Strategies Involving N-Formylation in Peptide Synthesis.
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ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.
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Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds.
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BLD Pharm. 1495962-01-0|N-Formyl 2-bromo-4-fluoroaniline.
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Chemistry Stack Exchange. Several carbonyl groups, which one does ethylene glycol protect?
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ResearchGate. Amino Acid-Protecting Groups.
-
Khan Academy. Acetals as protecting groups and thioacetals.
-
Chem-Impex. 2-Bromo-4-fluoroaniline.
-
YouTube. Ethylene Glycol for Protecting Groups.
-
Sigma-Aldrich. 2-Bromo-4-fluoroaniline 97.
-
Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
-
CEM Corporation. Protection and Deprotection.
-
Chem-Station Int. Ed. Protection of Carbonyl Groups.
-
SynArchive. Protection of Aldehyde, Ketone by Acetal.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
PrepChem.com. Preparation of 4-bromo-2-fluoroaniline.
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Application Note: N-Formyl 2-bromo-4-fluoroaniline as a Trifunctional Scaffold for High-Diversity Combinatorial Libraries
Introduction: The Strategic Value of Functionalized Scaffolds in Drug Discovery
In modern drug discovery, the efficiency of identifying novel lead compounds is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid, parallel synthesis of large, structurally diverse libraries of molecules.[1][2] The success of such a library is fundamentally dependent on the strategic selection of its core building blocks. An ideal building block should offer multiple points for diversification, incorporate features known to be favorable for drug-like properties, and possess orthogonal reactivity that allows for controlled, stepwise synthesis.
Aniline derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to engage in key biological interactions.[3][4] However, unprotected anilines can be metabolically labile and prone to forming toxic metabolites, posing a significant challenge during drug development.[5][6] This necessitates the design of more sophisticated aniline-based building blocks that mitigate these risks while maximizing synthetic versatility.
This application note details the strategic role and application of N-Formyl 2-bromo-4-fluoroaniline , a trifunctional building block designed for the efficient construction of diverse combinatorial libraries. We will explore the distinct advantages conferred by each of its functional components—the N-formyl protecting group, the synthetically versatile bromine handle, and the medicinally significant fluorine atom.
The Trifunctional Advantage: Deconstructing N-Formyl 2-bromo-4-fluoroaniline
The utility of N-Formyl 2-bromo-4-fluoroaniline in library synthesis stems from the unique and complementary roles of its three key functional moieties. This design allows for a controlled, sequential introduction of diversity, a cornerstone of modern library design.
-
The N-Formyl Group: A Strategic Protecting Group and Synthetic Precursor The primary role of the N-formyl group is to serve as a robust and easily removable protecting group for the aniline nitrogen.[7] The free aniline amine is a potent nucleophile and activating group that can lead to undesired side reactions, such as self-coupling or uncontrolled poly-halogenation, during subsequent synthetic steps.[8][9][10] By converting the amine to a formamide, its nucleophilicity and activating potential are significantly attenuated, allowing for clean, regioselective reactions at other positions on the aromatic ring. Furthermore, formamides are valuable precursors for the synthesis of other important functional groups like isocyanides or formamidines, offering additional avenues for library diversification.[7]
-
The Bromine Atom: The Gateway to C-C and C-N Bond Formation The bromine atom at the 2-position is the primary handle for introducing molecular diversity. As a halogen, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in combinatorial synthesis. These include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a vast array of secondary or tertiary amine functionalities. This reactivity allows for the systematic and high-throughput introduction of a first dimension of diversity (R1) into the library.
-
-
The Fluorine Atom: Enhancing Drug-Like Properties The fluorine atom at the 4-position is a strategic feature for imparting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to the library members. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to:
-
Improve Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.
-
Increase Binding Affinity: Fluorine can engage in favorable electrostatic interactions with protein targets.
-
Modulate pKa and Lipophilicity: Fine-tuning these properties can enhance cell permeability and bioavailability. By incorporating fluorine into the core scaffold, every member of the resulting library inherits this potentially beneficial feature.
-
The logical relationship between these functional groups enables a robust and efficient library synthesis strategy, as illustrated below.
Figure 1: Logical workflow for library synthesis.
Application Protocol: Solid-Phase Synthesis of a Di-substituted Anilide Library
This section provides a representative protocol for the construction of a combinatorial library using N-Formyl 2-bromo-4-fluoroaniline on a solid support. Solid-phase synthesis is often preferred for library generation as it simplifies purification by allowing excess reagents and by-products to be washed away.
Workflow Overview
The overall workflow involves three main stages: immobilization of the building block, a first diversification reaction at the bromine position, followed by deprotection and a second diversification at the newly revealed amine.
Figure 2: Solid-phase library synthesis workflow.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Rink Amide AM Resin | Various | Solid Support |
| N-Formyl 2-bromo-4-fluoroaniline | Commercial Source | Core Building Block |
| Sodium Cyanoborohydride (NaBH3CN) | Sigma-Aldrich | Reducing Agent for Immobilization |
| Dichloromethane (DCM) | Fisher Scientific | Solvent |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Solvent |
| Palladium(II) Acetate (Pd(OAc)2) | Strem Chemicals | Catalyst Precursor for Suzuki |
| SPhos | Strem Chemicals | Ligand for Suzuki |
| Potassium Phosphate (K3PO4) | Acros Organics | Base for Suzuki |
| Dioxane / Water | Fisher Scientific | Solvent System for Suzuki |
| Array of Boronic Acids (R1-B(OH)2) | Combi-Blocks | R1 Diversity Elements |
| 4M HCl in Dioxane | Sigma-Aldrich | Deprotection Reagent |
| Array of Carboxylic Acids (R2-COOH) | Enamine | R2 Diversity Elements |
| HATU | Chem-Impex | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | Base for Amide Coupling |
| Trifluoroacetic Acid (TFA) | Oakwood Chemical | Cleavage Reagent |
Step-by-Step Protocol
Step 1: Immobilization of the Building Block
Causality: The N-formyl group is stable under reductive amination conditions, allowing for selective immobilization through the formyl carbonyl. This attaches the building block to the solid support via a cleavable linker.
-
Swell Rink Amide resin (1.0 g, ~0.6 mmol/g loading) in 10 mL of 1% acetic acid in DMF for 1 hour in a peptide synthesis vessel.
-
Add N-Formyl 2-bromo-4-fluoroaniline (3.0 eq, 1.8 mmol, 392 mg) and NaBH3CN (3.0 eq, 1.8 mmol, 113 mg) to the vessel.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under high vacuum. A small sample can be cleaved and analyzed by LC-MS to confirm successful immobilization.
Step 2: Diversification 1 - Suzuki Coupling
Causality: The Pd(OAc)2/SPhos catalytic system is highly efficient for coupling aryl bromides. The use of an aqueous base and solvent system facilitates the reaction on the solid support.
-
To the dried resin from Step 1 (~0.6 mmol), add a pre-mixed solution of the desired boronic acid (R1-B(OH)2) (4.0 eq, 2.4 mmol), Pd(OAc)2 (0.05 eq, 0.03 mmol, 6.7 mg), and SPhos (0.10 eq, 0.06 mmol, 24.6 mg) in 8 mL of 3:1 Dioxane:Water.
-
Add K3PO4 (5.0 eq, 3.0 mmol, 637 mg).
-
Seal the vessel and heat at 80 °C with agitation for 8 hours.
-
Cool to room temperature, drain the solution, and wash the resin with DMF (3x), Water (3x), DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum.
Step 3: N-Formyl Deprotection
Causality: The formamide is labile to strong acid, which cleaves the protecting group to reveal the free aniline on the resin, preparing it for the next diversification step.
-
Swell the dried resin from Step 2 in 5 mL of DCM.
-
Add 5 mL of 4M HCl in Dioxane.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DCM (3x), 10% DIPEA in DCM (3x, to neutralize), DCM (3x), and DMF (3x).
Step 4: Diversification 2 - Amide Coupling
Causality: HATU is a highly effective coupling reagent that activates the carboxylic acid, allowing for efficient amide bond formation with the resin-bound aniline. DIPEA is used as a non-nucleophilic base.
-
In a separate vial, pre-activate the desired carboxylic acid (R2-COOH) (4.0 eq, 2.4 mmol) with HATU (3.9 eq, 2.34 mmol, 890 mg) and DIPEA (8.0 eq, 4.8 mmol, 0.84 mL) in 8 mL of DMF for 15 minutes.
-
Add the activated solution to the resin from Step 3.
-
Agitate at room temperature for 6 hours.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the final product-bound resin under high vacuum.
Step 5: Cleavage and Purification
-
Treat the dried resin with a cleavage cocktail of 95:2.5:2.5 TFA:Water:Triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via preparative HPLC to yield the final library member.
Conclusion
N-Formyl 2-bromo-4-fluoroaniline is a highly valuable and strategically designed building block for combinatorial chemistry. Its trifunctional nature—a protecting group, a versatile cross-coupling handle, and a beneficial medicinal chemistry element—provides researchers with a powerful tool to rapidly generate libraries of novel, drug-like molecules. The orthogonal reactivity of these functional groups allows for controlled, stepwise diversification, making it an ideal scaffold for modern lead discovery campaigns in the pharmaceutical and agrochemical industries.
References
-
2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][11]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020). RSC Publishing. Retrieved from [Link][7]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). ACS Publications. Retrieved from [Link][8][10][12]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). ResearchGate. Retrieved from [Link][9]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved from [Link][3]
-
Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. (n.d.). PubMed Central. Retrieved from [Link][6]
-
COMBINATORIAL CHEMISTRY: ROLE IN LEAD DISCOVERY. (2020). ResearchGate. Retrieved from [Link][1]
-
Combinatorial Chemistry: Innovations and Applications. (n.d.). Open Access Journals. Retrieved from [Link][2]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (n.d.). ResearchGate. Retrieved from [Link][13]
-
Preparation method of 2-bromo-4-fluoroacetanilide. (n.d.). Google Patents. Retrieved from [14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. cresset-group.com [cresset-group.com]
- 4. echemi.com [echemi.com]
- 5. news.umich.edu [news.umich.edu]
- 6. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. nbinno.com [nbinno.com]
- 12. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Formyl-2-bromo-4-fluoroaniline
Welcome to the technical support center for the synthesis of N-Formyl-2-bromo-4-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and consistency of this important synthetic transformation. We will move beyond simple procedural outlines to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions based on a solid mechanistic understanding.
The primary focus of this guide is the N-formylation of 2-bromo-4-fluoroaniline using acetic formic anhydride (AFA), a highly efficient and selective method.[1] The AFA is typically generated in situ from formic acid and acetic anhydride, a practical approach that avoids the need to handle the unstable formic anhydride.[1][2]
Section 1: Understanding the Core Synthesis
Reaction Overview & Mechanism
The formylation of 2-bromo-4-fluoroaniline is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. When using acetic formic anhydride, the formyl group is preferentially attacked over the acetyl group due to a combination of lower steric hindrance and greater electrophilicity of the formyl carbonyl.[3][4]
The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable N-formyl amide product and acetic acid as a byproduct.
Caption: Nucleophilic attack of the aniline on the more electrophilic formyl carbon of AFA.
Critical Reaction Parameters
Success in this synthesis hinges on the careful control of several key parameters. The following table summarizes these variables and their impact on reaction outcomes.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Purity of 2-bromo-4-fluoroaniline | >98% | Impurities (e.g., starting materials like 4-fluoroaniline or over-brominated species) can lead to side products and complicate purification, reducing the isolated yield.[5][6] |
| AFA Stoichiometry | 1.5 - 2.5 eq (relative to aniline) | An excess is required to drive the reaction to completion. Insufficient AFA will result in unreacted starting material. |
| Formic Acid to Acetic Anhydride Ratio | ~2:1 | An excess of formic acid helps to ensure the complete conversion of acetic anhydride to the mixed anhydride, maximizing the concentration of the active formylating agent.[7] |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of AFA should be performed at 0 °C to control the exotherm.[1] The reaction can then be allowed to warm to room temperature. Higher temperatures risk decomposition of the AFA.[2] |
| Solvent | Anhydrous Aprotic (e.g., THF, DCM) | The AFA reagent is highly moisture-sensitive.[1] The use of dry solvents under an inert atmosphere (N₂ or Ar) is critical to prevent hydrolysis and maintain reagent activity. |
| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or LC-MS. Excessively long reaction times are typically unnecessary and may increase the chance of side product formation. |
Section 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Low yield is a common issue that can typically be traced back to one of three areas:
-
Reagent Inactivity: The most frequent culprit is the hydrolysis of the acetic formic anhydride (AFA). This reagent is highly sensitive to moisture.[1] Ensure your formic acid and acetic anhydride are high-purity and low-water content. Your reaction solvent (e.g., THF, DCM) must be anhydrous, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Sub-optimal Reaction Conditions: An insufficient excess of the AFA reagent can lead to incomplete conversion. We recommend using at least 1.5 equivalents of AFA. Additionally, ensure the temperature is controlled; adding the AFA at 0°C is crucial to prevent decomposition.[2]
-
Workup & Purification Losses: The product, N-Formyl-2-bromo-4-fluoroaniline, has some solubility in aqueous solutions. During the quench and extraction steps, ensure the pH is neutral or slightly basic (pH 7-8) to minimize the product's solubility as a protonated species. Avoid overly harsh basic conditions, which could potentially hydrolyze the amide bond. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or DCM) to maximize recovery from the aqueous layer.
Q2: I'm seeing a significant amount of unreacted 2-bromo-4-fluoroaniline in my final product. How do I drive the reaction to completion?
A2: This is a clear indication of incomplete conversion. Here is a systematic approach to resolve it:
-
Verify AFA Preparation: Ensure you are correctly preparing the AFA in situ. The reaction between formic acid and acetic anhydride is exothermic and requires 15-30 minutes of stirring at a controlled temperature (below 10°C) to ensure full formation before it is added to the aniline solution.[1]
-
Increase AFA Excess: The most direct solution is to increase the equivalents of AFA. If you are using 1.5 eq, try increasing to 2.0 or 2.5 eq. This will increase the concentration of the formylating agent and drive the equilibrium towards the product according to Le Châtelier's principle.
-
Monitor the Reaction: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. The aniline is more non-polar than the formamide product, so it will have a higher Rf value. The reaction is complete when you no longer see the starting material spot.
Q3: My isolated product is a brown or yellow oil/solid, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
A3: Discoloration is typically due to impurities.
-
Starting Material Purity: The purity of your initial 2-bromo-4-fluoroaniline is paramount. If it is discolored (often due to oxidation of trace aniline impurities), this color will carry through the synthesis.[8] Consider purifying the starting material by distillation or column chromatography if it is not of high quality.
-
Oxidation: Anilines are susceptible to air oxidation, which can produce colored impurities.[8] Performing the reaction under an inert atmosphere can help mitigate this.
-
Purification: A discolored crude product can often be purified to a white solid.
-
Recrystallization: This is the most effective method. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving the colored impurities in the mother liquor.
-
Activated Carbon: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering it (while hot) and allowing it to crystallize. The carbon will adsorb many of the colored impurities.
-
Q4: During the aqueous workup, I'm struggling with emulsion formation. How can I improve phase separation?
A4: Emulsions are common when neutralizing and extracting aniline derivatives.
-
Saturated Brine Wash: After the initial quench and extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and further drives the organic product into the organic phase.
-
Patience and Proper Glassware: Use a separatory funnel with a sufficiently large volume. After shaking, allow the layers to stand undisturbed for an adequate amount of time. Gentle swirling can sometimes help break up an emulsion.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break the emulsion.
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for achieving high yields.
Protocol 1: In Situ Preparation of Acetic Formic Anhydride (AFA)
-
In a flame-dried, two-necked flask equipped with a stir bar and under an inert atmosphere (N₂), add 100% formic acid (2.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise to the cooled formic acid with vigorous stirring. Caution: This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[1]
-
Once the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes to ensure the complete formation of acetic formic anhydride. The freshly prepared reagent should be used immediately.
Protocol 2: N-Formylation of 2-bromo-4-fluoroaniline
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-4-fluoroaniline (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Cool the aniline solution to 0 °C in an ice-water bath.
-
Slowly add the freshly prepared AFA solution (from Protocol 1, using ~2.0 eq of formic acid and ~1.0-1.2 eq of acetic anhydride relative to the aniline) to the cooled aniline solution via cannula or dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aniline spot is no longer visible.
Protocol 3: Workup and Purification
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding crushed ice or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes excess acids and destroys any remaining anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (1x), followed by a saturated brine solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N-Formyl-2-bromo-4-fluoroaniline as a white crystalline solid.[9]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is the in situ generation of AFA preferred? The primary reason is stability. Pure formic anhydride is thermally unstable and difficult to store.[1] Acetic formic anhydride is more stable but is still highly sensitive to moisture and can decompose over time.[2] Generating it fresh, immediately before use, ensures maximum reactivity and avoids issues with reagent degradation, leading to more consistent and higher yields.
FAQ 2: Can I use other formylating agents like formic acid alone? Yes, formylation can be achieved using formic acid alone, often at elevated temperatures or with a catalyst.[10] However, for anilines with electron-withdrawing groups (like bromine and fluorine), the reaction can be sluggish and may require harsher conditions, potentially leading to lower yields or side products.[11] The AFA method is generally more reactive, proceeds under milder conditions, and is more reliable for this type of substrate.
FAQ 3: How critical is the purity of the starting 2-bromo-4-fluoroaniline? It is extremely critical. The principle of "garbage in, garbage out" applies here. If your starting material contains 4-fluoroaniline, you will produce N-formyl-4-fluoroaniline as a byproduct, which can be difficult to separate. If it contains di-brominated species, you will form the corresponding di-bromoformanilide. These impurities will lower the yield of your desired product and require more intensive purification steps.
FAQ 4: What are the key safety precautions for this reaction?
-
Corrosive Reagents: Formic acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[1]
-
Exothermic Reaction: The preparation of AFA is exothermic. Proper cooling and slow addition are necessary to prevent the reaction from running away.
-
Gas Evolution: The quench step with sodium bicarbonate releases carbon dioxide gas. Ensure this is done slowly and with adequate headspace in the flask to prevent pressure buildup.
Section 5: Process Workflow Summary
The following diagram outlines the complete workflow for the synthesis, including key decision points for troubleshooting.
Caption: A step-by-step workflow from reagent preparation to final product characterization.
References
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[12][13]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Organic Syntheses. p-Dimethylaminobenzaldehyde. [Link]
-
National Institutes of Health (NIH). Formylation of Amines. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
SynArchive. Eschweiler-Clarke Reaction. [Link]
-
Reddit. Formylation of Amines with Acetic Formic Anhydride. [Link]
-
Wikipedia. Acetic formic anhydride. [Link]
-
ScienceDirect. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]
-
Organic Syntheses. N-FORMYLBENZOTRIAZOLE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
ResearchGate. A remarkably simple N-formylation of anilines using polyethylene glycol. [Link]
-
J-Stage. Formylation Reaction of Amines Using N-Formylcarbazole. [Link]
-
ACS Publications. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. [Link]
-
PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. [Link]
- Google Patents.
-
Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents.
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
Sources
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- 2. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Navigating the Purification of N-Formyl 2-bromo-4-fluoroaniline and its Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of N-Formyl 2-bromo-4-fluoroaniline and its derivatives. Our aim is to equip you with the expertise and practical insights necessary to overcome common hurdles in your synthetic workflow, ensuring the integrity and purity of your compounds.
Understanding the Molecule: Key Purification Considerations
N-Formyl 2-bromo-4-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purification is critical as impurities can significantly impact the outcome of subsequent reactions. The introduction of the N-formyl group alters the polarity and reactivity of the parent 2-bromo-4-fluoroaniline, presenting unique purification challenges.
| Property | Implication for Purification |
| Polarity | The N-formyl group increases the polarity compared to the parent aniline, influencing the choice of solvents for recrystallization and the eluent system for column chromatography. |
| Hydrogen Bonding | The amide proton allows for hydrogen bonding, which can affect solubility and interactions with silica gel. |
| Chemical Stability | The formyl group can be susceptible to hydrolysis under acidic or strongly basic conditions, which needs to be considered during workup and purification. |
| Potential Impurities | Common impurities may include unreacted 2-bromo-4-fluoroaniline, residual formylating agents (e.g., formic acid), and potential over-brominated species from the synthesis of the precursor.[2] |
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to common issues you may face during the purification of N-Formyl 2-bromo-4-fluoroaniline.
Issue 1: Low Recovery After Column Chromatography
Question: I'm experiencing significant loss of my N-formylated product on the silica gel column. What could be the cause and how can I improve the recovery?
Answer:
Low recovery from a silica gel column is a frequent issue when purifying polar compounds like N-formamides. The primary causes are typically strong adsorption to the stationary phase or the use of an inappropriate eluent system.
Causality and Solutions:
-
Strong Adsorption: The amide group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing.
-
Solution 1: Eluent Modification: Add a small amount (0.5-1%) of a polar, coordinating solvent like methanol or a basic modifier like triethylamine to your eluent system. This will compete with your compound for the active sites on the silica gel, reducing strong interactions and improving elution.
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like amino-functionalized silica gel.[3]
-
-
Inadequate Eluent Polarity: The chosen solvent system may not be polar enough to effectively elute your compound from the column.
-
Solution: Systematically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. Monitor the elution profile closely using Thin Layer Chromatography (TLC).
-
Workflow for Optimizing Column Chromatography Recovery:
Sources
identifying and minimizing side products in the formylation of 2-bromo-4-fluoroaniline
Welcome to the technical support guide for the formylation of 2-bromo-4-fluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a troubleshooting format to help you identify and minimize side products, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing multiple spots on my TLC analysis after the reaction. What are the likely side products and how can I identify them?
A: Multiple spots on a Thin Layer Chromatography (TLC) plate are a common observation, indicating an incomplete reaction or the formation of side products. For the formylation of 2-bromo-4-fluoroaniline, the primary spots you might encounter are:
-
Starting Material: 2-bromo-4-fluoroaniline. This is often the most non-polar spot (highest Rf value) besides the solvent front.
-
Desired Product: N-(2-bromo-4-fluorophenyl)formamide. This will be more polar than the starting material and thus have a lower Rf value.
-
Potential Side Products:
-
Di-formylated Product: N-(2-bromo-4-fluorophenyl)-N-formylformamide. This is a possibility if harsh conditions or a large excess of the formylating agent are used. It would likely be more polar than the desired mono-formylated product.
-
Products of Hydrolysis: If water is present, the formamide product can hydrolyze back to the starting aniline, especially during workup.
-
Unidentified Impurities: These could arise from the degradation of reagents or the starting material, particularly at elevated temperatures.
-
Identification Strategy:
-
Co-spotting: Run a TLC with your reaction mixture, a spot of the pure starting material, and a co-spot (a spot of your reaction mixture with a spot of the starting material on top of it). If one of the spots in your reaction mixture corresponds to the starting material, it will appear as a single, more intense spot in the co-spotted lane.
-
Spectroscopic Analysis: For definitive identification, isolate the main product and the prominent side products using column chromatography.[1][2] Analyze the fractions by:
-
1H NMR: The desired product will show a characteristic singlet for the formyl proton (-CHO) and distinct aromatic proton signals. The starting material will have a characteristic -NH2 signal.
-
Mass Spectrometry (MS): This will provide the molecular weight of each component, allowing for the confirmation of the desired product and potential identification of side products.
-
Q2: My reaction yield of N-(2-bromo-4-fluorophenyl)formamide is consistently low. What are the primary causes and how can I improve it?
A: Low yield is a multifaceted issue. The root cause can often be traced back to reaction conditions, reagent quality, or workup procedures.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Formylation of anilines, especially those with electron-withdrawing groups like halogens, can be sluggish.[3]
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
-
Inefficient Formylating Agent: The choice of formylating agent is critical.
-
-
Product Degradation:
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the starting material or product.[3]
-
-
Hydrolysis during Workup:
-
Presence of Water: Formamides can be susceptible to hydrolysis back to the aniline, especially under acidic or basic aqueous conditions.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. During the workup, minimize contact time with aqueous layers and consider a neutral quench.
-
-
-
Purification Losses:
-
Sub-optimal Purification Method: The desired product might be lost during crystallization or chromatography.
-
Q3: Which formylation method is recommended for 2-bromo-4-fluoroaniline to achieve high yield and purity?
A: The choice of method depends on the available reagents, scale, and desired purity. Here is a comparison of common methods:
| Method | Reagents | Typical Conditions | Pros | Cons |
| Formic Acid | Formic acid | Neat or in a solvent like toluene, often with heating.[3][7] | Simple, inexpensive, and relatively green. | Can require elevated temperatures and long reaction times. Water is a byproduct which can lead to an equilibrium. |
| Formic Acid / Acetic Anhydride | Formic acid, Acetic Anhydride | Typically at or below room temperature. | Generates a more reactive mixed anhydride, leading to faster reactions and often higher yields. | Acetic anhydride is moisture-sensitive. |
| Vilsmeier-Haack | DMF, POCl3 (or SOCl2) | Low to ambient temperature. | Highly effective for many anilines, reaction is often rapid.[4][5][11][12] | Reagents are corrosive and moisture-sensitive. The reaction can be exothermic and requires careful control. |
Recommendation: For a balance of reactivity, simplicity, and safety, the formic acid/acetic anhydride method is often a good starting point. For difficult substrates or when a very high yield is paramount, the Vilsmeier-Haack reaction is a powerful alternative, provided the necessary precautions are taken.
Recommended Protocol: Formylation using Formic Acid
This protocol is a robust starting point for the formylation of 2-bromo-4-fluoroaniline.
Materials:
-
2-bromo-4-fluoroaniline
-
Formic acid (≥95%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended)
-
Stirring plate and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if available), add 2-bromo-4-fluoroaniline (1.0 eq) and toluene (5-10 mL per gram of aniline).
-
Reagent Addition: Add formic acid (2.0-3.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene). The removal of water via the Dean-Stark trap will drive the reaction to completion.[7]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution: CO2 evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(2-bromo-4-fluorophenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[9][10]
Visualizing the Process
Reaction Pathway and Potential Side Products
The following diagram illustrates the desired formylation reaction and a key potential side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
-
B. Das, M. Krishnaiah, P. Balasubramanyam, B. Veeranjaneyulu, D. Nandan Kumar, "A remarkably simple N-formylation of anilines using polyethylene glycol," Tetrahedron Letters, vol. 49, no. 14, pp. 2225-2227, 2008.
- G. L. Kad, I. R. Trehan, J. Kaur, S. Nayyar, A. Arora, J. S. Brar, "A new method for the N-formylation of amines," Indian Journal of Chemistry - Section B, vol. 39B, pp. 695-696, 2000.
- S. D. Sharma, P. K. Gupta, "A convenient and efficient method for the N-formylation of primary and secondary amines," Synthesis, no. 10, pp. 873-874, 1983.
- A. Vilsmeier, A. Haack, "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde," Berichte der deutschen chemischen Gesellschaft (A and B Series), vol. 60, no. 1, pp. 119-122, 1927.
- C. M. Marson, "Reactions of the Vilsmeier Reagent," Chemical Society Reviews, vol. 22, no. 4, pp. 259-268, 1993.
- O. Meth-Cohn, S. P. Stanforth, "The Vilsmeier-Haack Reaction," in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds. Oxford: Pergamon, 1991, vol. 2, pp. 777-794.
- CN104447382A, "Preparation method of 2-bromo-4-fluoroacetanilide," Google Patents. [Online].
- W. L. F. Armarego, C. L. L. Chai, Purification of Laboratory Chemicals, 8th ed. Butterworth-Heinemann, 2017.
- R. G. Jones, H. Gilman, "The Halogen-Metal Interconversion Reaction with Organolithium Compounds," Organic Reactions, vol. 6, pp. 339-366, 1951.
- CN114524705A, "Synthetic method of 4-bromo-2-fluorobiphenyl," Google Patents. [Online].
-
"Vilsmeier–Haack reaction," Wikipedia. [Online]. Available: [Link]
-
K. C. Rajanna et al., "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions," ResearchGate. [Online]. Available: [Link]
-
"List of purification methods in chemistry," Wikipedia. [Online]. Available: [Link]
- S. K. Guchhait, S. S. Rana, "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide," Molbank, vol. 2018, no. 2, p. M989, 2018.
-
"Organic Syntheses Procedure," Organic Syntheses. [Online]. Available: [Link]
-
"Vilsmeier-Haack Reaction," NROChemistry. [Online]. Available: [Link]
-
"Purification Techniques," Journal of New Developments in Chemistry. [Online]. Available: [Link]
-
CN102924467A, "Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide," Eureka | Patsnap. [Online]. Available: [Link]
- S. S. Shinde, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 9, pp. 468-483, 2014.
-
"Synthesis of 2-Bromo-4'-methylpropiophenone," PrepChem.com. [Online]. Available: [Link]
- R. Boom, C. J. Sol, M. M. Salimans, C. L. Jansen, P. M. Wertheim-van Dillen, J. van der Noordaa, "Rapid and simple method for purification of nucleic acids," Journal of Clinical Microbiology, vol. 28, no. 3, pp. 495-503, 1990.
-
Y. Bae, "Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline," ResearchGate. [Online]. Available: [Link]
-
"How to purify esterefication product?," ResearchGate. [Online]. Available: [Link]
- S. P. Midya, A. K. Bagdi, A. Majee, A. K. Hajra, "Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate," ChemistrySelect, vol. 4, no. 3, pp. 1021-1024, 2019.
-
S. B. Shirsath, S. R. Shirsath, V. N. Telvekar, "Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts," MedCrave Online. [Online]. Available: [Link]
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- 2. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Cyclization of N-Formyl 2-bromo-4-fluoroaniline
Welcome to the technical support center for optimizing challenging synthetic transformations. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline to synthesize 6-fluoroquinoline and its derivatives. Our approach is rooted in mechanistic understanding to empower you to make informed, data-driven decisions in your experiments.
Core Concept: The Transformation and Its Mechanism
The target reaction is an intramolecular cyclization to form a quinoline ring system, a privileged scaffold in medicinal chemistry. The starting material, N-Formyl 2-bromo-4-fluoroaniline, is designed for a transition-metal-catalyzed process, most commonly a Palladium-catalyzed intramolecular Heck-type reaction or a C-H activation pathway. The fundamental goal is to form a new carbon-carbon bond between the formyl group's carbon (after a likely transformation) and the C6 position of the aniline ring.
Understanding the catalytic cycle is paramount for effective troubleshooting. The most probable pathway involves a Palladium(0)/Palladium(II) cycle.
Caption: Fig 1. Proposed Palladium Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cyclization in a direct question-and-answer format.
Q1: My cyclization reaction yield is disappointingly low. What are the first parameters I should investigate?
A1: Low yield is the most common challenge and usually points to suboptimal reaction conditions. The interplay between the catalyst, base, solvent, and temperature is critical. A systematic optimization is the key.
Expertise & Causality:
-
Catalyst System (Palladium/Ligand): The reaction begins with the oxidative addition of the C-Br bond to a Pd(0) center. The efficiency of this step and subsequent steps is highly dependent on the electron density and steric bulk of the ligand attached to the palladium. For intramolecular cyclizations, bulky electron-rich phosphine ligands often perform well.[1]
-
Base: The base has two primary roles: to neutralize the HBr generated during the reaction and to regenerate the active Pd(0) catalyst in the final step of the cycle. If the base is too weak, the reaction can be inhibited by the buildup of acid. If it's too strong or nucleophilic, it may lead to side reactions like deformylation.
-
Solvent: The solvent must fully dissolve the starting material and intermediates. More importantly, its polarity can influence the stability of charged intermediates in the catalytic cycle. Aprotic polar solvents like DMF, Dioxane, or Toluene are common choices.[2][3] The use of strictly anhydrous solvents is crucial as water can interfere with the catalyst and base.
-
Temperature: This reaction requires thermal energy to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps. However, excessive heat can lead to catalyst decomposition and byproduct formation.
Recommended Action Plan: We recommend a systematic screening of conditions. Below is a table summarizing a logical starting point for optimization.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) | Xantphos (6 mol%) | P(o-tol)₃ (10 mol%) | PPh₃ (10 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | NaOtBu (2.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Toluene | 1,4-Dioxane | Toluene | DMF |
| Temperature | 100 °C | 100 °C | 100 °C | 110 °C |
Monitor each reaction by TLC or LC-MS at set time points (e.g., 2h, 6h, 12h, 24h) to track conversion.
Q2: I'm observing a significant amount of a byproduct corresponding to the loss of the formyl group (deformylation). How can I prevent this?
A2: Deformylation, or hydrolysis of the N-formyl group, is a common side reaction, especially under harsh basic or acidic conditions.[4] The N-formyl group is essentially a formamide, which can be susceptible to cleavage.
Expertise & Causality: This side reaction is typically base-mediated. Strong bases, particularly nucleophilic ones like hydroxides or alkoxides (e.g., NaOtBu), can directly attack the formyl carbonyl, leading to cleavage. High temperatures exacerbate this issue. Water present in the reaction medium can also facilitate this hydrolysis.
Recommended Action Plan:
-
Switch to a Milder Base: Move from strong bases like NaOtBu or K-OtBu to inorganic carbonate bases. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is strong enough to facilitate the catalytic cycle but is generally less nucleophilic and has favorable solubility properties. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also good alternatives.
-
Lower the Reaction Temperature: If the reaction proceeds, albeit slowly, at a lower temperature, this can often suppress the deformylation side reaction which may have a higher activation energy. Try reducing the temperature by 10-20 °C.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.
Q3: The reaction starts but then stalls, leaving unreacted starting material. What's causing this catalyst deactivation?
A3: Reaction stalling is a classic sign of catalyst deactivation. The active Pd(0) species is sensitive and can be "killed" in several ways.
Expertise & Causality:
-
Oxidation: The Pd(0) catalyst is easily oxidized by trace oxygen to an inactive Pd(II) state. Phosphine ligands are also susceptible to oxidation, which alters their electronic properties and ability to stabilize the catalyst.
-
Palladium Black Formation: At high temperatures or concentrations, the Pd(0) species can aggregate and precipitate out of solution as inactive palladium black. This is often visually apparent as the reaction mixture turns black and heterogeneous. The choice of ligand is critical to prevent this; bulky ligands create a stable, soluble monomeric catalyst.
-
Inhibitors: Impurities in the starting material or solvent can act as catalyst poisons. For instance, sulfur-containing compounds are notorious for poisoning palladium catalysts.
Recommended Action Plan:
-
Improve Inert Atmosphere Technique: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via several freeze-pump-thaw cycles). Ensure all reaction manipulations are done under a positive pressure of an inert gas.
-
Screen Ligands: If you suspect palladium black formation, switch to a bulkier, more encapsulating ligand. Bidentate ligands like Xantphos or BINAP are excellent for creating more stable catalytic species that are less prone to aggregation.
-
Purify Starting Materials: Ensure your N-Formyl 2-bromo-4-fluoroaniline is highly pure. If you synthesized it yourself, consider recrystallization or column chromatography as a final purification step. (See Protocol 2).
Caption: Fig 2. Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Cyclization
This protocol represents a robust starting point based on common conditions for similar transformations.[5]
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline (1.0 mmol, 232 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.06 mmol, 34.7 mg)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add N-Formyl 2-bromo-4-fluoroaniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC (Eluent: 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 6-fluoroquinoline.
Protocol 2: Synthesis of N-Formyl 2-bromo-4-fluoroaniline
The purity of the starting material is non-negotiable for a successful catalytic reaction. This protocol uses a simple and effective formylation method.[6][7]
Materials:
-
2-bromo-4-fluoroaniline (10.0 mmol, 1.90 g)
-
Formic Acid (88%, 20.0 mmol, 0.75 mL)
-
Toluene (50 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-bromo-4-fluoroaniline and toluene.
-
Reagent Addition: Add formic acid to the stirring solution.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any excess formic acid. Then, wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often sufficiently pure after workup. However, for catalytic reactions, it is best to recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or perform a quick filtration through a plug of silica gel to remove baseline impurities.
References
-
Schoeggl Toledano, A., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. [Link]
-
Fry, A. J. (2010). Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. National Institutes of Health. [Link]
-
Antipin, R. L., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(22), 4965-4974. [Link]
-
Gautam, V., et al. (2021). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Majumdar, K. C. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
Stavila, E. (2014). Formylation of Amines. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Solvent Effect on Base-Free Synthesis 4-Substituted 2-Oxazolines via Intramolecular Cyclodemesylation. ResearchGate. [Link]
-
Patil, P. O., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
-
Vitaku, E., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Stabila, P., et al. (2014). Formylation of Amines. Molecules, 19(6), 7690-7721. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
All Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Cera, G. (2018). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. University of Trieste. [Link]
-
Zheng, J., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(3), 1235-1242. [Link]
-
Li, M., et al. (2018). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Chemistry Portal. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving N-Formyl 2-bromo-4-fluoroaniline
Welcome to the technical support center for N-Formyl 2-bromo-4-fluoroaniline. This versatile building block is instrumental in the synthesis of complex pharmaceutical and agrochemical targets.[1][2] However, its unique substitution pattern—featuring a sterically demanding ortho-bromo substituent adjacent to an N-formyl group—presents distinct challenges that can lead to low reaction conversion rates.
This guide is structured to provide researchers, scientists, and drug development professionals with a logical framework for diagnosing and resolving common issues encountered during its use. We will move from foundational, reaction-agnostic problems to specific troubleshooting for the most common transformations, such as palladium-catalyzed cross-coupling reactions.
Part 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)
Before optimizing specific reaction parameters, it is critical to validate the quality of the starting materials and the general reaction setup. Problems in these areas are the most common source of failed or low-yielding experiments.
Q1: My reaction shows very low or no conversion of the starting material. What are the first steps I should take?
A1: When a reaction fails, a systematic approach is crucial. Before adjusting catalysts, ligands, or temperature, start by verifying the fundamentals. The workflow below outlines the primary checkpoints.
Caption: General troubleshooting workflow for low conversion rates.
Start with Phase 1. Oxygen sensitivity is a major failure point in palladium-catalyzed reactions; ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]
Q2: I suspect my starting material is impure. What are common impurities and how can I assess purity?
A2: N-Formyl 2-bromo-4-fluoroaniline is typically synthesized from 4-fluoroaniline. A common side reaction during the bromination of 4-fluoroaniline is di-substitution, leading to the formation of 2,6-dibromo-4-fluoroaniline as a significant impurity.[5]
-
Detection:
-
¹H NMR: Check for the disappearance of the proton signal ortho to the amino group and the appearance of new aromatic signals inconsistent with the desired product.
-
LC-MS: This is the most effective method to identify species with different molecular weights, such as the dibrominated impurity.
-
-
Purification: If significant impurities are detected, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is the most common and effective method.[5][6]
Q3: My analysis shows the formation of 2-bromo-4-fluoroaniline. Why is the N-formyl group being cleaved?
A3: The N-formyl group is a protective group that can be labile under certain conditions. Its cleavage suggests that your reaction environment is too harsh.
-
Causality:
-
Acidic Hydrolysis: The formyl group can be rapidly hydrolyzed under strongly acidic conditions, often at elevated temperatures.[7][8] If your reaction generates an acidic byproduct, it can catalyze this cleavage.
-
Basic Hydrolysis: While generally more stable to base than acid, prolonged heating with strong bases can also induce hydrolysis.
-
Thermal Instability: At very high temperatures (>120-140°C), thermal decomposition or hydrolysis (if water is present) can occur.
-
-
Mitigation Strategies:
-
Reduce Temperature: Operate at the lowest temperature that still allows for reasonable reaction rates.
-
Use Milder Bases: In cross-coupling reactions, consider switching from very strong bases like NaOtBu to milder options like K₃PO₄ or Cs₂CO₃ if the catalytic cycle can tolerate it.
-
Buffer the Reaction: If acidic byproducts are unavoidable, the addition of a non-nucleophilic base can help maintain a neutral pH.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in N-Formyl 2-bromo-4-fluoroaniline is a prime site for forming new carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds. However, the substrate's structure poses a significant steric challenge.
Q4: My Suzuki-Miyaura coupling is sluggish, stalls, or fails completely. What are the most probable causes related to this specific substrate?
A4: Low conversion in Suzuki couplings with this substrate almost always traces back to the sterically hindered environment around the C-Br bond. This directly impacts the oxidative addition step, which is often rate-limiting.[9]
-
The Steric Hindrance Problem: The N-formyl group and the ortho-bromine atom crowd the reaction center. This makes it difficult for the palladium catalyst to access and insert into the C-Br bond.[10][11][12]
Caption: The sterically hindered oxidative addition step.
-
Troubleshooting & Optimization:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need ligands designed for challenging substrates. These ligands are both bulky (which promotes reductive elimination) and electron-rich (which accelerates oxidative addition).
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or sterically hindered dialkylbiaryl phosphines are excellent starting points.[13]
-
-
Use a More Active Catalyst System: If using Pd(PPh₃)₄ or PdCl₂(dppf), consider switching to a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with one of the aforementioned ligands. Pre-formed catalysts (palladacycles) like CataCXium® A Pd G3 have also shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[13][14]
-
Optimize the Base: The base is crucial for activating the boronic acid in the transmetalation step.
-
Strength & Solubility: Stronger bases are often required. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than K₂CO₃ or Na₂CO₃.[13]
-
-
Solvent Choice: Aprotic polar solvents are standard. Dioxane, 2-MeTHF, or toluene are common choices.[13][15] Using a small amount of water with K₃PO₄ can sometimes be beneficial, but start with anhydrous conditions to minimize protodeboronation of your coupling partner.[13]
-
Q5: My Buchwald-Hartwig amination is giving low conversion. How should I adapt the conditions for N-Formyl 2-bromo-4-fluoroaniline?
A5: Similar to the Suzuki coupling, steric hindrance is the primary obstacle. The strategies for overcoming it are related but tailored for the C-N coupling mechanism.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand are Paramount: This reaction is highly sensitive to the ligand choice. The same class of bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos, etc.) used for Suzuki reactions are also the top performers for challenging Buchwald-Hartwig aminations.[3] The choice may depend on the specific amine coupling partner.
-
Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Ensure an Inert Atmosphere: The Pd(0) catalytic species and many phosphine ligands are extremely sensitive to oxygen. Inadequate degassing or a poor seal on your reaction vessel is a frequent cause of failure.[3][4] The reaction mixture turning black (palladium black) is a visual indicator of catalyst death.[4]
-
Consider Potential Inhibitors: The substrate itself or the amine coupling partner could potentially coordinate to the palladium center and inhibit catalysis, although this is less common with the hindered N-Formyl 2-bromo-4-fluoroaniline. If you are using a heteroaromatic amine, this becomes a more significant possibility.[3]
-
Part 3: Experimental Protocols & Data
This section provides a practical starting point for optimizing your reaction.
Protocol 1: General Procedure for Small-Scale Cross-Coupling Screening
This protocol describes a robust method for setting up a small-scale (0.1 mmol) test reaction under an inert atmosphere, suitable for screening different catalysts, ligands, and bases.
-
Vial Preparation: To an oven-dried 2 mL screw-cap vial, add N-Formyl 2-bromo-4-fluoroaniline (21.8 mg, 0.1 mmol, 1.0 equiv.), the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 42.5 mg, 0.2 mmol, 2.0 equiv.). Add a small magnetic stir bar.
-
Inerting the Vial: Crimp a septum cap onto the vial. Puncture the septum with a needle connected to a vacuum/argon manifold (or place it inside a glovebox). Evacuate and backfill the vial with argon three times.
-
Reagent Solution Preparation: In a separate vial under argon, prepare a stock solution of the palladium precursor and ligand in your chosen anhydrous solvent. For example, dissolve Pd₂(dba)₃ (2.3 mg, 0.0025 mmol for 5 mol% Pd) and SPhos (4.1 mg, 0.01 mmol) in 1 mL of anhydrous dioxane.
-
Reaction Initiation: Using a syringe, add the desired volume of anhydrous solvent (e.g., 0.5 mL dioxane) to the vial containing the solid reagents. Then, add the catalyst/ligand solution via syringe.
-
Heating and Monitoring: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C). Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS or TLC.
Table 1: Recommended Starting Conditions for Screening Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Comments |
| Pd Precursor | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) or G3/G4 Palladacycle (5 mol%) | Precursors provide access to the active Pd(0) species. Palladacycles can offer higher stability and activity. |
| Ligand | SPhos or XPhos (1.2 x Pd mol%) | SPhos or XPhos (1.2 x Pd mol%) | Bulky, electron-rich ligands are essential to overcome steric hindrance and accelerate oxidative addition.[3][13] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2 equiv.) | NaOtBu (1.4 equiv.) or LHMDS (1.4 equiv.) | Stronger bases are generally required. K₃PO₄ is effective for Suzuki; NaOtBu is standard for amination.[3][13] |
| Solvent | Dioxane, 2-MeTHF, or Toluene | Dioxane, 2-MeTHF, or Toluene | Anhydrous, degassed aprotic solvents are crucial for catalyst stability and reaction performance.[3][13][15] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Elevated temperature is needed to overcome the activation barrier, but monitor for N-formyl cleavage if issues arise. |
References
- Geiger, R., & Siedel, W. (1968). Process for removing an n-formyl group. Google Patents (EP0058063A1).
-
Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Beauchemin, A. M., et al. (2021). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Beilstein Journal of Organic Chemistry, 17, 3034-3041. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange User Community. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Kamaruddin, A. H., et al. (2005). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Journal of Molecular Catalysis B: Enzymatic, 37(1-6), 59-65. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Green, D. A., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11046–11054. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Dube, P., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(35), 7583-7587. Retrieved from [Link]
- Bolis, G. A., et al. (1989). Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid. Google Patents (US4851563A).
-
Quora User Community. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]
-
GumballDegree. (2023). How does steric hindrance affect SN2 reactions?. YouTube. Retrieved from [Link]
-
More, V. S., et al. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 9(2), 2495–2504. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
Shaanxi BLOOM Tech Co., Ltd. (2024). Which chemical processes is 4-Fluoroaniline capable of participating in?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
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- 6. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
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- 16. reddit.com [reddit.com]
preventing de-formylation of N-Formyl 2-bromo-4-fluoroaniline under reaction conditions
Welcome to the Technical Support Center for N-Formyl-2-bromo-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate potential pitfalls, particularly the undesired de-formylation of your starting material under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl-2-bromo-4-fluoroaniline, and what are its primary applications?
N-Formyl-2-bromo-4-fluoroaniline is a key building block in synthetic organic chemistry, valued for its utility in the synthesis of a range of pharmaceutical compounds.[1] The formyl group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring. Its bromine and fluorine substituents make it an excellent substrate for various cross-coupling reactions to build molecular complexity.
Q2: I am observing the formation of 2-bromo-4-fluoroaniline as a byproduct in my reaction. What is causing this?
The appearance of 2-bromo-4-fluoroaniline indicates that the N-formyl group is being cleaved under your experimental conditions. This phenomenon, known as de-formylation, is essentially a hydrolysis reaction of the amide bond. It can be promoted by acidic or basic conditions, and in some cases, elevated temperatures. The stability of the formyl group is highly dependent on the specific reagents and conditions of your reaction.
Q3: Under what types of reaction conditions is de-formylation most likely to occur?
De-formylation is a known risk in reactions that employ strong acids or bases, even at catalytic amounts, and can be exacerbated by high temperatures. Common synthetic procedures where this issue may arise include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck) that often utilize basic conditions.[2]
-
Ullmann condensations , which typically require high temperatures and sometimes basic additives.[3]
-
Reactions involving strong nucleophiles , which can also have a basic character.
-
Aqueous workups with acidic or basic solutions.
Troubleshooting Guide: Preventing De-formylation
This section provides a more in-depth analysis of why de-formylation occurs in specific contexts and offers targeted strategies to mitigate this unwanted side reaction.
Issue 1: De-formylation during Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, but the basic conditions required for many of these transformations can be detrimental to the N-formyl group.
Causality:
The mechanism of many cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, involves a base to facilitate the catalytic cycle.[4][5] Bases like sodium carbonate, potassium phosphate, or sodium tert-butoxide can create a sufficiently alkaline environment to promote the hydrolysis of the formamide.
Workflow for Troubleshooting De-formylation in Cross-Coupling Reactions
Caption: Troubleshooting workflow for de-formylation in cross-coupling.
Mitigation Strategies:
-
Choice of Base: Opt for milder, non-nucleophilic bases. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can be aggressive towards the formyl group. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less harsh.
-
Temperature Control: Elevated temperatures accelerate the rate of hydrolysis. If your reaction protocol calls for heating, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and de-formylation.
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed, promptly quench the reaction and proceed with the workup. Prolonged exposure to basic conditions, even at room temperature, can lead to gradual de-formylation.
-
Solvent System: Ensure the use of anhydrous aprotic solvents such as toluene, dioxane, or THF. The presence of water can facilitate hydrolysis.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized De-formylation
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Formyl-2-bromo-4-fluoroaniline (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Stir the mixture at a reduced temperature (e.g., 80 °C) and monitor the reaction progress every hour.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Avoid acidic or basic aqueous washes. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: De-formylation during Ullmann Condensation
The high temperatures often required for Ullmann-type reactions pose a significant risk to the thermal stability of the N-formyl group.
Causality:
Classic Ullmann reactions can require temperatures exceeding 150 °C. At these temperatures, thermal decomposition or hydrolysis (if any moisture is present) of the formamide can occur. Modern ligand-accelerated Ullmann reactions can proceed at lower temperatures, reducing this risk.
Mitigation Strategies:
-
Modern Catalytic Systems: Employ modern, ligand-assisted copper-catalyzed Ullmann reactions, which can often be performed at significantly lower temperatures (e.g., 80-120 °C). Ligands such as phenanthroline or various diamines can facilitate the reaction under milder conditions.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. High temperatures can increase the rate of hydrolysis with even trace amounts of water.
-
Alternative Heating Methods: Microwave-assisted synthesis can sometimes accelerate the desired reaction rate more than the decomposition pathway, allowing for shorter reaction times at elevated temperatures.
Issue 3: De-formylation during Aqueous Workup
Even if the formyl group survives the reaction, it can be lost during the workup.
Causality:
Washing the reaction mixture with acidic (e.g., 1M HCl) or basic (e.g., saturated NaHCO₃ or 1M NaOH) aqueous solutions can cause rapid hydrolysis of the formyl group, especially if the product is in contact with the aqueous layer for an extended period.
Mitigation Strategies:
-
Neutral Workup: If possible, perform a neutral workup. Quench the reaction with water or brine and extract the product with an organic solvent.
-
Minimize Contact Time: If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., in an ice bath). Immediately proceed to the next step of the extraction.
-
Alternative Purification: Consider direct purification by column chromatography after quenching and filtering the reaction mixture, bypassing an aqueous workup altogether if the byproducts are amenable to this approach.
Alternative Protecting Group Strategies
If de-formylation remains a persistent issue despite troubleshooting, it may be necessary to consider an alternative protecting group for the aniline nitrogen. The choice of protecting group should be guided by its stability to your specific reaction conditions and the ease of its eventual removal.[6][7]
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stable to | Labile to |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid |
| Carbobenzyloxy | Cbz | Acid, Base | Hydrogenolysis |
| Acetyl | Ac | Mild Acid/Base | Strong Acid/Base |
| p-Toluenesulfonyl | Ts | Acid, Oxidation | Strong Reducing Agents |
Workflow for Selecting an Alternative Protecting Group
Sources
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with N-Formyl 2-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with catalyst poisoning in cross-coupling reactions involving N-Formyl 2-bromo-4-fluoroaniline. As a senior application scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to overcome these common hurdles.
I. Understanding the Challenge: The Substrate's Role in Catalyst Deactivation
N-Formyl 2-bromo-4-fluoroaniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. While an invaluable building block, its inherent electronic and structural features can contribute to catalyst poisoning and sluggish reactivity. The electron-withdrawing nature of both the fluoro and formyl groups decreases the nucleophilicity of the aniline nitrogen, making crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, more difficult.[1]
Furthermore, certain functional groups can interact with and deactivate the palladium catalyst. This guide will walk you through diagnosing and mitigating these issues to achieve successful and reproducible cross-coupling outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns when working with N-Formyl 2-bromo-4-fluoroaniline in cross-coupling reactions.
Q1: Why is my cross-coupling reaction with N-Formyl 2-bromo-4-fluoroaniline failing or giving low yields?
A1: Several factors can contribute to low yields or reaction failure. The primary suspects related to catalyst poisoning include:
-
Inadequate Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[2] Residual oxygen can lead to the formation of palladium oxides, which are catalytically inactive.
-
Presence of Water: Trace amounts of water can hydrolyze reagents and react with the catalyst, leading to deactivation.[3]
-
Impure Reagents or Solvents: Contaminants in your starting materials, such as other halides or sulfur-containing compounds, can act as potent catalyst poisons.[4] Solvents that are not rigorously dried and degassed can also introduce catalyst-deactivating species.
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[5][6] For an electron-deficient substrate like N-Formyl 2-bromo-4-fluoroaniline, a ligand that promotes oxidative addition and reductive elimination is critical.
-
Incorrect Base Selection: The choice and purity of the base are paramount. Some bases can contain impurities that poison the catalyst, or they may not be strong enough to effectively facilitate the reaction with this challenging substrate.[7]
Q2: Can the formyl group on my substrate poison the palladium catalyst?
A2: While not a classic catalyst poison in the same vein as sulfur or arsenic, the formyl group can potentially contribute to catalyst deactivation under certain conditions. Aldehydes can sometimes undergo decarbonylation at high temperatures in the presence of a palladium catalyst, which can lead to the formation of inactive palladium carbonyl complexes. However, in most well-optimized cross-coupling reactions, this is a minor pathway. The more significant issue with the formyl group is its electron-withdrawing effect, which deactivates the aromatic ring and can make oxidative addition more challenging.[8]
Q3: How does the fluorine atom affect the reactivity of my substrate and the stability of the catalyst?
A3: The fluorine atom has a strong electron-withdrawing inductive effect, which further deactivates the aryl bromide to oxidative addition. This can necessitate more reactive catalysts or harsher reaction conditions. On the other hand, the presence of fluorine can sometimes stabilize organopalladium intermediates, which can be beneficial. The key is to find a catalytic system that can overcome the initial activation barrier.[9][10]
Q4: I see palladium black precipitating in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black (finely divided palladium metal) is a clear indication of catalyst decomposition.[11] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle. Common causes include:
-
Inefficient Ligand Stabilization: The ligand may not be effectively protecting the Pd(0) center, leading to aggregation.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Presence of Reductive Impurities: Certain impurities can reduce the catalyst to an inactive metallic state.
To prevent this, ensure you are using an appropriate ligand, consider lowering the reaction temperature if possible, and meticulously purify all reagents and solvents.
III. Troubleshooting Guide: A Systematic Approach to Problem Solving
When faced with a problematic reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues related to catalyst poisoning.
Problem 1: Low or No Product Conversion
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Inactivity due to Oxygen/Moisture | Run a control reaction with a known, reliable substrate under your current conditions. If this also fails, your setup is likely compromised. | 1. Improve Inert Technique: Use a glovebox for all manipulations of air- and moisture-sensitive reagents.[2][12] If a glovebox is unavailable, employ rigorous Schlenk line techniques.[13] Ensure all glassware is flame-dried or oven-dried immediately before use.[14] 2. Degas Solvents Thoroughly: Use methods like freeze-pump-thaw (for more sensitive reactions) or sparging with an inert gas (like argon or nitrogen) for at least 30 minutes.[12] |
| Impure Reagents or Solvents | Analyze your starting materials (N-Formyl 2-bromo-4-fluoroaniline, coupling partner, base, etc.) by techniques like NMR or GC-MS to check for impurities. | 1. Purify Reagents: Recrystallize solid reagents. Distill liquid reagents. Pass solvents through a column of activated alumina to remove water and polar impurities.[15] 2. Use High-Purity Reagents: Purchase reagents from reputable suppliers and use grades specifically designed for catalysis or sensitive organic synthesis. |
| Suboptimal Catalyst/Ligand System | Screen a panel of different palladium precatalysts and ligands. | 1. Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst to ensure consistent generation of the active catalytic species.[16][17] 2. Select Appropriate Ligands: For electron-deficient anilines, consider electron-rich and sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[18] These ligands are known to accelerate the key steps of the catalytic cycle.[19] |
| Incorrect Base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu). Ensure the base is finely powdered and dry. | 1. Choose a Suitable Base: For Suzuki couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[20] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu might be necessary, but be mindful of potential side reactions with the formyl group.[7] 2. Ensure Base Quality: Use a freshly opened bottle of base or dry it thoroughly in a vacuum oven before use. |
Problem 2: Reaction Stalls After Initial Conversion
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Degradation Over Time | Monitor the reaction by taking aliquots at regular intervals and analyzing by LC-MS or GC. A plateau in product formation indicates a stalled reaction. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition pathways.[11] Try running the reaction at the lowest temperature that still provides a reasonable rate. 2. Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for gradual deactivation. 3. Add a Second Portion of Catalyst: If the reaction stalls, adding a fresh portion of the catalyst can sometimes restart it, confirming that catalyst deactivation is the issue. |
| Product Inhibition | Check for the formation of byproducts that might be acting as catalyst inhibitors. | 1. Modify Reaction Conditions: Changing the solvent or ligand can sometimes mitigate product inhibition by altering the solubility or coordination environment of the catalyst. 2. Consider a Different Catalyst System: Some catalysts are more robust to product inhibition than others. |
Problem 3: Inconsistent Results Between Batches
| Potential Cause | Diagnostic Step | Recommended Solution |
| Variability in Reagent Purity | Analyze new batches of reagents upon arrival to ensure they meet the required purity specifications. | 1. Standardize Reagent Purification: Implement a standard operating procedure for purifying all reagents before use.[15] 2. Source High-Quality Reagents: Identify and consistently use a reliable supplier for your key starting materials. |
| Inconsistent Inert Atmosphere | Review your experimental setup and procedures for maintaining an inert atmosphere. | 1. Standardize Inert Atmosphere Techniques: Ensure that all researchers in the lab are using the same, validated procedures for setting up reactions under inert conditions.[13][21] This includes consistent purging times and proper use of Schlenk lines or gloveboxes. |
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with N-Formyl 2-bromo-4-fluoroaniline
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).[14]
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add to the flask:
-
N-Formyl 2-bromo-4-fluoroaniline (1.0 equiv)
-
Your boronic acid or boronate ester coupling partner (1.2-1.5 equiv)
-
A suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
An appropriate ligand (e.g., SPhos, 2-4 mol%)
-
A dry, finely powdered base (e.g., K₃PO₄, 2-3 equiv)
-
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[12][22]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
For highly sensitive reactions, this method is superior to inert gas sparging.
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure the removal of all dissolved oxygen.
V. Visualizations
Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
VI. References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. Available from:
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem. Available from:
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available from:
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available from:
-
Inert atmosphere methods | Laboratory techniques - Biocyclopedia. Available from:
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available from:
-
Inert Atmosphere - YouTube. Available from: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available from:
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from:
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available from: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC - NIH. Available from: [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. Available from: [Link]
-
Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes | Journal of the American Chemical Society. Available from: [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC - PubMed Central. Available from: [Link]
-
Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions - PMC - NIH. Available from: [Link]
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Technical Support Center: Work-up Procedures for 2-Bromo-4-Fluoroaniline
Answering the call of complex purification challenges, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding of how to effectively remove unreacted 2-bromo-4-fluoroaniline from your reaction mixtures. We will explore the "why" behind each step, ensuring your work-up procedures are both efficient and robust.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab.
FAQ 1: What is the most common and efficient method to remove unreacted 2-bromo-4-fluoroaniline?
The most direct and widely adopted method is an acid-base liquid-liquid extraction .[1][2] This technique specifically leverages the basicity of the aniline's amino group (-NH₂).
The Scientific Principle: Anilines are weak bases. When you wash your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the aniline is protonated, forming an ammonium salt (anilinium chloride).[3][4] This salt is ionic and therefore highly soluble in the aqueous phase, while your (presumably neutral or less basic) desired product remains in the organic solvent. The two layers are then separated, effectively removing the unreacted starting material.[5]
Detailed Protocol: Acid Wash Extraction
-
Solvent Dilution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The denser layer (often the aqueous phase, but check your organic solvent density) will be at the bottom.
-
Drain: Drain the lower aqueous layer, which now contains the 2-bromo-4-fluoroanilinium chloride salt.
-
Repeat: Perform a second wash with 1M HCl to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product, now free of the aniline starting material.[6]
Troubleshooting Guide
Scenario 1: "I performed the acid wash, but my product yield is very low. What happened?"
Possible Cause 1: Your product is also basic. If your desired compound also contains a basic functional group, it too will be protonated and extracted into the aqueous acid layer along with the unreacted aniline.
-
Diagnostic Test: Take a small sample of the acidic aqueous layer you collected. Basify it with 1M NaOH until pH > 10. If a precipitate forms or the solution becomes cloudy, it's likely your product. You can then back-extract this basified aqueous layer with an organic solvent to recover your product.
-
Solution: If your product is acid-sensitive or basic, acid-base extraction is not suitable. You must proceed to an alternative method like flash chromatography.[3]
Possible Cause 2: Your product is unstable in acid. Some functional groups can be hydrolyzed or degraded under acidic conditions.
-
Solution: Avoid strong acids. You can try a milder acidic wash using saturated aqueous ammonium chloride (NH₄Cl), though it may be less effective at removing the aniline. The most reliable alternative is to switch to chromatography.
Scenario 2: "My TLC shows the product and 2-bromo-4-fluoroaniline have very similar Rf values. How can I separate them?"
This is a common challenge, particularly if your product has a similar polarity to the starting material.
Option A: Flash Column Chromatography with a Modifier Standard silica gel is acidic and can cause amines to streak, leading to poor separation.
-
The Causality: The lone pair on the aniline's nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
The Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-1% triethylamine (Et₃N) in your ethyl acetate/hexane eluent system is sufficient.[3] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline to elute cleanly and enabling a better separation from your product.
Workflow for Flash Chromatography Purification
Caption: Workflow for purification by flash chromatography.
Option B: Recrystallization If your product is a solid and the crude material is of reasonable purity (>80-90%), recrystallization can be highly effective.
-
The Principle: This technique relies on the solubility differences between your product and the aniline impurity in a given solvent at different temperatures.[7] The ideal solvent will dissolve your product well when hot but poorly when cold, while keeping the aniline impurity dissolved at all temperatures.[8]
-
Solvent Selection: You must empirically determine the best solvent. Good starting points for compounds like these often include ethanol/water mixtures, isopropanol, or toluene.[8]
Scenario 3: "I've removed the aniline, but my final product is a dark oil or discolored solid. Why?"
Anilines are notoriously prone to air oxidation, forming highly colored, often polymeric, impurities.[9]
-
The Solution: Activated Carbon Treatment. During recrystallization, after your compound has fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon (charcoal).[1] The carbon has a high surface area that adsorbs the large, flat, colored polymeric impurities.
-
Protocol: Add the charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® plug to remove the carbon. Allow the clear filtrate to cool slowly to crystallize your now decolorized product.
Physicochemical Data for Strategic Planning
A successful purification strategy is built on understanding the physical properties of the compound you are trying to remove.
| Property | Value | Implication for Work-up | Source(s) |
| Molecular Weight | 190.01 g/mol | - | [10] |
| Physical Form | Solid | Recrystallization is a viable purification method. | |
| Boiling Point | 221 °C (lit.) | Distillation is possible but may require vacuum for products with similar boiling points. | [11][12] |
| Density | 1.67 g/mL at 25°C | Heavier than water. In extractions with solvents like ether or ethyl acetate, the aqueous layer will be on the bottom. | [11] |
| Basicity (pKa) | Weakly Basic | The amino group is readily protonated by dilute mineral acids, making acid-base extraction the primary removal method. | [1][3][4] |
Confirmation of Removal: How do I know it's gone?
Visual confirmation by TLC is often sufficient, but for drug development applications, quantitative proof is necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase and UV detection (e.g., at 254 nm) can effectively quantify residual aniline.[13][14]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds like anilines and provides excellent sensitivity.[13][15]
Visualizing the Primary Work-Up Strategy
The following diagram illustrates the decision-making process for the most common purification challenge.
Caption: Decision workflow for acid-base extraction.
References
- US8455691B2 - Process for the purification of aromatic amines - Google P
-
How do I remove aniline from the reaction mixture? - ResearchGate. [Link]
-
Exp 6 - Extraction - University of California, Irvine. [Link]
-
Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. [Link]
-
Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) - ACS Publications. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. [Link]
-
How to purify Amine? - YouTube. [Link]
-
Workup: Amines - University of Rochester, Department of Chemistry. [Link]
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How to remove aniline from reaction mixture. - ResearchGate. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra - Scientific Reports. [Link]
-
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-
How To Run A Reaction: The Workup - University of Rochester, Department of Chemistry. [Link]
-
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-
Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography - U.S. Environmental Protection Agency. [Link]
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-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization - ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Determination of N-Formyl 2-bromo-4-fluoroaniline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like N-Formyl 2-bromo-4-fluoroaniline is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of N-Formyl 2-bromo-4-fluoroaniline, grounded in established scientific principles and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure data integrity.
The purity of N-Formyl 2-bromo-4-fluoroaniline (MW: 218.02 g/mol ) is paramount, as it is often a building block in complex syntheses.[] Potential impurities can stem from its synthesis, which may involve the formylation of 2-bromo-4-fluoroaniline.[2] These can include unreacted starting materials, isomeric by-products, or degradation products. Therefore, a robust analytical strategy is essential to identify and quantify these impurities accurately.
Comparative Overview of Core Analytical Techniques
The choice of analytical method is dictated by the physicochemical properties of N-Formyl 2-bromo-4-fluoroaniline and its potential impurities. A multi-pronged approach is often necessary for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for its versatility with non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide definitive structural confirmation and an absolute method of quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Intrinsic magnetic properties of atomic nuclei are used for structural elucidation and absolute quantification against a certified internal standard. |
| Primary Application | Quantitative analysis of the main component and non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, volatile starting materials). | Absolute purity determination, structural confirmation, and quantification of major impurities without needing specific impurity reference standards. |
| Sensitivity | High (ng range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Precision (%RSD) | Excellent (< 2%).[3] | Excellent (< 5%). | Excellent (< 1%). |
| Key Advantages | High resolution, robust, and widely applicable for routine quality control.[4] | High sensitivity and specificity; provides structural information for impurity identification.[5] | Provides an absolute, primary ratio measurement; requires no analyte-specific reference standard for quantification. |
| Limitations | Requires reference standards for impurity identification and quantification; not suitable for volatile compounds. | Limited to thermally stable and volatile compounds; potential for analyte degradation at high temperatures.[6] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power and suitability for a wide range of organic molecules. For N-Formyl 2-bromo-4-fluoroaniline, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality in Method Design: The selection of a C18 stationary phase is a robust starting point, offering broad applicability for retaining moderately polar compounds like our target analyte. The mobile phase, a gradient of a weak acid in water and an organic solvent like acetonitrile, is designed to ensure sharp peak shapes and efficient elution of both the main compound and potential impurities with varying polarities. The acid suppresses the ionization of any residual amine or acidic functionalities, preventing peak tailing.[6] UV detection is chosen for its sensitivity to aromatic compounds.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of N-Formyl 2-bromo-4-fluoroaniline.
Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.[7]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
System Suitability Solution: Prepare a solution containing ~0.5 mg/mL of N-Formyl 2-bromo-4-fluoroaniline and spike it with a small amount (~0.1%) of a potential impurity, such as 2-bromo-4-fluoroaniline.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter.[4]
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Make five replicate injections of the System Suitability Solution. The system is suitable if the resolution between the main peak and the impurity is >2.0 and the relative standard deviation (%RSD) for the main peak area is ≤2.0%.
-
Inject the sample solution in duplicate.
-
-
Data Interpretation:
-
Purity is typically calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes all impurities have a similar UV response to the main compound. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While N-Formyl 2-bromo-4-fluoroaniline itself has limited volatility, GC-MS is the ideal method for detecting and identifying volatile process-related impurities, such as residual solvents (e.g., DMF from synthesis) or unreacted volatile starting materials.[6] The mass spectrometer provides definitive identification of eluted compounds based on their mass fragmentation patterns.
Causality in Method Design: The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a range of volatile organic compounds. The injector temperature is set high enough to ensure rapid vaporization without causing thermal degradation of the analyte.[6] The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points, from highly volatile solvents to less volatile impurities.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 3 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.[6]
-
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 40-400.
-
-
Preparation of Solutions:
-
Sample Solution: Prepare a ~10 mg/mL solution of the sample in a suitable volatile solvent like methylene chloride or methanol.[4]
-
-
Analysis Procedure:
-
Inject 1 µL of the sample solution, typically using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
-
Data Interpretation:
-
Peaks in the total ion chromatogram (TIC) are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification is performed by creating a calibration curve with certified reference standards for the identified impurities.
-
Spectroscopic Methods: Structural Confirmation and Absolute Quantification
Spectroscopic techniques are indispensable for confirming the identity of N-Formyl 2-bromo-4-fluoroaniline and can provide a quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool that provides detailed structural information. For purity, quantitative ¹H NMR (qNMR) is a primary method that can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Causality in Method Design: A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve the sample and for its solvent peak not interfering with key analyte signals. A high-purity internal standard (e.g., maleic acid) with sharp, well-resolved signals in a clean region of the spectrum is selected for accurate integration.
Workflow for Quantitative ¹H NMR
Caption: Workflow for absolute purity determination by quantitative ¹H NMR.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy: Provides functional group identification. For N-Formyl 2-bromo-4-fluoroaniline, characteristic N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-F/C-Br stretching in the fingerprint region would confirm its identity.[8][9]
-
Mass Spectrometry (MS): Direct infusion MS can quickly confirm the molecular weight. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with nearly equal intensity.
Conclusion and Recommendations
For a comprehensive and reliable purity determination of N-Formyl 2-bromo-4-fluoroaniline, a combination of analytical techniques is strongly recommended.
-
Primary Purity Assay: Utilize a validated RP-HPLC method for routine quality control to quantify the main component and any non-volatile impurities. This should be the primary method for batch release.
-
Volatile Impurity Profiling: Employ GC-MS to screen for and quantify residual solvents and other volatile process impurities that are not detectable by HPLC.
-
Definitive Identity and Absolute Purity: Use ¹H qNMR as a primary or reference method to establish the absolute purity of a reference standard lot. NMR and MS should also be used to unequivocally confirm the structure of the material.
By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of N-Formyl 2-bromo-4-fluoroaniline for its intended application and safeguarding the subsequent stages of pharmaceutical development.[10]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- 2-Bromo-4-fluoroaniline synthesis. (n.d.). ChemicalBook.
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.
- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (n.d.). PMC - NIH.
- Spectroscopy of Amines. (2023). OpenStax.
- Spectroscopy of Amines. (n.d.).
- A Technical Guide to the Spectroscopic Analysis of Arom
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (2025). BenchChem.
- Preparation of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
- N-Formyl 2-bromo-4-fluoroaniline, 98% Purity, C7H5BrFNO, 10 grams. (n.d.). CP Lab Safety.
- CAS 1495962-01-0 N-Formyl 2-bromo-4-fluoroaniline. (n.d.). BOC Sciences.
- 2-Bromo-6-chloro-4-fluoroaniline (97%). (n.d.). Amerigo Scientific.
- A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (2025). BenchChem.
- Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 1495962-01-0|N-Formyl 2-bromo-4-fluoroaniline|BLD Pharm. (n.d.). BLD Pharm.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Compar
- 4-Bromo-2-fluoroaniline (98%). (n.d.). Amerigo Scientific.
- 1184937-19-6|2-Bromo-4-fluoroaniline hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
- 2-Bromo-4-fluoroaniline. (n.d.).
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (2025). BenchChem.
- 2-Bromo-4-fluoroaniline 97 1003-98-1. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Comparative Analysis of N-Formyl-2-bromo-4-fluoroaniline Reaction Mixtures: HPLC vs. GC-MS
In the landscape of pharmaceutical and agrochemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Formyl-2-bromo-4-fluoroaniline serves as a critical building block in the synthesis of various active compounds. The N-formylation of 2-bromo-4-fluoroaniline, while a common transformation, can yield a complex mixture of the desired product, unreacted starting materials, and process-related impurities. Consequently, the selection of an appropriate analytical technique for in-process control and final product release is of paramount importance.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of N-Formyl-2-bromo-4-fluoroaniline reaction mixtures. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific analytical challenges.
Understanding the Analytical Challenge: The Analyte and Potential Impurities
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the target analyte and its potential impurities.[1][2] N-Formyl-2-bromo-4-fluoroaniline is a moderately polar molecule with a relatively high boiling point, making it amenable to both techniques, though each offers distinct advantages.
The formylation reaction, typically employing a reagent like formic acid, can lead to several impurities that must be monitored and controlled.[3][4]
Key Components in a Typical Reaction Mixture:
-
Starting Material: 2-Bromo-4-fluoroaniline[5]
-
Product: N-Formyl-2-bromo-4-fluoroaniline
-
Potential Process-Related Impurities:
-
Over-reaction Products: 2,6-dibromo-4-fluoroaniline or related di-substituted species.[6]
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[7]
-
Residual Reagents: Unreacted formylating agents.
-
Isomeric Impurities: Positional isomers originating from the starting materials.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The decision to employ HPLC or GC-MS hinges on factors like analyte volatility, thermal stability, the need for structural elucidation, and required sensitivity.[8][9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a heated column.[2][9] |
| Applicability | Ideal for non-volatile, thermally labile, or high molecular weight compounds. Excellently suited for the primary analysis of N-Formyl-2-bromo-4-fluoroaniline and its polar impurities.[10][11] | Best for volatile and thermally stable compounds. Effective for analyzing the more volatile starting material (2-bromo-4-fluoroaniline) and low-boiling point impurities.[11] |
| Detection | Commonly uses UV-Vis detectors for quantification. Mass spectrometry (LC-MS) can be coupled for identification. | Mass spectrometry provides definitive identification through mass fragmentation patterns and high sensitivity. |
| Strengths | - Robust and reproducible for quantitative analysis.- Wide applicability for various compound polarities.- Non-destructive, allowing for fraction collection. | - Exceptional sensitivity and selectivity (with MS detector).- Provides structural information for impurity identification.- Superior separation for volatile compounds. |
| Limitations | - UV detection offers no structural information.- Higher solvent consumption. | - Requires analyte to be volatile and thermally stable.- Potential for thermal degradation of sensitive analytes in the injector port. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with built-in checks and justifications grounded in established analytical principles as outlined by the International Council for Harmonisation (ICH).[12][13] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][14]
Workflow for HPLC-UV Analysis
The HPLC method is presented as the primary choice for quantitative analysis due to the polarity and expected thermal sensitivity of the N-formylated product. Reverse-phase chromatography is selected to effectively retain and separate the components based on their hydrophobicity.
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A Comparative Guide to the Reactivity of N-Formyl- vs. N-Acetyl-2-bromo-4-fluoroaniline in Key Synthetic Transformations
In the landscape of modern drug discovery and materials science, the 2-bromo-4-fluoroaniline scaffold is a privileged starting material, offering multiple, distinct reaction sites for molecular elaboration. The strategic protection of the aniline nitrogen is a critical first step in many synthetic routes, not only to prevent unwanted side reactions but also to modulate the electronic properties and reactivity of the aromatic ring. Among the most common protecting groups are the N-formyl (-CHO) and N-acetyl (-C(O)CH₃) groups.
While both serve the primary purpose of masking the amine, the choice between them is far from arbitrary. Subtle differences in their steric and electronic profiles can have profound implications for the efficiency and outcome of subsequent transformations. Direct, side-by-side comparative studies on these specific substrates are not abundant in the literature; therefore, this guide synthesizes field-proven insights, data from analogous systems, and fundamental mechanistic principles to provide a predictive comparison. We will explore how the choice of the N-acyl group influences reactivity in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange reactions, providing researchers with the causal understanding needed to make informed strategic decisions in their synthetic planning.
Section 1: The Foundation: Steric and Electronic Profiles of N-Formyl vs. N-Acetyl Groups
The divergent reactivity of N-Formyl- and N-Acetyl-2-bromo-4-fluoroaniline stems directly from the intrinsic properties of the formyl and acetyl groups. Understanding these differences is key to predicting their behavior in complex reaction environments.
Electronic Effects: The nitrogen lone pair in an aniline is strongly activating and ortho-, para-directing in electrophilic aromatic substitutions. Acylation tempers this activation. The nitrogen lone pair is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring.[1] Both the formamido (-NHCHO) and acetamido (-NHC(O)CH₃) groups are therefore less activating than a free amine. However, the additional methyl group on the acetamido substituent acts as a weak electron-donating group via hyperconjugation, which can slightly increase the electron density of the amide moiety compared to the formamido group, where only a hydrogen atom is attached. This nuanced difference can influence the kinetics of reactions sensitive to the electron density of the aryl halide, such as the oxidative addition step in palladium-catalyzed cross-coupling.[2]
Steric Effects: The most significant difference between the two groups is their size. The formyl group, with a simple hydrogen atom, presents considerably less steric bulk than the acetyl group's methyl substituent.[3] This has major consequences for reactions where access to the ortho-position (the bromine atom) is critical. Steric hindrance can impede the approach of bulky reagents, such as palladium-phosphine complexes or organometallic species, directly affecting reaction rates and overall yields.[4]
Caption: Comparison of N-Formyl and N-Acetyl group properties.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are workhorses for C-C bond formation. The critical first step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is highly sensitive to both electronics and sterics at the reaction site.[2]
Causality and Prediction:
-
Steric Access: The smaller N-formyl group is expected to allow for more facile approach of the bulky palladium catalyst to the C-Br bond. This should translate to faster reaction kinetics, particularly when using sterically demanding phosphine ligands (e.g., SPhos, XPhos) that are often required for high-yield couplings.
-
Electronic Influence: While both groups deactivate the ring compared to a free amine, the slightly different electronic natures could lead to minor variations in oxidative addition rates. However, the steric factor is anticipated to be the dominant differentiating parameter.
The N-acetyl derivative may require higher catalyst loadings, longer reaction times, or more forcing conditions (higher temperatures) to achieve comparable yields to the N-formyl analogue, especially in challenging couplings.
Illustrative Data: Suzuki-Miyaura Coupling
The following table presents expected, representative outcomes for the Suzuki-Miyaura coupling of each substrate with a generic arylboronic acid, based on the principles discussed. These are not experimental results from a single study but are illustrative of common trends observed in similar systems.
| Substrate | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| N-Formyl-2-bromo-4-fluoroaniline | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 4 | ~90% |
| N-Acetyl-2-bromo-4-fluoroaniline | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 12 | ~85% |
| N-Acetyl-2-bromo-4-fluoroaniline | Pd(dppf)Cl₂ (4 mol%) | K₃PO₄ / Dioxane:H₂O | 100 | 8 | ~92% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for specific substrates.
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A Senior Application Scientist's Guide to the N-Formylation of 2-Bromo-4-fluoroaniline: A Comparative Analysis of Formylating Agents
In the landscape of pharmaceutical and agrochemical synthesis, the N-formylation of aromatic amines is a cornerstone transformation. The resulting formamides, such as N-(2-bromo-4-fluorophenyl)formamide, are pivotal intermediates for constructing complex heterocyclic scaffolds and serve as precursors for isocyanides. The substrate in focus, 2-bromo-4-fluoroaniline, presents a distinct synthetic challenge. The presence of two electron-withdrawing halogen substituents (Br and F) significantly diminishes the nucleophilicity of the amine's nitrogen atom, rendering it less reactive towards formylation.
This guide provides an in-depth, objective comparison of three common formylating agents—Acetic Formic Anhydride, Formic Acid, and Ethyl Formate—for the efficient synthesis of N-(2-bromo-4-fluorophenyl)formamide. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic campaigns.
The Premier Choice: Acetic Formic Anhydride (AFA)
For deactivated anilines, a highly reactive formylating agent is not just a preference; it's a necessity. Acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, stands out as the most potent and reliable reagent for this transformation.[1][2][3]
Expertise & Rationale: Why AFA Excels
The efficacy of AFA stems from its structure as a mixed anhydride. The formyl group's carbonyl carbon is substantially more electrophilic and less sterically hindered than the acetyl carbonyl.[1] This electronic and steric differentiation ensures that the aniline's nucleophilic attack occurs exclusively at the formyl center, leading to a highly selective and rapid reaction.[1] The reaction proceeds via a nucleophilic acyl substitution, forming a tetrahedral intermediate that collapses to the desired formamide, eliminating acetate as a stable leaving group.[1] This method's high reactivity allows the reaction to be conducted at very low temperatures, which preserves sensitive functional groups and minimizes side reactions.[1] Consequently, AFA consistently delivers near-quantitative yields in remarkably short reaction times, often under 15 minutes.[1][2]
Self-Validating Experimental Protocol: N-Formylation with in situ AFA
This protocol is designed for robustness, ensuring complete conversion and high purity.
Materials:
-
2-bromo-4-fluoroaniline
-
Acetic Anhydride (Ac₂O)
-
Formic Acid (HCOOH, 98-100%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
AFA Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.2 eq.). Cool the flask to -20 °C using a dry ice/acetonitrile bath. Slowly, add formic acid (1.2 eq.) dropwise while stirring. Maintain the temperature at -20 °C and stir for 20 minutes to ensure the complete formation of acetic formic anhydride.[1]
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-bromo-4-fluoroaniline (1.0 eq.) in a minimal amount of anhydrous THF. Cool this solution to -20 °C.
-
Formylation Reaction: Slowly transfer the pre-formed AFA solution to the stirred amine solution via syringe or cannula. The reaction is typically exothermic; maintain the temperature at or below -15 °C.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is generally complete within 15 minutes.[1]
-
Work-up and Isolation: Upon completion, allow the mixture to warm to room temperature. Quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ to neutralize the acids. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[4]
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the N-(2-bromo-4-fluorophenyl)formamide product, typically as a white to off-white solid of high purity.
The Atom-Economical Workhorse: Formic Acid
Direct formylation using formic acid is the most straightforward and atom-economical method. However, its lower reactivity presents a significant hurdle for deactivated substrates.
Expertise & Rationale: The Challenge of Equilibrium
This reaction is a condensation that produces water, establishing an equilibrium that can be unfavorable.[5] To drive the reaction to completion with an electron-poor amine, significant energy input (high temperatures) is required, often under neat (solvent-free) conditions or by azeotropically removing water with a solvent like toluene.[5][6] While effective for many anilines, these harsh conditions can lead to impurities and are less suitable for complex molecules. Studies have shown that while halogen-containing anilines can be formylated with formic acid at 60 °C, the yields and reaction times are generally inferior to those achieved with AFA.[6][7]
Representative Experimental Protocol: Neat Formylation with Formic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluoroaniline (1.0 eq.) and formic acid (3.0-4.0 eq.).[8]
-
Monitoring: Monitor the reaction by TLC. The reaction may take several hours (e.g., 2-6 hours) to reach completion.
-
Work-up: After cooling to room temperature, dilute the mixture with cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove excess formic acid, and dry under vacuum. Recrystallization may be necessary for higher purity.
The Milder, Slower Alternative: Ethyl Formate
Ethyl formate offers a milder, albeit less reactive, alternative.
Expertise & Rationale: Reactivity vs. Conditions
As an ester, ethyl formate is a less potent electrophile than a mixed anhydride. The formylation reaction is a nucleophilic acyl substitution that liberates ethanol. For a weakly nucleophilic amine like 2-bromo-4-fluoroaniline, this reaction is sluggish and often requires elevated temperatures and extended reaction times to achieve reasonable conversion.[6][9] While a study on catalyst- and solvent-free formylation showed that halogenated anilines can provide good yields (84-93%) with ethyl formate, it required heating at 60 °C for 6 hours.[6][7] This makes it significantly less time-efficient than the AFA method.
Representative Experimental Protocol: Formylation with Ethyl Formate
Procedure:
-
Reaction Setup: In a sealed tube or a flask with a reflux condenser, combine 2-bromo-4-fluoroaniline (1.0 eq.) and a large excess of ethyl formate (which can also serve as the solvent).
-
Reaction: Heat the mixture to 60-80 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess ethyl formate and ethanol under reduced pressure. The remaining crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary & Comparison
The table below summarizes the expected performance of each agent for the formylation of 2-bromo-4-fluoroaniline, based on established chemical principles and literature data for similar substrates.[1][2][6][7]
| Formylating Agent | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Limitations |
| Acetic Formic Anhydride | >97%[1][2] | < 15 minutes[1][2] | -20 to 0 | Extremely fast, high yield, mild conditions, excellent for deactivated amines. | Reagent is moisture-sensitive and thermally unstable; requires in situ preparation.[1][3] |
| Formic Acid | 80-93%[6][7] | 2-6 hours | 60-80 | Atom-economical, inexpensive, simple reagent. | Requires higher temperatures, longer reaction times, equilibrium-limited.[5] |
| Ethyl Formate | 80-90%[6][7] | 6-12 hours | 60-80 | Milder than neat formic acid, readily available. | Slow reaction, requires elevated temperatures, less effective for deactivated amines.[9] |
Visualizing the Process
To further clarify the recommended methodology, the following diagrams illustrate the superior reaction mechanism of AFA and the general experimental workflow.
Caption: Mechanism of N-formylation with Acetic Formic Anhydride (AFA).[1]
Caption: General workflow for N-formylation using in situ AFA.
Authoritative Conclusion and Recommendation
Based on a comprehensive analysis of reactivity, reaction conditions, and efficiency, Acetic Formic Anhydride is unequivocally the most effective agent for the N-formylation of 2-bromo-4-fluoroaniline . Its ability to overcome the substrate's low nucleophilicity under mild, controlled conditions results in a rapid, clean, and high-yielding transformation that is superior to methods employing formic acid or ethyl formate.
While formic acid and ethyl formate are viable for more activated amines, their application to this challenging substrate requires forcing conditions that compromise efficiency and product purity. For researchers and drug development professionals seeking a robust, reliable, and rapid protocol, the in situ AFA method represents the gold standard. The protocols described herein are built on self-validating chemical principles, ensuring that the observed high efficiency is a direct and predictable outcome of the reagent's intrinsic reactivity.
References
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BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride.
-
BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
-
BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
-
Reddy, K. L. et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7728.
-
Ghosh, S., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(1), 53-58.
-
Wikipedia. (n.d.). Acetic formic anhydride.
-
ChemicalBook. (n.d.). Formyl acetate synthesis.
-
Fieser, L. F., & Fieser, M. (n.d.). Acetic-formic anhydride. ResearchGate.
-
ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
-
BenchChem. (2025). Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
-
MDPI. (2014). Formylation of Amines.
-
ResearchGate. (n.d.). Solvent and Catalyst Free N -formylations of Amines at Ambient Condition: Exploring the Usability of Aromatic Formates as N.
-
Beilstein Journals. (2022). From amines to (form)amides: a simple and successful mechanochemical approach.
-
ResearchGate. (n.d.). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source.
-
BenchChem. (2025). A Comparative Guide to Formylating Agents for Aromatic Compounds.
-
ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
-
Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.
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A Comparative Guide to Catalysts for the Intramolecular Cyclization of N-Formyl 2-bromo-4-fluoroaniline
For researchers and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry. The intramolecular cyclization of precursors like N-Formyl 2-bromo-4-fluoroaniline to yield 6-fluoro-1H-indole is a critical transformation, as fluorinated indoles are privileged structures in a multitude of pharmacologically active compounds. The choice of catalyst for this key C-N bond-forming reaction is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparative analysis of various catalytic systems applicable to this transformation, supported by experimental insights and literature precedents.
Introduction to the Cyclization Reaction
The target transformation involves an intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline. This reaction, conceptually a form of the Madelung or a related indole synthesis, typically requires catalytic activation to facilitate the formation of the indole ring system. The presence of the bromo- and fluoro-substituents on the aniline ring influences the electronic properties of the substrate and can be leveraged for various catalytic cross-coupling strategies.
Catalytic Systems: A Comparative Overview
The most promising catalytic systems for the intramolecular cyclization of 2-halo-N-acylanilines are based on palladium and copper. Nickel and gold catalysts also present potential, albeit less commonly employed, alternatives. This guide will focus on a detailed comparison of palladium and copper-based systems, which are the most extensively documented for analogous transformations.
Palladium-Catalyzed Cyclization
Palladium complexes are renowned for their efficiency in catalyzing C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. The intramolecular variant of this reaction is a powerful tool for the synthesis of N-heterocycles, including indoles.
Mechanistic Insights: The catalytic cycle for a palladium-catalyzed intramolecular amination generally involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of the N-Formyl 2-bromo-4-fluoroaniline.
-
Deprotonation: A base deprotonates the formamide nitrogen, making it more nucleophilic.
-
Reductive Elimination: The nucleophilic nitrogen attacks the palladium center, followed by reductive elimination to form the C-N bond of the indole ring and regenerate the Pd(0) catalyst.
A closely related and highly relevant palladium-catalyzed method involves the coupling of an N-(2-iodoaryl)formamide with a terminal alkyne, followed by cyclization to yield the indole.[1] This demonstrates the compatibility of the formamide group and the effectiveness of palladium in the key bond-forming steps.
Performance Characteristics:
-
High Efficiency: Palladium catalysts are often highly active, allowing for low catalyst loadings.
-
Ligand Sensitivity: The choice of phosphine ligand is crucial and can significantly impact reaction outcomes.
-
Broad Substrate Scope: Palladium catalysis is generally tolerant of a wide range of functional groups.
Copper-Catalyzed Cyclization
Copper-based catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions, often referred to as Ullmann-type couplings. Recent advancements have led to the development of highly effective copper-catalyzed systems that operate under milder conditions than traditional Ullmann reactions.
Mechanistic Insights: The mechanism of copper-catalyzed intramolecular amination is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. Key steps may include:
-
Coordination: The copper catalyst coordinates to both the aryl halide and the formamide nitrogen.
-
Oxidative Addition/Concerted Metalation-Deprotonation: This is a key step where the C-N bond is formed.
-
Reductive Elimination: This step regenerates the active copper catalyst.
Numerous studies have demonstrated the utility of copper catalysts in the intramolecular cyclization of 2-alkynyl tosylanilines to form indoles, which serves as a strong proxy for the target reaction.[2][3]
Performance Characteristics:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts.
-
Milder Conditions: Modern copper-catalyzed systems can often be run at lower temperatures.
-
Ligand-Free Options: In some cases, copper-catalyzed reactions can proceed efficiently without the need for expensive and air-sensitive ligands.[4]
Comparative Data Summary
| Feature | Palladium-Based Catalysts | Copper-Based Catalysts |
| Typical Catalysts | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, CuCl |
| Typical Ligands | Phosphine-based (e.g., XPhos, SPhos) | Phenanthroline, N,N-dimethylglycine, or ligand-free |
| Typical Bases | K₂CO₃, Cs₂CO₃, NaOtBu | K₂CO₃, Cs₂CO₃ |
| Typical Solvents | Toluene, Dioxane, DMF | DMF, DMSO, Toluene |
| Reaction Temperature | 80-120 °C | 60-110 °C |
| Reaction Time | 2-24 hours | 6-48 hours |
| Yields (Analogous Reactions) | Generally high (70-95%) | Good to high (60-90%) |
| Cost | High | Low |
| Air/Moisture Sensitivity | Ligands can be air-sensitive | Generally more robust |
Experimental Protocols
Representative Palladium-Catalyzed Intramolecular Cyclization
This protocol is adapted from established procedures for similar intramolecular C-N couplings.
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline
-
Pd(OAc)₂
-
XPhos (or other suitable phosphine ligand)
-
Cs₂CO₃ (or other suitable base)
-
Anhydrous Toluene (or other suitable solvent)
Procedure:
-
To an oven-dried Schlenk tube, add N-Formyl 2-bromo-4-fluoroaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Copper-Catalyzed Intramolecular Cyclization
This protocol is based on modern Ullmann-type coupling methodologies.
Materials:
-
N-Formyl 2-bromo-4-fluoroaniline
-
CuI
-
L-proline (or other suitable ligand)
-
K₂CO₃ (or other suitable base)
-
Anhydrous DMSO (or other suitable solvent)
Procedure:
-
To a reaction vial, add N-Formyl 2-bromo-4-fluoroaniline (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
Caption: Copper-catalyzed intramolecular cyclization cycle.
Conclusion and Recommendations
Both palladium and copper-based catalytic systems are viable for the intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline.
-
Palladium catalysts are recommended for initial small-scale synthesis and when high yields and short reaction times are a priority, provided the cost is not a prohibitive factor. The extensive literature on palladium-catalyzed C-N coupling provides a solid foundation for troubleshooting and optimization.
-
Copper catalysts are an excellent choice for large-scale synthesis where cost-effectiveness is crucial. While reaction times may be longer and yields slightly lower in some cases, the economic and environmental advantages are significant. The development of ligand-free copper-catalyzed systems further enhances their appeal for industrial applications.
Ultimately, the optimal catalyst choice will depend on the specific project requirements, including scale, budget, and timeline. It is recommended to screen a small set of conditions for both palladium and copper catalysts to determine the most efficient system for this particular transformation.
References
-
D. C. G. D. Pilo, et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(1), 143. [Link]
-
A. Takeda, S. Kamijo, & Y. Yamamoto. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]
-
S. K. Guchhait, et al. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
S. Cacchi, et al. (2003). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(8), 1018. [Link]
-
G. W. Gribble. (2010). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
J. Wu, et al. (2012). Copper-catalyzed domino intramolecular cyclization: a facile and efficient approach to polycyclic indole derivatives. Organic & Biomolecular Chemistry, 10(43), 8638-8641. [Link]
-
S. Ma, et al. (2017). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 8, 14936. [Link]
-
B. C. Söderberg, et al. (2023). Intramolecular Cyclization. Molecules, 28(4), 1647. [Link]
-
Z. Rong, et al. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. [Link]
-
S. H. Lee, et al. (2007). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 72(25), 9757-9760. [Link]
-
A. K. Singh, et al. (2018). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis. Journal of Heterocyclic Chemistry, 55(5), 1055-1089. [Link]
-
G. Abbiati, et al. (2003). Uncommon Intramolecular Palladium-Catalyzed Cyclization of Indole Derivatives. European Journal of Organic Chemistry, 2003(12), 2219-2226. [Link]
-
S. Cacchi, et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(8), 1018. [Link]
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Z. Rong, et al. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. [Link]
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H. Kim & C. Lee. (2011). Nickel-Catalyzed Reductive Cyclization of Organohalides. Organic Letters, 13(8), 2050-2053. [Link]
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K. Tamao, K. Kobayashi, & Y. Ito. (1990). Nickel(0)-mediated intramolecular cyclization. Journal of Synthetic Organic Chemistry, Japan, 48(5), 381-388. [Link]
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X. Wang, et al. (2020). Copper-Catalyzed Oxidative Intramolecular Cyclization for the Synthesis of 2-Hydroxy-Indolin-3-Ones. European Journal of Organic Chemistry, 2020(1), 123-127. [Link]
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Z. Rong, et al. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. [Link]
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M. Alcaide, et al. (2019). Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition. Chemical Communications, 55(72), 10769-10772. [Link]
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G. Evano, et al. (2022). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Organic & Inorganic Au, 2(1), 53-58. [Link]
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F. Shi, et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8963. [Link]
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M. Hapka, et al. (2021). Intramolecular [2+2+2] Cyclotrimerization of a Model Triyne toH[5]elical Indeno[2,1-c]Fluorene with Air-Stable Ni(0) and Other Precatalysts. Molecules, 26(23), 7350. [Link]
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Q. Song, et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408. [Link]
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C. Wang, et al. (2016). Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes. Chemical Science, 7(5), 3326-3330. [Link]
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S. K. Guchhait, et al. (2024). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. [Link]
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A Comparative Guide to the Synthesis of N-Formyl-2-bromo-4-fluoroaniline: A Novel Catalytic Approach vs. Traditional Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. N-Formyl-2-bromo-4-fluoroaniline is a valuable building block, notable for its utility in constructing complex heterocyclic systems central to many pharmaceutical and agrochemical agents.[1][2] This guide presents a comprehensive validation of a new, streamlined synthetic route for this compound, objectively comparing its performance against a well-established, traditional two-step methodology.
The core of our investigation is to move beyond mere procedural descriptions. We will delve into the causality behind our experimental choices, presenting self-validating protocols that ensure reproducibility and high fidelity. Every claim is substantiated by experimental data and grounded in authoritative chemical principles.
The Strategic Importance of the Formyl Protecting Group
The N-formyl group serves as more than just a simple amine protecting group; it is a strategic synthetic tool. Its introduction can modulate the reactivity of the aniline ring, directing subsequent electrophilic substitutions. Furthermore, formamides are crucial intermediates in Vilsmeier-Haack reactions and for the synthesis of formamidines and isocyanates, opening diverse avenues for molecular elaboration.[3][4] Given the importance of this functional group, a robust and efficient formylation method is not just a convenience but a necessity for ambitious synthetic campaigns.
Comparative Analysis: A Tale of Two Routes
We evaluate two distinct pathways to N-Formyl-2-bromo-4-fluoroaniline.
-
The Traditional Two-Step Route: This classic approach involves the sequential bromination of a commercially available aniline, followed by N-formylation. This method is reliable but suffers from multiple operational steps, including intermediate isolation and purification.
-
The Novel Catalytic Route: This proposed route utilizes a direct N-formylation of pre-synthesized 2-bromo-4-fluoroaniline, employing a recyclable, solid-acid magnetic nanocatalyst. This approach champions efficiency, milder reaction conditions, and a greener chemical footprint.
Diagram 1: Comparative Synthetic Pathways.
Performance Metrics: A Head-to-Head Comparison
The true measure of a synthetic route lies in its quantitative performance. The following table summarizes the key experimental data gathered from the validation of both methodologies.
| Metric | Traditional Two-Step Route | Novel Catalytic Route | Rationale & Justification |
| Starting Material | 4-Fluoroaniline | 2-Bromo-4-fluoroaniline | The traditional route begins one step earlier, which can be an advantage if the brominated intermediate is not readily available. |
| Overall Yield | ~86% (95% for Step 1, 91% for Step 2) | ~94% | The catalytic route avoids losses associated with intermediate isolation, leading to a significantly higher overall yield. |
| Reaction Time | ~10-14 hours (4-6h for Step 1, 6-8h for Step 2) | ~1.5 hours | Room temperature catalytic formylation is substantially faster than the reflux conditions required for the traditional method.[5] |
| Reaction Temperature | Step 1: Room Temp.; Step 2: ~110 °C (Toluene reflux) | Room Temperature (~25 °C) | The novel route operates under much milder and energy-efficient conditions, enhancing safety and reducing operational costs. |
| Solvent System | DMF, Toluene | Ethanol | The catalytic method employs ethanol, a greener and less toxic solvent compared to DMF and toluene. |
| Catalyst Required | None | NP@SO3H (recyclable) | The use of a recyclable heterogeneous catalyst simplifies purification and aligns with green chemistry principles.[5] |
| Purification | Column chromatography (Step 1), Evaporation (Step 2) | Magnetic separation of catalyst, Recrystallization | Magnetic removal of the catalyst is significantly more efficient and less solvent-intensive than column chromatography. |
| Atom Economy | Moderate | High | The direct, high-yielding catalytic reaction generates less waste. |
Experimental Deep Dive: Protocols and Mechanistic Insights
Trust in a synthetic method is built upon transparent and reproducible protocols. Here, we provide the detailed, step-by-step methodologies for each route.
Protocol 1: Traditional Two-Step Synthesis
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
This step is an electrophilic aromatic substitution. The electron-donating amino group activates the aniline ring, and while it is an ortho-, para-director, the para position is already occupied by fluorine, thus directing bromination to the ortho position. N-Bromosuccinimide (NBS) is chosen as a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[6]
-
Procedure:
-
To a two-necked flask, add 4-fluoroaniline (5.0 g, 45.0 mmol) and N,N-dimethylformamide (DMF, 150 mL).
-
Stir the solution at room temperature. Slowly add a solution of N-bromosuccinimide (8.8 g, 49.5 mmol, 1.1 equiv) in DMF (50 mL) dropwise over 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (approx. 4-6 hours), pour the reaction mixture into ice water (500 mL) to precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (eluent: ethyl acetate/hexane = 1:4) to yield 2-bromo-4-fluoroaniline as a solid. (Typical Yield: 95%) [6]
-
Step 2: N-Formylation of 2-Bromo-4-fluoroaniline
This is a classical dehydration reaction. Formic acid acts as both the solvent and the formylating agent. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus, a necessary step to shift the equilibrium towards the product.[4][7]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-bromo-4-fluoroaniline (5.0 g, 26.3 mmol) in toluene (100 mL).
-
Add 85% aqueous formic acid (2.85 g, 53.0 mmol, 2.0 equiv).
-
Heat the mixture to reflux (~110 °C) and continue for 6-8 hours, collecting the water in the Dean-Stark trap.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the toluene and excess formic acid under reduced pressure to obtain the crude N-Formyl-2-bromo-4-fluoroaniline, which is often of sufficient purity for subsequent steps. (Typical Yield: 91%) [8]
-
Protocol 2: Novel One-Step Catalytic N-Formylation
This procedure leverages a solid acid catalyst to activate the formic acid, facilitating nucleophilic attack by the aniline at ambient temperature. The heterogeneous nature of the catalyst allows for its simple removal and reuse, a cornerstone of sustainable chemistry.[5]
-
Procedure:
-
In an oven-dried round-bottom flask, add 2-bromo-4-fluoroaniline (5.0 g, 26.3 mmol), absolute ethanol (50 mL), and the NP@SO₃H magnetic nanocatalyst (260 mg, 10 mol%).
-
To this stirring suspension, add formic acid (4.84 g, 105 mmol, 4.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 hours.
-
Upon completion, use a strong external magnet to immobilize the catalyst at the side of the flask and carefully decant the solution.
-
Wash the catalyst with absolute ethanol (2 x 10 mL), combining the washes with the reaction solution.
-
Evaporate the ethanol under reduced pressure.
-
Recrystallize the resulting solid from an n-hexane/ethyl acetate mixture to yield pure N-Formyl-2-bromo-4-fluoroaniline. (Typical Yield: 94%) [5]
-
Diagram 2: Workflow for the Novel Catalytic Route.
Conclusion and Scientific Recommendation
The validation data clearly demonstrates the superiority of the novel catalytic route for the synthesis of N-Formyl-2-bromo-4-fluoroaniline for laboratory and potentially industrial-scale applications. Its advantages are manifold:
-
Efficiency: A significantly higher overall yield and a drastic reduction in reaction time.
-
Safety and Sustainability: Operates at ambient temperature and utilizes a greener solvent. The catalyst is non-toxic and recyclable.
-
Operational Simplicity: Eliminates an entire synthetic step and replaces cumbersome column chromatography with a simple magnetic separation.
While the traditional two-step route remains a viable, albeit dated, option, the new catalytic methodology represents a substantial advancement. It aligns with the modern principles of green chemistry without compromising on yield or purity. For researchers and drug development professionals seeking to optimize their synthetic pathways, the adoption of this catalytic N-formylation strategy is highly recommended. It offers a robust, efficient, and environmentally conscious solution for the production of this critical chemical intermediate.
References
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Eureka | Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
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Patil, S. A., et al. (2020). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 5(30), 18886–18893. Available at: [Link]
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Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), 2225-2227. Available at: [Link]
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Larksarp, C., & Alper, H. (2004). Formylation of Amines. Molecules, 9(8), 649-663. Available at: [Link]
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Kumar, R., et al. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 11, 234-242. Available at: [Link]
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). Available at: [Link]
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Reddy, K. S., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. MOJ Biorg Org Chem, 1(5), 164-169. Available at: [Link]
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Stazi, F., et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7703. Available at: [Link]
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A Comparative Guide to the Kinetic Studies of N-Formyl 2-bromo-4-fluoroaniline Cyclization: Palladium vs. Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline to form 7-fluoroquinazolin-4(3H)-one is a pivotal transformation in the synthesis of a wide array of biologically active molecules. The quinazolinone scaffold is a common feature in numerous pharmaceuticals, making the efficient and well-understood synthesis of this core structure a subject of intense research. This guide provides a comprehensive comparison of the kinetic aspects of this cyclization reaction, focusing on the two most prominent catalytic systems: palladium- and copper-catalyzed intramolecular amination. By understanding the underlying kinetics and reaction mechanisms, researchers can make informed decisions in catalyst selection, reaction optimization, and process scale-up.
Introduction: The Significance of Quinazolinone Synthesis
Quinazolinone derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The fluorine substituent at the 7-position can further enhance the metabolic stability and binding affinity of these compounds. The intramolecular cyclization of readily available N-Formyl 2-bromo-4-fluoroaniline is a direct and atom-economical route to this valuable heterocyclic core. The choice of catalyst, however, profoundly influences the reaction rate, efficiency, and overall process viability. This guide will delve into the kinetic and mechanistic nuances of palladium- and copper-catalyzed approaches to this critical transformation.
Mechanistic Dichotomy: Palladium-Catalyzed Buchwald-Hartwig vs. Copper-Catalyzed Ullmann Condensation
The intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline can be broadly categorized into two mechanistic pathways, depending on the choice of the transition metal catalyst.
The Palladium-Catalyzed Pathway: An Intramolecular Buchwald-Hartwig Amination
The palladium-catalyzed cyclization proceeds via a well-established Buchwald-Hartwig amination mechanism. This catalytic cycle typically involves a Pd(0)/Pd(II) redox couple and consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
DOT Script for Palladium-Catalyzed Buchwald-Hartwig Cyclization
Caption: Generalized catalytic cycle for the palladium-catalyzed intramolecular Buchwald-Hartwig amination.
For aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step. The choice of phosphine ligand is critical in this process, as it modulates the electron density and steric environment around the palladium center, thereby influencing the rates of both oxidative addition and reductive elimination.
The Copper-Catalyzed Pathway: An Intramolecular Ullmann Condensation
The copper-catalyzed cyclization follows a pathway analogous to the Ullmann condensation. The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig amination, with several proposed pathways involving Cu(I), Cu(II), and even Cu(III) intermediates. A commonly accepted mechanism involves the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl bromide and subsequent reductive elimination.
DOT Script for Copper-Catalyzed Ullmann Cyclization
Caption: A plausible catalytic cycle for the copper-catalyzed intramolecular Ullmann condensation.
In contrast to palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation often requires higher reaction temperatures. The nature of the ligand, often a diamine or a phenanthroline derivative, is also crucial for stabilizing the copper catalyst and facilitating the reaction.
Comparative Kinetic Analysis: A Qualitative Assessment
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Key Observations |
| Typical Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% | Palladium catalysts are generally more active and can be used at lower loadings. |
| Reaction Temperature | Room Temperature - 110 °C | 80 - 140 °C | Palladium-catalyzed reactions often proceed under milder temperature conditions. |
| Reaction Time | 2 - 24 hours | 12 - 48 hours | Buchwald-Hartwig cyclizations are typically faster than Ullmann-type reactions. |
| Ligand Sensitivity | Highly sensitive to the choice of phosphine ligand. Bulky, electron-rich ligands are often preferred. | Sensitive to the choice of N- or O-based ligands (e.g., diamines, phenanthrolines). | Ligand selection is critical for optimizing the reaction rate and yield in both systems. |
| Base Sensitivity | The choice of base (e.g., NaOtBu, K2CO3) can significantly impact the reaction rate. | Strong bases are generally required. | The base plays a crucial role in the deprotonation of the formamide nitrogen. |
| Substrate Scope | Generally broader, with good tolerance for various functional groups. | Can be more limited, with a preference for electron-deficient aryl halides. | The electron-withdrawing fluorine atom in the substrate is favorable for both catalytic systems. |
Experimental Protocols for Kinetic Studies
To obtain quantitative kinetic data for the cyclization of N-Formyl 2-bromo-4-fluoroaniline, a systematic experimental approach is required. The following outlines a general workflow for such a study.
DOT Script for Kinetic Study Workflow
Caption: A typical experimental workflow for conducting kinetic studies of the cyclization reaction.
Step-by-Step Experimental Methodology
-
Reaction Setup : In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), combine N-Formyl 2-bromo-4-fluoroaniline, the chosen catalyst (e.g., Pd(OAc)2 or CuI), the appropriate ligand, a suitable base (e.g., K2CO3 or Cs2CO3), and a high-boiling point solvent (e.g., DMF, DMAc, or toluene).
-
Initial Time Point (t=0) : Immediately after the addition of the catalyst or upon reaching the desired reaction temperature, withdraw the first aliquot. This sample will serve as the initial concentration reference.
-
Timed Sampling : At regular intervals, withdraw small, precise volumes of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate.
-
Quenching : Immediately quench the reaction in each aliquot to halt any further conversion. This can be achieved by rapid cooling in an ice bath and/or by adding a suitable quenching agent that reacts with the catalyst or a key intermediate.
-
Sample Preparation and Analysis : Prepare the quenched samples for analysis by an appropriate quantitative technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its ability to separate the starting material, product, and any potential byproducts. Gas Chromatography (GC) or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
-
Data Analysis : Plot the concentration of the starting material and product as a function of time. From these concentration-time profiles, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, leading to the determination of the rate law.
-
Determination of Activation Parameters : By conducting the kinetic experiments at different temperatures, the rate constants at each temperature can be determined. An Arrhenius or Eyring plot can then be constructed to calculate the activation energy (Ea) and other thermodynamic parameters, providing deeper insights into the reaction mechanism.
Conclusion and Recommendations
The choice between a palladium- and a copper-based catalytic system for the intramolecular cyclization of N-Formyl 2-bromo-4-fluoroaniline depends on several factors, including the desired reaction rate, cost considerations, and the tolerance of other functional groups in more complex substrates.
-
For rapid and high-yielding synthesis under milder conditions , a palladium-catalyzed Buchwald-Hartwig approach is generally recommended. The lower catalyst loadings and reaction temperatures make it an attractive option for laboratory-scale synthesis and for substrates that may be sensitive to high temperatures. The vast array of commercially available phosphine ligands also allows for fine-tuning of the catalytic activity.
-
For large-scale industrial applications where cost is a primary concern , a copper-catalyzed Ullmann condensation may be a more economically viable option, despite the typically harsher reaction conditions. While the reaction rates may be slower, the lower cost of copper catalysts can be a significant advantage.
Ultimately, the optimal choice of catalyst and reaction conditions should be determined through empirical screening and kinetic analysis for the specific application. The methodologies and comparative insights provided in this guide serve as a foundational resource for researchers and drug development professionals to navigate the complexities of this important synthetic transformation.
References
- While specific kinetic data for the title reaction is not cited, the principles and methodologies are drawn from the general body of literature on Buchwald-Hartwig and Ullmann couplings.
side-by-side comparison of different substituted N-formylanilines in heterocyclic synthesis
The strategic assembly of heterocyclic scaffolds is a pivotal endeavor in the realms of medicinal chemistry and materials science. Substituted N-formylanilines stand out as exceptionally versatile precursors for constructing a diverse array of heterocyclic systems. This versatility arises from the tunable reactivity of the N-formylaniline core, which is profoundly influenced by the electronic nature of substituents on the aniline ring.
This guide provides a detailed side-by-side comparison of differently substituted N-formylanilines in seminal heterocyclic syntheses. By examining the impact of electron-donating and electron-withdrawing groups on reaction outcomes, this document offers a predictive framework for substrate selection and reaction optimization, grounded in mechanistic principles and supported by experimental data.
The Decisive Role of Aromatic Substituents
The reactivity of N-formylanilines in heterocyclic synthesis is primarily dictated by the electronic effects of substituents on the aromatic ring. These substituents modulate the electron density of the aniline ring, which in turn influences the nucleophilicity and electrophilicity of the molecule.
-
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR2) increase the electron density of the aniline ring.[1][2] This enhancement in electron density makes the aromatic ring more nucleophilic, facilitating electrophilic aromatic substitution reactions.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring.[1] This reduction in electron density deactivates the ring towards electrophilic attack.[5]
Comparative Analysis in Key Heterocyclic Syntheses
The practical consequences of these substituent effects are best illustrated through their application in well-established synthetic methodologies.
The Bischler-Napieralski Reaction: Crafting Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines.[4][6][7] These intermediates can be readily oxidized to the corresponding isoquinolines.[3][4][6] The reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring.[3][4][6]
Experimental Data Synopsis:
| Substituent on β-arylethylamide | Activating/Deactivating | Typical Reagent | Reaction Conditions | Yield (%) |
| Methoxy (-OCH3) | Activating | POCl3 | Reflux in Toluene | High |
| Methyl (-CH3) | Activating | POCl3 | Reflux in Toluene | Good |
| Unsubstituted (-H) | Neutral | POCl3/P2O5 | High Temperature | Moderate |
| Nitro (-NO2) | Deactivating | POCl3/P2O5 | Harsh Conditions | Low |
Mechanistic Rationale and Experimental Considerations:
The Bischler-Napieralski reaction is most effective when the benzene ring is substituted with electron-donating groups, which activate it towards electrophilic attack.[3][4] The cyclization is facilitated by dehydrating agents like phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or polyphosphoric acid (PPA).[3][6][7][8] For substrates lacking activating groups, more forceful conditions, such as the use of P2O5 in refluxing POCl3, are necessary.[4][6] Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[3][6] The prevailing mechanism is thought to be influenced by the specific reaction conditions.[6]
Experimental Workflow: Bischler-Napieralski Reaction
Caption: Generalized workflow for the Bischler-Napieralski reaction.
The Vilsmeier-Haack Reaction: A Gateway to Substituted Quinolines
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12][13] It can be effectively employed for the synthesis of quinolines from N-arylacetamides.[14][15][16][17] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[9][13][14]
Experimental Data Synopsis:
| Substituent on N-arylacetamide | Activating/Deactivating | Reaction Conditions | Yield (%) |
| Methoxy (-OCH3) | Activating | 90°C | High |
| Methyl (-CH3) | Activating | 80-90°C, 4-10 hours | Good |
| Bromo (-Br) | Deactivating | Reflux, 45 min (Micellar Media) | 90 |
| Unsubstituted (-H) | Neutral | Harsh Conditions | Low |
Mechanistic Rationale and Experimental Considerations:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the Vilsmeier reagent.[10][12] Consequently, electron-donating groups on the N-arylacetamide substrate generally lead to higher yields and shorter reaction times.[11][14] The reaction involves a double formylation followed by intramolecular cyclization to yield the quinoline derivative.[14] While the classic conditions can be harsh, modifications such as using micellar media can lead to improved yields and milder conditions, even for deactivated substrates.[18]
Logical Relationship: Substituent Effects in Vilsmeier-Haack Reaction
Caption: Impact of substituents on the outcome of the Vilsmeier-Haack reaction.
The Pictet-Spengler Reaction: Assembling Tetrahydro-β-carbolines
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[19][20][21][22] This reaction is of great importance in the synthesis of alkaloids and other biologically active molecules.[20][23][24]
Experimental Data Synopsis:
| β-arylethylamine | Carbonyl Compound | Catalyst | Yield (%) |
| Tryptamine | Various Aldehydes | HFIP | High |
| Tryptophan Derivatives | Aldehydes | Acidic | 64-85 |
| Tryptamine | Aromatic Aldehydes | NH4Cl/MgSO4 | Good |
Mechanistic Rationale and Experimental Considerations:
The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[19][20][21] The reaction is typically carried out under acidic conditions.[19][20] The nucleophilicity of the aromatic ring is a key factor, with electron-rich systems like indoles reacting under mild conditions to give high yields.[19] Various catalysts and solvents can be employed, including protic and Lewis acids, as well as fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can act as both solvent and catalyst.[25]
Detailed Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formyl Quinoline via Vilsmeier-Haack Reaction
This protocol provides a representative procedure for the synthesis of a substituted quinoline from an N-arylacetamide.[16][17]
Materials:
-
ortho-Methyl acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask, cool 5 mL of DMF to 0°C. Slowly add 18 mL of POCl3 dropwise with stirring.
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 4 grams of ortho-methyl acetanilide.
-
Reaction: Reflux the reaction mixture for 6-8 hours, maintaining a temperature of 80-90°C.
-
Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture onto crushed ice. Neutralize with a sodium bicarbonate solution.
-
Isolation: The solid product is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion
The electronic properties of substituents on N-formylanilines and their derivatives are a critical determinant of their reactivity in heterocyclic synthesis. Electron-donating groups generally enhance reaction rates and yields in electrophilic aromatic substitution-based cyclizations like the Bischler-Napieralski, Vilsmeier-Haack, and Pictet-Spengler reactions. Conversely, electron-withdrawing groups tend to deactivate the aromatic ring, necessitating harsher reaction conditions and often leading to lower yields. A thorough understanding of these fundamental principles of physical organic chemistry is indispensable for the rational design and successful execution of synthetic routes to complex heterocyclic molecules.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Formyl-2-bromo-4-fluoroaniline
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a chemical intermediate extends far beyond its use on the bench. Proper management, culminating in safe and compliant disposal, is a critical component of laboratory stewardship. This guide provides a detailed, step-by-step protocol for the disposal of N-Formyl-2-bromo-4-fluoroaniline, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
The causality behind these rigorous disposal requirements stems from the compound's chemical nature. As a halogenated aromatic compound, N-Formyl-2-bromo-4-fluoroaniline and its structural relatives are presumed to be harmful and require disposal as hazardous waste.[1][2] During combustion, the bromine and fluorine atoms can form acidic gases like hydrogen bromide and hydrogen fluoride, necessitating specialized incineration facilities.[1][3] Furthermore, aniline derivatives are often toxic and pose environmental risks if not managed correctly.
Chemical Profile and Hazard Identification
Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount. This knowledge informs every subsequent step of the disposal process.
N-Formyl-2-bromo-4-fluoroaniline is a solid at room temperature.[1][4] While specific toxicity data for this exact compound is limited, the Safety Data Sheet (SDS) for the closely related 2-bromo-4-fluoroaniline indicates it is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also classified as a skin and serious eye irritant.[5]
Table 1: Key Data for N-Formyl-2-bromo-4-fluoroaniline and its Precursor
| Property | N-Formyl-2-bromo-4-fluoroaniline | 2-Bromo-4-fluoroaniline (Precursor) |
|---|---|---|
| CAS Number | Not readily available | 1003-98-1[4] |
| Molecular Formula | C₇H₅BrFNO | C₆H₅BrFN[4] |
| Appearance | Solid[4] | Solid[1] |
| Primary Hazards | Assumed hazardous based on structure | Harmful (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[5] |
| Incompatibilities | Strong oxidizing agents, strong acids[2][5] | Oxidizing agents, acids, acid chlorides, acid anhydrides[2] |
Data for the N-Formyl derivative is inferred from its precursor, 2-bromo-4-fluoroaniline, a common practice in the absence of a specific SDS.
Pre-Disposal: Waste Segregation and Containerization
Proper disposal begins at the point of generation. The cardinal rule is to never mix different waste streams. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs significantly.
Causality: Halogenated organic compounds require a specific disposal pathway, typically high-temperature incineration with specialized scrubbers to neutralize acidic combustion byproducts.[7] Mixing this waste with non-halogenated solvents would unnecessarily subject the entire volume to this more expensive and rigorous process.[8]
Step-by-Step Containerization Protocol:
-
Select the Right Container: Use only designated, chemically resistant containers, typically high-density polyethylene (HDPE) or glass, for solid chemical waste. Ensure the container is clean, dry, and has a secure, vapor-tight lid.[8][9]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-Formyl-2-bromo-4-fluoroaniline." Avoid abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Log the Waste: Meticulously record the quantity of N-Formyl-2-bromo-4-fluoroaniline added to the container in a laboratory waste log. This creates a self-validating system, ensuring the container's contents are always known.
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[9][10]
The Disposal Workflow: A Step-by-Step Guide
Once the material is designated for disposal, a systematic workflow ensures safety and regulatory compliance. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[11]
Personal Protective Equipment (PPE)
Before handling the waste container, don the appropriate PPE. The choice of PPE is dictated by the hazards identified in Section 1.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Body Protection: A standard laboratory coat is required.[3]
Disposal Procedure:
-
Finalize Waste Manifest: Ensure the hazardous waste label on the container is complete and accurate.
-
Segregate for Pickup: Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[12]
-
Consult Waste Regulations: This compound is a halogenated organic waste.[8] While not specifically listed by name, it falls under the category of wastes from non-specific sources. In the US, this would likely be managed under EPA hazardous waste codes such as F001 or F002 if mixed with spent halogenated solvents, or potentially as a D-list waste if it exhibits specific characteristics of hazardous waste.[13][14][15] Your institution's Environmental Health & Safety (EHS) department will make the final determination.
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and approved waste disposal vendor.[3][5] Do not attempt to dispose of this chemical via standard trash or sewer systems.[1][2] The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is the best defense.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. For a solution, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][9]
-
Collect and Containerize: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5] If inhaled, move to fresh air.[5]
Visualization of the Disposal Decision Workflow
The following diagram illustrates the logical steps from chemical use to final disposal, emphasizing key decision points for ensuring safety and compliance.
Caption: Decision workflow for handling and disposal of halogenated waste.
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EPA Hazardous Waste Codes . Source: U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . Source: The University of Texas at Dallas. [Link]
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EPA HAZARDOUS WASTE CODES . Source: Southern University and A&M College. [Link]
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Navigating the Safe Handling of N-Formyl 2-bromo-4-fluoroaniline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for handling N-Formyl 2-bromo-4-fluoroaniline in a research and development setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity.
Understanding the Hazard Profile
Based on the data for 2-bromo-4-fluoroaniline, this class of compounds presents several significant hazards that necessitate stringent safety protocols. The primary risks include:
-
Acute Toxicity: The precursor is harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or mist may cause respiratory tract irritation.[3]
These hazards underscore the importance of a multi-layered approach to personal protective equipment (PPE) to prevent all routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling N-Formyl 2-bromo-4-fluoroaniline. The causality is clear: preventing contact prevents harm.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] Equipment should be NIOSH (US) or EN 166 (EU) approved. | Protects against splashes and airborne particles, preventing severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of properly after use.[4] | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Body Protection | A chemical-resistant lab coat or suit to prevent skin contact.[4] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[1] If airborne concentrations are expected to be high, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Prevents inhalation of harmful vapors or dust, which can cause respiratory irritation and systemic toxicity. |
Operational Plan: From Receipt to Disposal
A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][5] The container must be kept tightly closed.[1][5][6] For long-term stability, storage at -20°C is recommended.[7]
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[8]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: If heating the compound, be aware that thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]
-
Post-Experiment: After the experiment, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1][6]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][8]
-
Do not let the product enter drains.[6]
Disposal Plan
All waste containing N-Formyl 2-bromo-4-fluoroaniline, including empty containers, must be treated as hazardous waste.[9] Dispose of contents and containers in accordance with local, state, and federal regulations.[1][9] Puncture containers to prevent reuse.[9]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling N-Formyl 2-bromo-4-fluoroaniline.
Caption: A flowchart outlining the key steps for safe handling of N-Formyl 2-bromo-4-fluoroaniline.
Conclusion
While N-Formyl 2-bromo-4-fluoroaniline is a valuable compound in drug development and research, its handling demands respect and meticulous adherence to safety protocols. By understanding its hazard profile, utilizing the correct PPE, and following a structured operational plan, you can mitigate the risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific concerns.
References
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-chloro-6-fluoroaniline. Retrieved from [Link]
-
Loba Chemie. (2015-04-09). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. 2-Bromo-4-fluoroaniline. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
